4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide
Descripción
BenchChem offers high-quality 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3OS/c7-3-1-2-5(11)9-6-10-8-4-12-6/h4H,1-3H2,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVINGJRLYFGATF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=C(S1)NC(=O)CCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90395058 | |
| Record name | 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90395058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
544700-56-3 | |
| Record name | 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90395058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
An In-depth Technical Guide to 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide
CAS Number: 544700-56-3
Authored by: A Senior Application Scientist
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide, a heterocyclic compound of interest in medicinal chemistry. While specific literature on this exact molecule is nascent, this document consolidates foundational knowledge by detailing a robust, representative synthetic pathway, discussing the well-established pharmacological significance of its constituent moieties—the 1,3,4-thiadiazole ring and the chloro-butanamide side chain—and providing essential protocols for its handling, characterization, and potential application. This guide is intended to serve as a foundational resource for researchers exploring the therapeutic potential of novel thiadiazole derivatives.
Introduction and Molecular Overview
4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide (CAS No. 544700-56-3) is a derivative of the 1,3,4-thiadiazole heterocyclic system. The 1,3,4-thiadiazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its diverse and potent biological activities.[1][2][3][4] This is attributed to the ring's unique electronic properties, its ability to participate in hydrogen bonding, and its metabolic stability. The incorporation of a chloro-butanamide side chain introduces a reactive electrophilic site and modulates the lipophilicity of the parent amine, potentially influencing its pharmacokinetic and pharmacodynamic profile. The presence of a chlorine atom can significantly enhance the biological activity of a molecule.[5][6]
Table 1: Physicochemical Properties
| Property | Value |
| CAS Number | 544700-56-3 |
| Molecular Formula | C₆H₈ClN₃OS |
| Molecular Weight | 205.67 g/mol |
| Canonical SMILES | C1CC(C(=O)NC2=NN=C(S2)N)Cl |
| InChI Key | Not available in public databases |
Synthesis and Mechanism
The synthesis of 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide can be logically approached via a two-step process: first, the formation of the core 2-amino-1,3,4-thiadiazole ring, followed by its N-acylation.
Synthesis of 2-amino-1,3,4-thiadiazole (Precursor)
The most common and efficient method for the synthesis of 2-amino-1,3,4-thiadiazoles is the cyclization of thiosemicarbazide with a suitable one-carbon synthon, often an acid or its derivative. A well-established method involves the reaction of thiosemicarbazide with an acid in the presence of a dehydrating agent like polyphosphate ester (PPE) or phosphorus oxychloride.[7][8]
Diagram 1: Synthesis of 2-amino-1,3,4-thiadiazole
Caption: Reaction scheme for the synthesis of the 2-amino-1,3,4-thiadiazole precursor.
N-acylation to Yield 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide
The final step is a standard nucleophilic acyl substitution. The amino group of the thiadiazole acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-chlorobutyryl chloride. This reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.[9]
Diagram 2: N-acylation of 2-amino-1,3,4-thiadiazole
Caption: Final acylation step to produce the target compound.
Experimental Protocols
Synthesis of 2-amino-1,3,4-thiadiazole
-
Materials: Thiosemicarbazide, formic acid, polyphosphate ester (PPE), chloroform, sodium bicarbonate.
-
Procedure:
-
To a solution of formic acid (5 mmol) in chloroform (30 mL), add polyphosphate ester (20 g) and thiosemicarbazide (5 mmol).
-
Heat the reaction mixture to reflux (approximately 60-65°C) for 8-10 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture and carefully add distilled water (15 mL).
-
Neutralize the remaining PPE by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
The resulting precipitate is filtered, washed with cold water, and then with a small amount of cold ethanol.
-
Dry the solid product under vacuum to yield 2-amino-1,3,4-thiadiazole.
-
Synthesis of 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide
-
Materials: 2-amino-1,3,4-thiadiazole, 4-chlorobutyryl chloride, dry pyridine (or triethylamine), dry dichloromethane (DCM).
-
Procedure:
-
Dissolve 2-amino-1,3,4-thiadiazole (10 mmol) in dry DCM (50 mL) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Add dry pyridine (12 mmol) to the solution and cool the flask to 0°C in an ice bath.
-
Slowly add a solution of 4-chlorobutyryl chloride (11 mmol) in dry DCM (20 mL) to the cooled mixture over 30 minutes with continuous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.
-
Wash the reaction mixture sequentially with 1M HCl (2 x 25 mL), saturated sodium bicarbonate solution (2 x 25 mL), and brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide.
-
Characterization
The synthesized compound should be characterized using standard analytical techniques to confirm its structure and purity.
Table 2: Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR (DMSO-d₆) | - Singlet for the NH proton (δ ~12-13 ppm).- Triplet for the -CH₂-Cl group (δ ~3.7 ppm).- Triplet for the -CH₂-C=O group (δ ~2.6 ppm).- Multiplet for the central -CH₂- group (δ ~2.1 ppm). |
| ¹³C NMR (DMSO-d₆) | - Carbonyl carbon (C=O) signal (δ ~170 ppm).- Thiadiazole ring carbons (δ ~165 ppm and ~150 ppm).- Methylene carbon attached to chlorine (-CH₂-Cl) (δ ~45 ppm).- Other methylene carbons (δ ~30-35 ppm). |
| FT-IR (KBr, cm⁻¹) | - N-H stretching vibration (~3200-3300 cm⁻¹).- C=O (amide I) stretching vibration (~1680-1700 cm⁻¹).- C=N stretching of the thiadiazole ring (~1600 cm⁻¹).- C-Cl stretching vibration (~650-800 cm⁻¹). |
| Mass Spec (ESI+) | [M+H]⁺ peak at m/z 206.0. |
Note: The exact chemical shifts (δ) in NMR may vary depending on the solvent and concentration.[8][10][11][12]
Potential Applications and Significance in Drug Discovery
The 1,3,4-thiadiazole scaffold is a cornerstone in the development of new therapeutic agents due to its wide spectrum of pharmacological activities.[2][3][4] Derivatives have been reported to possess:
-
Antimicrobial Activity: The thiadiazole ring is a common feature in many antibacterial and antifungal agents.[1][13]
-
Anticancer Properties: Certain thiadiazole derivatives have shown potent cytotoxic effects against various cancer cell lines.[4]
-
Anti-inflammatory and Analgesic Effects: This class of compounds has been explored for its potential to inhibit inflammatory pathways.[4]
-
Anticonvulsant Activity: The thiadiazole nucleus is also being investigated for its role in developing new treatments for epilepsy.[2]
The chloro-butanamide moiety acts as a potential covalent modifier. The terminal chlorine is a good leaving group, making the molecule susceptible to nucleophilic attack by amino acid residues (e.g., cysteine, histidine) in enzyme active sites. This could lead to irreversible inhibition, a mechanism exploited in many targeted therapies. The overall structure of 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide makes it an interesting candidate for screening in various biological assays, particularly in the fields of oncology and infectious diseases.
Safety and Handling
As a senior application scientist, ensuring laboratory safety is paramount. The following precautions are mandatory when handling 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide and its precursors.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[14][15][16]
-
Handling Acyl Chlorides: 4-chlorobutyryl chloride is corrosive and reacts violently with water. Handle with extreme care under anhydrous conditions.[17]
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
-
First Aid:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[14][16]
-
Eye Contact: Flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[14][16]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[16]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[14]
-
Conclusion
4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide is a molecule with significant potential, stemming from the proven pharmacological relevance of the 1,3,4-thiadiazole core and the reactive nature of the chloro-alkanamide side chain. This guide provides a foundational framework for its synthesis, characterization, and safe handling. The presented protocols, grounded in established chemical principles, offer a reliable starting point for researchers to produce this compound for further investigation. It is hoped that this document will facilitate the exploration of this and related compounds, ultimately contributing to the discovery of novel therapeutic agents.
References
-
A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. (2021). National Institutes of Health (NIH). Available at: [Link]
-
Synthesis of 1,3,4-thiadiazoles. Organic Chemistry Portal. Available at: [Link]
-
METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. ResearchGate. Available at: [Link]
-
pharmacological activity of 1,3,4-thiadiazole derivatives and its complexes: a review. (2018). International Research Journal of Pharmacy. Available at: [Link]
- Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole. Google Patents.
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. National Institutes of Health (NIH). Available at: [Link]
-
Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. (2022). MDPI. Available at: [Link]
-
Science Dossier - How chlorine in molecules affects biological activity. Eurochlor. Available at: [Link]
-
New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. DergiPark. Available at: [Link]
-
Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. (2023). MDPI. Available at: [Link]
-
1,3,4-Thiadiazole: A Versatile Pharmacophore of Medicinal Significance. (2023). PubMed. Available at: [Link]
-
Synthesis of Some New 1,3,4-Thiadiazole Derivatives and studying their Biological Activities. ResearchGate. Available at: [Link]
-
GIAO/DFT 13C NMR Chemical Shifts of 1,3,4-thiadiazoles. ResearchGate. Available at: [Link]
-
Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C–O/C–S Bond Formation. (2015). ACS Publications. Available at: [Link]
-
1,3,4- Thiadiazole and Its Derivatives- A Review on Syntheic Account and Recent Progress on its Phermoacological Activities. Asian Journal of Pharmaceutical Research and Development. Available at: [Link]
-
Amines. NCERT. Available at: [Link]
-
Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022). National Institutes of Health (NIH). Available at: [Link]
-
Biological and pharmacological activities of 1,3,4-thiadiazole based compounds. (2013). PubMed. Available at: [Link]
-
a-novel-approach-to-the-synthesis-of-1-3-4-thiadiazole-2-amine-derivatives. Bohrium. Available at: [Link]
-
Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
The Chemistry of Lanthanides in Biology: Recent Discoveries, Emerging Principles, and Technological Applications. National Institutes of Health (NIH). Available at: [Link]
-
Safety Data Sheet: Acetyl chloride. Chemos GmbH & Co.KG. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1,3,4-Thiadiazole: A Versatile Pharmacophore of Medicinal Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ajprd.com [ajprd.com]
- 4. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eurochlor.org [eurochlor.org]
- 7. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ncert.nic.in [ncert.nic.in]
- 10. mdpi.com [mdpi.com]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. researchgate.net [researchgate.net]
- 13. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives | MDPI [mdpi.com]
- 14. combi-blocks.com [combi-blocks.com]
- 15. tcichemicals.com [tcichemicals.com]
- 16. aksci.com [aksci.com]
- 17. chemos.de [chemos.de]
synthesis pathway of 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide
An In-Depth Technical Guide to the Synthesis of 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide
Introduction
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological profile. Derivatives of this heterocycle exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3][4][5] The unique electronic and structural features of the 1,3,4-thiadiazole ring allow it to act as a hydrogen bond acceptor and a bioisosteric replacement for other functional groups, enhancing molecular interactions with biological targets.[2][4]
This guide provides a comprehensive, scientifically-grounded protocol for the synthesis of 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide, a molecule that combines the pharmacologically significant 1,3,4-thiadiazole core with a reactive alkyl chloride moiety. This terminal chloride group makes the compound a valuable intermediate for further elaboration, enabling the introduction of various nucleophilic groups to explore structure-activity relationships (SAR) in drug discovery programs.[6][7][8]
Authored from the perspective of a Senior Application Scientist, this document moves beyond a simple recitation of steps. It delves into the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative references to ensure technical accuracy and practical applicability for researchers, scientists, and drug development professionals.
Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule, 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide, reveals a straightforward and efficient synthetic strategy. The primary disconnection is at the amide bond, a robust and well-understood linkage in organic synthesis. This disconnection yields two key precursors: the heterocyclic amine, 2-amino-1,3,4-thiadiazole, and a suitable acylating agent, 4-chlorobutyryl chloride. Each of these precursors can be synthesized from readily available starting materials.
Caption: Retrosynthetic pathway for the target molecule.
Part I: Synthesis of Key Precursors
This section details the validated synthesis protocols for the two essential building blocks identified in the retrosynthetic analysis.
Synthesis of 2-Amino-1,3,4-thiadiazole
Mechanistic Insight: The formation of the 2-amino-1,3,4-thiadiazole ring is most commonly achieved through the acid-catalyzed cyclization of thiosemicarbazide.[9] The reaction proceeds via nucleophilic attack of the nitrogen on a carbonyl carbon (or its equivalent), followed by an intramolecular cyclization and dehydration to yield the stable aromatic heterocycle.[9] Various acids and dehydrating agents can be employed; the following protocol utilizes formic acid, which serves as both the source of the C5 carbon of the heterocycle and the reaction medium.[10]
Experimental Protocol:
-
Accurately weigh 5.00 g of thiosemicarbazide and place it in a 50 mL three-necked flask equipped with a magnetic stirrer.
-
In an ice bath, add 5.00 mL of formic acid to the flask at once while stirring.
-
Once a slurry forms, slowly add 6.00 mL of concentrated hydrochloric acid dropwise, maintaining the cold temperature.
-
After the addition is complete, transfer the flask to a preheated oil bath at 107 °C and stir vigorously for 4.5 to 5.0 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).[10]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully adjust the pH of the solution to 8-9 using concentrated ammonia. Perform this step in a well-ventilated fume hood.
-
Cool the mixture in a refrigerator overnight to facilitate the precipitation of the product.
-
Collect the white crystals by filtration, wash three times with ice-cold water, and recrystallize from distilled water to obtain the pure 2-amino-1,3,4-thiadiazole.[10]
Data Presentation: Reagent Properties
| Reagent | Molar Mass ( g/mol ) | Form | CAS Number |
| Thiosemicarbazide | 91.13 | Solid | 79-19-6 |
| Formic Acid | 46.03 | Liquid | 64-18-6 |
| Hydrochloric Acid | 36.46 | Liquid | 7647-01-0 |
| 2-Amino-1,3,4-thiadiazole | 101.13 | Solid | 4005-51-0 |
Workflow Visualization:
Caption: Workflow for 2-Amino-1,3,4-thiadiazole synthesis.
Synthesis of 4-Chlorobutyryl Chloride
Mechanistic Insight: 4-Chlorobutyryl chloride is effectively synthesized from γ-butyrolactone. The reaction involves the ring-opening of the lactone and subsequent chlorination. While various chlorinating agents like thionyl chloride or phosgene can be used, this protocol utilizes bis(trichloromethyl) carbonate (triphosgene), a safer solid alternative to gaseous phosgene.[11][12] The reaction is typically catalyzed by an amine or an amide, such as N,N-dimethylformamide (DMF), which forms a Vilsmeier-Haack type intermediate to facilitate the reaction.[13]
Experimental Protocol:
-
To a reaction flask equipped with a reflux condenser and a magnetic stirrer, add toluene, 1.5 mol of γ-butyrolactone, and 0.1 mol of a suitable catalyst (e.g., N,N-dimethylaniline or DMF).[11][13]
-
Heat the mixture to 80 °C in a water bath with stirring.
-
Slowly add a solution of 1.0 mol of bis(trichloromethyl) carbonate in toluene. An exothermic reaction may be observed.
-
After the addition is complete, maintain the reaction at 80 °C and continue stirring for 2-4 hours, monitoring the reaction by GC or TLC.[11]
-
Once the reaction is complete, cool the mixture and pass a stream of nitrogen through it to remove any residual volatile byproducts.[11]
-
The crude product is purified by fractional distillation under reduced pressure. Collect the fraction boiling at 105-112 °C (at 50 mmHg) to obtain pure 4-chlorobutyryl chloride.[11][13]
Data Presentation: Reagent Properties
| Reagent | Molar Mass ( g/mol ) | Form | CAS Number |
| γ-Butyrolactone | 86.09 | Liquid | 96-48-0 |
| Bis(trichloromethyl) carbonate | 296.75 | Solid | 32315-10-9 |
| N,N-Dimethylaniline (Catalyst) | 121.18 | Liquid | 121-69-7 |
| 4-Chlorobutyryl chloride | 141.00 | Liquid | 4635-59-0 |
Workflow Visualization:
Caption: Acylation of 2-amino-1,3,4-thiadiazole.
Part III: Characterization and Validation
To confirm the identity and purity of the synthesized 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide, a suite of standard analytical techniques should be employed.
Data Presentation: Expected Product Characteristics
| Property | Expected Value/Observation |
| CAS Number | 544700-56-3 [14] |
| Appearance | White to off-white solid |
| Melting Point | To be determined experimentally |
| FT-IR (cm⁻¹) | ~3200-3300 (N-H stretch), ~1680-1700 (C=O amide I), ~1550 (C=N stretch), ~700 (C-Cl stretch) [15][16] |
| ¹H-NMR (ppm) | Signals corresponding to the -CH₂-CH₂-CH₂-Cl protons (multiplets), a broad singlet for the amide N-H, and a singlet for the C5-H of the thiadiazole ring (if unsubstituted). |
| ¹³C-NMR (ppm) | Signals for the amide carbonyl carbon (~170 ppm), thiadiazole ring carbons (~150-170 ppm), and the aliphatic carbons of the butyl chain. [17][18] |
| Mass Spec (m/z) | Molecular ion peak [M]+ or [M+H]+ corresponding to the molecular weight of C₆H₈ClN₃OS (221.67 g/mol ), showing the characteristic isotopic pattern for a chlorine-containing compound. |
Conclusion
This guide has outlined a robust and well-referenced three-stage synthetic pathway for 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide. The strategy relies on the initial preparation of two key intermediates, 2-amino-1,3,4-thiadiazole and 4-chlorobutyryl chloride, followed by a final amide coupling. The protocols provided are based on established chemical principles and supported by literature precedents, ensuring a high degree of reliability and reproducibility. The final product is a valuable building block for the synthesis of more complex molecules, particularly in the field of medicinal chemistry, where the 1,3,4-thiadiazole moiety continues to be a source of promising therapeutic agents. [5][20]
References
-
Alya'a Jabbar Ahmed. (2018). PHARMACOLOGICAL ACTIVITY OF 1,3,4-THIADIAZOLE DERIVATIVES AND ITS COMPLEXES: A REVIEW. International Research Journal of Pharmacy. [Link]
-
Chudzik, M., et al. (2015). Biological and pharmacological activities of 1,3,4-thiadiazole based compounds. PubMed. [Link]
-
Kumar, D., et al. (2023). Emerging synthetic Strategies and Pharmacological Insights of 1,3,4-Thiadiazole Derivatives: A Comprehensive Review. Future Medicinal Chemistry. [Link]
-
Kamel, M. G., et al. (n.d.). Synthesis and biological evaluation of new 1,3,4-thiadiazole derivatives as potent antimicrobial agents. Scilit. Retrieved from [Link]
-
ResearchGate. (2015). Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. ResearchGate. [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-chlorobutyryl chloride. PrepChem.com. Retrieved from [Link]
-
Taylor & Francis Online. (2017). Microwave-Assisted OPC-VH Mediated Synthesis of 2-Amino-1,3,4-thiadiazoles. Taylor & Francis Online. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-thiadiazoles. Organic Chemistry Portal. Retrieved from [Link]
-
PubMed. (2020). Synthesis and biological evaluation of novel 1,3,4-thiadiazole derivatives as possible anticancer agents. PubMed. [Link]
- Google Patents. (n.d.). CN111517945A - Method for long-term stable preparation of 4-chlorobutyryl chloride. Google Patents.
-
PubMed. (2016). Synthesis and Biological Evaluation of Novel 1,3,4-thiadiazole Derivatives Incorporating Benzisoselenazolone Scaffold as Potential Antitumor Agents. PubMed. [Link]
-
Frontiers. (2021). Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Derivatives of Glucosides. Frontiers. [Link]
-
International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES. International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]
-
MDPI. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. MDPI. [Link]
-
MDPI. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. MDPI. [Link]
-
ACS Publications. (2015). Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C–O/C–S Bond Formation. ACS Publications. [Link]
- Google Patents. (n.d.). CN101445447A - Synthesis method for 4-chlorobutyryl chloride. Google Patents.
- Google Patents. (n.d.). CN101624340A - Preparation method of 4-chlorobutyryl chloride. Google Patents.
-
MDPI. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. MDPI. [Link]
-
Semantic Scholar. (2022). Novel spiroheterocycles containing a 1,3,4-thiadiazole unit: Synthesis and spectroscopic characterization. Semantic Scholar. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. JOCPR. [Link]
-
ResearchGate. (2016). Novel 2-amino-1,3,4-thiadiazoles and their acyl derivatives: synthesis, structural characterization, molecular docking studies and comparison of experimental and computational results. ResearchGate. [Link]
-
DergiPark. (n.d.). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. DergiPark. Retrieved from [Link]
-
MDPI. (2022). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide. MDPI. [Link]
-
Revista Virtual de Química. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold | MDPI [mdpi.com]
- 6. scilit.com [scilit.com]
- 7. Synthesis and biological evaluation of novel 1,3,4-thiadiazole derivatives as possible anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of Novel 1,3,4-thiadiazole Derivatives Incorporating Benzisoselenazolone Scaffold as Potential Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 10. 2-Amino-1,3,4-thiadiazole synthesis - chemicalbook [chemicalbook.com]
- 11. CN111517945A - Method for long-term stable preparation of 4-chlorobutyryl chloride - Google Patents [patents.google.com]
- 12. guidechem.com [guidechem.com]
- 13. CN101445447A - Synthesis method for 4-chlorobutyryl chloride - Google Patents [patents.google.com]
- 14. scbt.com [scbt.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. jocpr.com [jocpr.com]
- 17. dergipark.org.tr [dergipark.org.tr]
- 18. mdpi.com [mdpi.com]
Unraveling the Enigma: A Technical Guide to the Putative Mechanism of Action of 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide
For the attention of Researchers, Scientists, and Drug Development Professionals.
Preamble: Charting a Course in Unexplored Territory
The compound 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide represents a frontier in medicinal chemistry. While its precise mechanism of action remains to be fully elucidated in publicly accessible literature, the 1,3,4-thiadiazole scaffold to which it belongs is a wellspring of diverse and potent biological activities. This guide, therefore, adopts a dual-pronged approach. Firstly, it will provide a comprehensive overview of the established mechanisms of action for structurally analogous 1,3,4-thiadiazole derivatives. Secondly, based on this rich body of evidence, it will posit a putative mechanism of action for 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide and delineate a rigorous, multi-faceted experimental strategy to systematically investigate and validate this hypothesis. This document is conceived not as a static repository of facts, but as a dynamic roadmap for discovery.
Part 1: The 1,3,4-Thiadiazole Core: A Privileged Scaffold in Drug Discovery
The 1,3,4-thiadiazole ring is a five-membered heterocyclic motif that has captured the attention of medicinal chemists for its remarkable versatility. Its mesoionic character enhances its ability to traverse cellular membranes and engage with biological targets, contributing to favorable oral absorption and bioavailability. Furthermore, its structural similarity to pyrimidine suggests that it can act as a bioisostere, potentially interfering with nucleic acid replication processes.
Derivatives of 1,3,4-thiadiazole have demonstrated a broad spectrum of pharmacological activities, including:
-
Anticancer Properties: This is one of the most extensively studied areas. The anticancer effects are often attributed to the inhibition of key enzymes involved in cancer progression, such as receptor protein tyrosine kinases like EGFR and HER-2. Some derivatives have also been shown to induce apoptosis and cell cycle arrest.
-
Enzyme Inhibition: The 1,3,4-thiadiazole nucleus is a common feature in inhibitors of various enzymes, including α-glucosidase, carbonic anhydrase, cyclooxygenase, and various peptidases.
-
Antimicrobial and Antifungal Activity: A significant number of 1,3,4-thiadiazole derivatives have been synthesized and evaluated for their efficacy against a range of bacterial and fungal pathogens.
-
Neurological and Anti-inflammatory Effects: Compounds incorporating this scaffold have also been investigated for their anticonvulsant, antidepressant, and anti-inflammatory potential.
A particularly noteworthy finding is that metabolites of 2-amino-1,3,4-thiadiazole act as potent inhibitors of inosine 5'-phosphate (IMP) dehydrogenase, a key enzyme in the de novo synthesis of purine nucleotides. This suggests a potential avenue for the antiproliferative effects of compounds containing this core structure.
Part 2: A Proposed Mechanism of Action for 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide
Given the extensive bioactivity of the 1,3,4-thiadiazole scaffold, a plausible hypothesis for the mechanism of action of 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide is that it functions as a targeted covalent inhibitor. The presence of a reactive 4-chlorobutanamide side chain suggests that this compound may act as an electrophile, capable of forming a covalent bond with a nucleophilic residue (such as cysteine, lysine, or histidine) within the active site of a target protein.
The 1,3,4-thiadiazole core would serve as the recognition element, guiding the molecule to the binding pocket of a specific enzyme. Potential targets, based on the activities of related compounds, could include:
-
Protein Tyrosine Kinases: The chloroacetyl group is a known warhead for targeting cysteine residues in the active site of kinases. Given the established role of 1,3,4-thiadiazoles as EGFR and HER-2 inhibitors, this is a primary avenue for investigation.
-
Dehydrogenases: The inhibition of IMP dehydrogenase by a 2-amino-1,3,4-thiadiazole metabolite highlights the potential for targeting this class of enzymes. The butanamide side chain could influence binding affinity and specificity.
-
Other Enzymes with Catalytic Cysteines: Many enzyme classes, including certain proteases and metabolic enzymes, rely on a catalytic cysteine. These represent a broader pool of potential targets.
The following diagram illustrates the proposed mechanism at a conceptual level:
Caption: Proposed covalent inhibition mechanism.
Part 3: A Rigorous Experimental Workflow for Mechanism of Action Elucidation
To systematically investigate and validate the proposed mechanism of action, a multi-tiered experimental approach is recommended. This workflow is designed to be self-validating, with each stage providing data to inform and refine the next.
Tier 1: Target Identification and Engagement
The initial phase focuses on identifying the molecular target(s) of 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide.
Experimental Protocols:
-
Affinity-Based Proteomics:
-
Objective: To identify proteins that directly bind to the compound.
-
Methodology:
-
Synthesize a probe molecule by attaching a linker and a capture tag (e.g., biotin) to a non-essential position of 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide. The chloro group should be retained if covalent targeting is hypothesized.
-
Incubate the probe with cell lysates from a relevant cancer cell line (e.g., a breast or lung cancer line, given the activity of related compounds).
-
Capture the probe-protein complexes using streptavidin-coated beads.
-
Elute the bound proteins and identify them using liquid chromatography-mass spectrometry (LC-MS/MS).
-
Perform a competitive binding experiment with an excess of the untagged parent compound to ensure specificity.
-
-
-
Thermal Proteome Profiling (TPP):
-
Objective: To identify proteins whose thermal stability is altered upon compound binding.
-
Methodology:
-
Treat intact cells or cell lysates with the compound or a vehicle control.
-
Heat aliquots of the samples across a range of temperatures.
-
Separate soluble and aggregated proteins.
-
Analyze the soluble fraction by LC-MS/MS to determine the melting curves of thousands of proteins.
-
Proteins that are stabilized (or destabilized) by the compound are potential targets.
-
-
The following diagram outlines this target identification workflow:
Caption: Workflow for target identification.
Tier 2: Target Validation and Mechanistic Characterization
Once a list of high-confidence candidate targets is generated, the next step is to validate these interactions and characterize the mechanism of inhibition.
Experimental Protocols:
-
Recombinant Protein Expression and Purification:
-
Objective: To obtain pure, active target protein for in vitro assays.
-
Methodology:
-
Clone the gene encoding the candidate protein into an appropriate expression vector.
-
Express the protein in a suitable host system (e.g., E. coli, insect cells, or mammalian cells).
-
Purify the recombinant protein using affinity and size-exclusion chromatography.
-
-
-
Enzymatic Assays:
-
Objective: To determine if the compound inhibits the activity of the target protein and to characterize the kinetics of inhibition.
-
Methodology:
-
Develop or optimize a functional assay for the purified enzyme (e.g., a kinase assay measuring phosphorylation or a dehydrogenase assay measuring NAD+/NADH conversion).
-
Determine the IC50 value of the compound.
-
Perform kinetic studies (e.g., Michaelis-Menten kinetics in the presence of varying concentrations of the inhibitor) to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).
-
To test for covalent inhibition, perform a "jump-dilution" experiment. Pre-incubate the enzyme with the compound, then dilute the mixture to a concentration below the IC50. A lack of recovery of enzyme activity suggests irreversible inhibition.
-
-
-
Intact Protein Mass Spectrometry:
-
Objective: To confirm covalent bond formation.
-
Methodology:
-
Incubate the purified target protein with the compound.
-
Analyze the intact protein using high-resolution mass spectrometry.
-
A mass shift corresponding to the molecular weight of the compound (or a fragment thereof) confirms covalent modification.
-
-
Tier 3: Cellular and Pathway Analysis
The final tier of experiments aims to understand the downstream cellular consequences of target engagement.
Experimental Protocols:
-
Cellular Target Engagement Assays:
-
Objective: To confirm that the compound engages the target protein in a cellular context.
-
Methodology:
-
Use a cellular thermal shift assay (CETSA) to confirm target stabilization in intact cells.
-
If the target is a kinase, perform Western blotting to assess the phosphorylation status of known downstream substrates. A decrease in substrate phosphorylation upon compound treatment indicates target inhibition.
-
-
-
Phenotypic Assays:
-
Objective: To link target inhibition to a cellular phenotype.
-
Methodology:
-
Conduct cell viability assays (e.g., MTT or CellTiter-Glo) across a panel of cancer cell lines to determine the antiproliferative activity of the compound.
-
Perform cell cycle analysis by flow cytometry to determine if the compound induces arrest at a specific phase of the cell cycle.
-
Use an Annexin V/propidium iodide staining assay to assess the induction of apoptosis.
-
-
The following table summarizes the key experimental data to be collected:
| Experimental Tier | Assay | Key Data Output | Interpretation |
| Tier 1: Target ID | Affinity Proteomics | List of interacting proteins | Identifies direct binding partners |
| Thermal Proteome Profiling | Protein melting curve shifts | Identifies proteins stabilized by the compound | |
| Tier 2: Validation | Enzymatic Assays | IC50, Ki, mode of inhibition | Quantifies inhibitory potency and mechanism |
| Intact Protein MS | Mass shift of target protein | Confirms covalent modification | |
| Tier 3: Cellular | Cellular Target Engagement | Target stabilization, substrate phosphorylation | Confirms target engagement in cells |
| Phenotypic Assays | Cell viability, cell cycle arrest, apoptosis | Links target inhibition to cellular outcome |
Conclusion: From Hypothesis to Validated Mechanism
While the precise molecular target of 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide is yet to be definitively identified, the rich pharmacology of the 1,3,4-thiadiazole scaffold provides a strong foundation for a hypothesis-driven investigation. The presence of a reactive chlorobutanamide moiety strongly suggests a covalent mechanism of action, a modality of increasing interest in drug development for its potential to achieve high potency and prolonged duration of action. The experimental workflow detailed in this guide provides a comprehensive and rigorous strategy for identifying the molecular target, validating the interaction, and elucidating the downstream cellular consequences of its inhibition. Through this systematic approach, the scientific community can move closer to understanding the full therapeutic potential of this promising compound.
References
-
New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies. ACS Omega.
-
Biological and pharmacological activities of 1,3,4-thiadiazole based compounds. PubMed.
-
1,3,4-Thiadiazole derivatives as selective inhibitors of iNOS versus nNOS: Synthesis and structure-activity dependence. PubMed.
-
1,3,4-thiadiazole derivatives as PI3Ks inhibitor: design, in silico studies, synthesis, characterization, and antimicrobial evaluation. PubMed Central.
-
Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. MDPI.
-
4-chloro-N-1,3,4-thiadiazol-2-ylbutanamide | CAS 544700-56-3. Santa Cruz Biotechnology.
-
Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry.
-
4-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-butanamide. Matrix Scientific.
-
Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. PubMed Central.
-
Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. ResearchGate.
-
New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. PubMed Central.
-
Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Derivatives of Glucosides. Frontiers in Chemistry.
-
Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. Chemical Methodologies.
-
Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química.
-
4-Halo-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide and Benzothioamide Derivatives: Synthesis and in vitro Anticancer Assessment. SciSpace.
-
Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. MDPI.
-
Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Derivatives of Glucosides. PubMed Central.
-
Mechanism of action of 2-amino-1,3,4-thiadiazole (NSC 4728). PubMed.
- Stereochemical basis for activity in thiadiazole anticonvulsants: 1-[5-(biphenyl-2-yl)-1,3,4-thiadiazol-2-yl]methanaminium chloride and
The Versatile Scaffold: An In-Depth Technical Guide to the Biological Activity of 1,3,4-Thiadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,3,4-thiadiazole nucleus, a five-membered heterocyclic ring containing sulfur and two nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, including aromaticity, metabolic stability, and the ability to participate in hydrogen bonding, contribute to its diverse and potent biological activities. This technical guide provides a comprehensive overview of the significant pharmacological profiles of 1,3,4-thiadiazole derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation. We will explore their established roles as antimicrobial, anticancer, anti-inflammatory, and anticonvulsant agents, offering field-proven insights for researchers and professionals engaged in the discovery and development of novel therapeutics.
The 1,3,4-Thiadiazole Core: A Foundation for Pharmacological Diversity
The remarkable versatility of the 1,3,4-thiadiazole ring stems from its distinct electronic and structural features. The presence of the sulfur atom and two nitrogen atoms within the aromatic ring creates a unique electron distribution, influencing its ability to interact with various biological targets.[1][2] This scaffold is considered a bioisostere of the pyrimidine ring, a fundamental component of nucleic acids, which partly explains its ability to interfere with DNA replication processes in cancer cells and pathogens.[3][4]
Furthermore, the mesoionic character of the 1,3,4-thiadiazole ring enhances its ability to cross cellular membranes, leading to favorable oral absorption and bioavailability.[3][5] The ease of substitution at the C2 and C5 positions allows for the generation of large, diverse chemical libraries, facilitating the optimization of potency and selectivity against specific biological targets. This inherent "drug-likeness" has made the 1,3,4-thiadiazole scaffold a focal point in the quest for new therapeutic agents.[1][6]
Antimicrobial Activity: A Broad Spectrum of Action
Derivatives of 1,3,4-thiadiazole have demonstrated significant activity against a wide range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal species.[1][7] This broad-spectrum activity is a critical attribute in the face of rising antimicrobial resistance.
Mechanism of Action
The antimicrobial effects of 1,3,4-thiadiazole derivatives are often multifactorial. One key mechanism involves the inhibition of essential microbial enzymes. The electron-rich nature of the thiadiazole ring allows it to coordinate with metal ions in the active sites of metalloenzymes or to form hydrogen bonds with key amino acid residues, thereby disrupting their catalytic function.[1]
Another proposed mechanism is the disruption of the microbial cell membrane. The lipophilic nature of many 1,3,4-thiadiazole derivatives facilitates their insertion into the lipid bilayer, altering its permeability and leading to the leakage of essential cellular components and ultimately, cell death.
Structure-Activity Relationship (SAR) Insights
Numerous studies have elucidated key structural features that govern the antimicrobial potency of 1,3,4-thiadiazole derivatives. For instance, the presence of a free amino group adjacent to the thiadiazole ring has been shown to confer significant antibacterial activity.[1] Additionally, the nature and position of substituents on the aromatic rings attached to the thiadiazole core play a crucial role in modulating activity.
Representative Data on Antimicrobial Activity
| Compound Class | Target Organism | MIC (µg/mL) | Reference |
| Tetranorlabdane-1,3,4-thiadiazole hybrid (14a) | Bacillus polymyxa (Gram-positive) | 2.5 | [1] |
| Tetranorlabdane-1,3,4-thiadiazole hybrid (14a) | Pseudomonas aeruginosa (Gram-negative) | 2.5 | [1] |
| Modified chitosan-thiadiazole conjugate (15) | Escherichia coli | Moderate Inhibition Zone | [1] |
| Modified chitosan-thiadiazole conjugate (15) | Staphylococcus aureus | Moderate Inhibition Zone | [1] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
A standardized and self-validating method for assessing antibacterial activity is the broth microdilution assay.
Step-by-Step Methodology:
-
Preparation of Bacterial Inoculum: A fresh culture of the target bacterium is grown in a suitable broth medium (e.g., Mueller-Hinton Broth) to a logarithmic phase. The turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
Serial Dilution of Test Compounds: The 1,3,4-thiadiazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Controls: Positive (broth with bacteria, no compound) and negative (broth only) controls are included on each plate. A known antibiotic (e.g., ciprofloxacin) is used as a reference standard.
-
Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anticancer Activity: Targeting Multiple Hallmarks of Cancer
The 1,3,4-thiadiazole scaffold is a cornerstone in the development of novel anticancer agents, with derivatives exhibiting a wide array of mechanisms to combat cancer cell proliferation and survival.[4][8]
Mechanisms of Anticancer Action
The anticancer properties of 1,3,4-thiadiazole derivatives are diverse and often target key vulnerabilities in cancer cells.
-
Enzyme Inhibition: A significant number of these compounds act as potent inhibitors of enzymes crucial for cancer progression.
-
Kinase Inhibition: They can target protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and HER-2, which are often overexpressed in various cancers and drive cell proliferation and survival pathways.[5]
-
Carbonic Anhydrase Inhibition: Certain derivatives inhibit carbonic anhydrases, enzymes involved in maintaining the pH balance in tumor microenvironments, which is critical for tumor growth and metastasis.[8]
-
Histone Deacetylase (HDAC) Inhibition: By inhibiting HDACs, these compounds can alter gene expression, leading to cell cycle arrest and apoptosis.[8]
-
-
Tubulin Polymerization Inhibition: Some 1,3,4-thiadiazole derivatives interfere with the dynamics of microtubules by inhibiting tubulin polymerization. This disruption of the cytoskeleton leads to mitotic arrest and ultimately, apoptotic cell death.[8]
-
Induction of Apoptosis: Many derivatives trigger programmed cell death (apoptosis) in cancer cells through various intrinsic and extrinsic pathways.[9][10]
Signaling Pathway Visualization
Caption: Anticancer mechanisms of 1,3,4-thiadiazole derivatives.
Representative Data on Anticancer Activity
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Compound 32a | HePG-2 (Liver) | 3.31 | EGFR Inhibition | [3] |
| Compound 32d | MCF-7 (Breast) | 9.31 | EGFR Inhibition | [3] |
| Compound 8a | A549 (Lung) | 1.62 - 4.61 | Not specified | [5] |
| Compound 2g | LoVo (Colon) | 2.44 | Anti-proliferative | [10] |
Experimental Workflow: In Vitro Anticancer Evaluation
Caption: Workflow for in vitro anticancer evaluation.
Anti-inflammatory and Anticonvulsant Activities
Beyond their antimicrobial and anticancer properties, 1,3,4-thiadiazole derivatives have shown promise as anti-inflammatory and anticonvulsant agents.[2][11]
Anti-inflammatory Effects
The anti-inflammatory activity of these compounds is often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[8] By blocking the production of pro-inflammatory mediators like prostaglandins and leukotrienes, they can effectively reduce inflammation.
Anticonvulsant Properties
The anticonvulsant mechanism of 1,3,4-thiadiazole derivatives is linked to their interaction with the central nervous system. A key proposed mechanism is the modulation of the GABAergic system.[11] These compounds can enhance the effects of the inhibitory neurotransmitter GABA (gamma-aminobutyric acid) at the GABA-A receptor, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane. This action raises the seizure threshold and prevents the spread of abnormal electrical activity in the brain.[11]
Essential structural features for anticonvulsant activity include a hydrophobic aryl ring, a hydrogen bonding domain, and an electron-donor group.[11]
Conclusion and Future Perspectives
The 1,3,4-thiadiazole scaffold has unequivocally established itself as a versatile and highly valuable framework in the field of drug discovery. The diverse range of biological activities, coupled with favorable pharmacokinetic properties, underscores its potential for the development of novel therapeutics to address a multitude of diseases.[1][6] Future research should continue to focus on the synthesis of novel derivatives with enhanced potency and selectivity, as well as a deeper exploration of their mechanisms of action. The integration of computational modeling and advanced screening techniques will undoubtedly accelerate the journey of 1,3,4-thiadiazole-based compounds from the laboratory to clinical applications.
References
-
Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
-
Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022, October 17). RSC Publishing. Retrieved January 21, 2026, from [Link]
-
A review on the 1,3,4-Thiadiazole as Anticancer Activity. (n.d.). bepls. Retrieved January 21, 2026, from [Link]
-
1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents. (2022, January 20). Frontiers. Retrieved January 21, 2026, from [Link]
-
Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
-
Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2025, April 16). PMC. Retrieved January 21, 2026, from [Link]
-
Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. (2025, August 8). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. (2023, December 14). MDPI. Retrieved January 21, 2026, from [Link]
-
Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. (2022, December 6). MDPI. Retrieved January 21, 2026, from [Link]
-
1,3,4- Thiadiazole and Its Derivatives- A Review on Syntheic Account and Recent Progress on its Phermoacological Activities. (2024, June 15). Asian Journal of Pharmaceutical Research and Development. Retrieved January 21, 2026, from [Link]
-
Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
Sources
- 1. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives [mdpi.com]
- 2. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 3. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. bepls.com [bepls.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents [frontiersin.org]
in vitro screening of 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide
An In-Depth Technical Guide to the In Vitro Screening of 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide
Authored by a Senior Application Scientist
Preamble: Strategic Interrogation of a Novel Thiadiazole Derivative
The compound 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide (CAS 544700-56-3) represents a compelling subject for in vitro screening.[1] Its structure is centered on the 1,3,4-thiadiazole ring, a heterocyclic scaffold renowned for its privileged role in medicinal chemistry.[2] Derivatives of this core are known to exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3][4][5][6] This guide eschews a generic, one-size-fits-all screening template. Instead, it outlines a logical, tiered screening cascade designed to efficiently de-risk and characterize this specific molecule, beginning with broad phenotypic assessments and progressively narrowing the focus to specific molecular targets. Our philosophy is to establish a foundational understanding of the compound's interaction with biological systems before committing resources to more complex, target-specific investigations.
The Screening Cascade: A Phased Approach to Unveiling Bioactivity
A successful screening strategy should function like a funnel, starting with high-throughput, cost-effective assays to identify any biological activity and systematically progressing to more detailed, mechanism-of-action studies for promising hits.[7] This cascade is designed to answer critical questions at each stage, ensuring that decisions are data-driven and resources are allocated efficiently.
Caption: A logical workflow for the tiered in vitro screening cascade.
Tier 1: Foundational Cytotoxicity Profiling
Causality: Before investigating any specific therapeutic activity, it is imperative to determine the compound's intrinsic cytotoxicity. A highly cytotoxic compound may be a candidate for oncology but would be unsuitable for most other indications. Conversely, a complete lack of cytotoxicity at high concentrations might suggest poor cell permeability or a lack of interaction with fundamental cellular machinery. Cell-based metabolic assays like the MTT or XTT are ideal for this initial assessment due to their robustness, cost-effectiveness, and amenability to high-throughput screening.[8][9]
Principle of Tetrazolium-Based Assays
These colorimetric assays measure the metabolic activity of a cell population, which serves as a proxy for cell viability.[10] In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of a substrate (e.g., the yellow MTT) to form a colored formazan product (purple for MTT).[11] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[8] The XTT assay is similar but produces a water-soluble formazan, eliminating the need for a solubilization step and simplifying the protocol.[8][12]
Caption: Principle of the MTT cell viability assay.
Experimental Protocol: MTT Cytotoxicity Assay
This protocol is a self-validating system, incorporating controls to ensure data integrity.
-
Materials:
-
Human cancer cell line (e.g., A549 - lung carcinoma) and a non-cancerous cell line (e.g., HEK293 - human embryonic kidney). Using a panel is crucial for identifying cancer-selective cytotoxicity.
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide (Test Compound).
-
Dimethyl sulfoxide (DMSO, vehicle).
-
Doxorubicin (Positive Control for cytotoxicity).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl).
-
96-well flat-bottom plates, multichannel pipette, microplate reader.
-
-
Step-by-Step Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a serial dilution series (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM) in culture medium. The final DMSO concentration in all wells must be kept constant and low (<0.5%) to avoid solvent toxicity.
-
Cell Treatment: Remove the old medium. Add 100 µL of the prepared compound dilutions to the respective wells.
-
Test Wells: Cells + Test Compound dilutions.
-
Vehicle Control: Cells + medium with DMSO (represents 100% viability).
-
Positive Control: Cells + Doxorubicin dilutions (to validate assay sensitivity to a known cytotoxic agent).
-
Blank: Medium only (for background absorbance).
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours. Viable cells will form purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of Solubilization Buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Presentation & Interpretation: The percentage of cell viability is calculated as: [(Abs_test - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100. The results are plotted as a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
| Compound | Cell Line | IC₅₀ (µM) [Hypothetical Data] |
| 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide | A549 | 12.5 |
| 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide | HEK293 | > 100 |
| Doxorubicin (Positive Control) | A549 | 0.8 |
This hypothetical data suggests the compound has moderate and selective cytotoxicity against the A549 cancer cell line, making it a candidate for further investigation as an anticancer agent.
Tier 2: Broad-Spectrum Functional Screening
If Tier 1 results show interesting activity (e.g., selective cytotoxicity) or a lack of general toxicity, the next logical step is to screen against functional targets suggested by the 1,3,4-thiadiazole scaffold's known pharmacology.[5]
A. Enzyme Inhibition Assays
Causality: Many drugs exert their effects by inhibiting enzymes.[13][14] The 1,3,4-thiadiazole nucleus is a known inhibitor of several enzyme classes, including carbonic anhydrases (implicated in glaucoma and as diuretics), cyclooxygenases (anti-inflammatory), and various protein kinases (anticancer).[3][5] Screening against a panel of representative enzymes is a highly effective method to identify potential mechanisms of action.
Experimental Protocol: General Enzyme Inhibition Assay (e.g., Kinase)
This protocol describes a universal method adaptable to many enzyme assays that produce a detectable signal (e.g., colorimetric, fluorescent, luminescent).
-
Materials:
-
Purified target enzyme (e.g., a specific kinase).
-
Specific substrate for the enzyme.
-
Cofactors required for the reaction (e.g., ATP for kinases).
-
Test Compound and a known inhibitor (Positive Control, e.g., Staurosporine for kinases).
-
Assay Buffer.
-
Detection Reagent (e.g., a reagent that measures remaining ATP to quantify kinase activity).
-
96- or 384-well plates.
-
-
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of the test compound and positive control at various concentrations.
-
Reaction Setup: In a multiwell plate, add the assay buffer, test compound/control, and the enzyme. Allow a short pre-incubation period (10-15 min) for the compound to bind to the enzyme.
-
Initiate Reaction: Add the substrate (and ATP for kinases) to all wells to start the enzymatic reaction.
-
Incubation: Incubate for a defined period (e.g., 60 minutes) at the optimal temperature for the enzyme.
-
Stop & Detect: Stop the reaction (if necessary) and add the detection reagent according to the manufacturer's instructions.
-
Data Acquisition: Read the signal (absorbance, fluorescence, or luminescence) on a plate reader.
-
-
Data Presentation & Interpretation: Enzyme inhibition is calculated relative to a no-inhibitor control. An IC₅₀ value is determined from the dose-response curve.
| Compound | Target Enzyme | IC₅₀ (µM) [Hypothetical Data] |
| 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide | Kinase A | 5.2 |
| 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide | Kinase B | > 50 |
| 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide | COX-2 | 25.1 |
| Staurosporine (Positive Control) | Kinase A | 0.01 |
This hypothetical data points towards a selective inhibition of "Kinase A," providing a strong lead for a specific mechanism of action.
B. Antimicrobial Susceptibility Testing
Causality: The 1,3,4-thiadiazole scaffold is a cornerstone of many antibacterial and antifungal agents.[6][15][16] Therefore, parallel screening for antimicrobial activity is a high-yield, rational approach. The goal is to determine the Minimum Inhibitory Concentration (MIC).
-
Methodology: A standard broth microdilution method would be employed. The test compound is serially diluted in a 96-well plate containing microbial growth medium. A standardized inoculum of bacteria (e.g., Staphylococcus aureus, Escherichia coli) or fungi (e.g., Candida albicans) is added.[6] After incubation, the MIC is determined as the lowest compound concentration that visibly inhibits microbial growth.
Tier 3: Mechanism of Action & Target Deconvolution
If a compelling hit is identified in Tier 2, further studies are required to confirm the target and elucidate the precise mechanism of inhibition.
-
Enzyme Kinetic Studies: If an enzyme is inhibited, studies should be performed to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).[17] This involves measuring reaction rates at varying concentrations of both the substrate and the inhibitor, followed by analysis using models like Lineweaver-Burk plots.
-
Receptor Binding Assays: If the compound's activity profile suggests interaction with a receptor (e.g., a G-protein coupled receptor), competitive binding assays can be used.[18] These assays measure the ability of the test compound to displace a known, labeled ligand from its receptor.[19][20] The output is typically an inhibition constant (Ki), which reflects the compound's binding affinity for the receptor.
Conclusion
This technical guide presents a structured, causality-driven framework for the . By starting with broad cytotoxicity profiling and progressing through targeted functional screens based on the known pharmacology of the 1,3,4-thiadiazole core, this approach maximizes the probability of identifying meaningful biological activity. Each proposed protocol is a self-contained, validated system designed to generate robust and interpretable data, paving the way for more advanced preclinical development.
References
-
Matysiak, J. (2016). Biological and pharmacological activities of 1,3,4-thiadiazole based compounds. PubMed. Retrieved from [Link]
-
Wikipedia. (n.d.). MTT assay. Retrieved from [Link]
-
Biobide. (n.d.). What is an Inhibition Assay?. Retrieved from [Link]
-
Singh, A. K. (2011). Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. Journal of Applied Pharmaceutical Science. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. Retrieved from [Link]
-
Matysiak, J. (2016). Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. Retrieved from [Link]
-
PubMed. (2008). Development of an in vitro reproductive screening assay for novel pharmaceutical compounds. Biotechnology and Applied Biochemistry. Retrieved from [Link]
-
Chavhan, P. A., et al. (2021). Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. PMC - NIH. Retrieved from [Link]
-
BellBrook Labs. (2024). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]
-
Clinical Trials Arena. (2018). Universal enzyme inhibition measurement could boost drug discovery. Retrieved from [Link]
-
ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Publications. Retrieved from [Link]
-
Chem Help ASAP. (2023). functional in vitro assays for drug discovery. YouTube. Retrieved from [Link]
-
Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI - NIH. Retrieved from [Link]
-
NCBI Bookshelf. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Retrieved from [Link]
-
PubMed. (2013). Screening and characterization of reactive compounds with in vitro peptide-trapping and liquid chromatography/high-resolution accurate mass spectrometry. Journal of Biomolecular Screening. Retrieved from [Link]
-
Aurelia Bioscience. (n.d.). How to Develop a Successful in vitro Screening Strategy. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). In Vitro Assay Development Services. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Receptor Ligand Binding Assay. Retrieved from [Link]
-
MilliporeSigma. (n.d.). Receptor Binding Assays - Multiwell Plates. Retrieved from [Link]
-
Sun, N. B., et al. (2013). Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry. Retrieved from [Link]
-
Chen, H., et al. (2021). Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Derivatives of Glucosides. Frontiers in Chemistry. Retrieved from [Link]
-
Chen, H., et al. (2021). Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Derivatives of Glucosides. PMC - NIH. Retrieved from [Link]
-
ResearchGate. (2021). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. Retrieved from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. international-biopharma.com [international-biopharma.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. MTT assay - Wikipedia [en.wikipedia.org]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]
- 13. blog.biobide.com [blog.biobide.com]
- 14. bellbrooklabs.com [bellbrooklabs.com]
- 15. Frontiers | Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Derivatives of Glucosides [frontiersin.org]
- 16. Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Derivatives of Glucosides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Receptor-Ligand Binding Assays [labome.com]
- 20. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
spectral characterization of 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide
An In-Depth Technical Guide to the Spectral Characterization of 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide
Introduction
The 1,3,4-thiadiazole nucleus is a cornerstone of modern medicinal chemistry, serving as a versatile pharmacophore in the development of novel therapeutic agents.[1][2][3] Compounds incorporating this five-membered heterocyclic ring have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][4] The specific compound, 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide (CAS 544700-56-3), combines this privileged scaffold with a reactive chlorobutanamide side chain, making it a molecule of significant interest for further functionalization and drug development.
This technical guide, written from the perspective of a Senior Application Scientist, provides a comprehensive predictive analysis of the key spectroscopic signatures of 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide. In the absence of directly published experimental spectra for this exact molecule, this document synthesizes data from closely related analogs and foundational spectroscopic principles to offer a robust, predictive framework for its characterization. The methodologies and interpretations herein are designed to equip researchers, scientists, and drug development professionals with the knowledge to confidently identify and characterize this compound and its derivatives.
Molecular Structure and Synthetic Strategy
A logical synthetic approach is crucial for obtaining the target compound for analysis. The proposed synthesis involves the acylation of 2-amino-1,3,4-thiadiazole with 4-chlorobutyryl chloride. This standard amide bond formation is a reliable and well-established method in organic synthesis.
Caption: Conceptual workflow for the synthesis of the target compound.
The resulting molecular structure features several key functional groups that will give rise to distinct spectroscopic signals: an amide linkage, a flexible alkyl chain with a terminal chloride, and the aromatic 1,3,4-thiadiazole ring.
Caption: Molecular structure of 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide.
¹H NMR Spectroscopy Analysis (Predictive)
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is essential for elucidating the structure by providing information about the chemical environment, connectivity, and number of different types of protons.
Experimental Protocol
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for amides as it ensures the amide N-H proton is observable.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters: Acquire a standard one-dimensional proton spectrum. The spectral width should be set to encompass a range of 0-14 ppm. Tetramethylsilane (TMS) is used as an internal standard (δ 0.00).
Predicted Spectral Data
The structure suggests four primary proton environments, plus the proton on the thiadiazole ring.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.5 | Singlet, broad | 1H | NH | The amide proton is expected to be significantly deshielded due to the electron-withdrawing nature of the carbonyl and thiadiazole groups. Its signal is often broad due to quadrupole coupling with the adjacent nitrogen. |
| ~8.5 - 9.0 | Singlet | 1H | Thiazole CH | The lone proton on the aromatic 1,3,4-thiadiazole ring is in an electron-deficient environment and is expected to appear far downfield. |
| ~3.7 | Triplet | 2H | -CH₂-Cl | The methylene group directly attached to the electronegative chlorine atom will be deshielded. It will appear as a triplet due to coupling with the adjacent CH₂ group. |
| ~2.6 | Triplet | 2H | -CH₂ -C=O | The methylene group adjacent to the carbonyl is also deshielded and will appear as a triplet from coupling to the central methylene group. |
| ~2.1 | Pentet (or multiplet) | 2H | -CH₂-CH₂ -CH₂- | This central methylene group is coupled to two adjacent CH₂ groups (4 protons), which should result in a pentet (n+1 rule). |
¹³C NMR Spectroscopy Analysis (Predictive)
Carbon-13 NMR provides critical information on the carbon framework of the molecule.
Experimental Protocol
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial for reducing acquisition time.
-
Instrument: A 100 MHz or higher NMR spectrometer (corresponding to a 400 MHz proton frequency).
-
Parameters: A standard proton-decoupled ¹³C experiment (e.g., PENDANT or APT) is used to simplify the spectrum to single lines for each unique carbon.
Predicted Spectral Data
The molecule has 6 unique carbon atoms. The chemical shifts for the thiadiazole carbons are predicted based on published data for similar derivatives, which typically resonate between 155 and 180 ppm.[2][4][5]
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~170 | C =O | The amide carbonyl carbon is highly deshielded and appears in the characteristic downfield region for this functional group. |
| ~165 | Thiazole C -N (C2) | The carbon atom of the thiadiazole ring attached to the amide nitrogen is expected to be very deshielded.[2][5] |
| ~150 | Thiazole C -H (C5) | The second carbon of the thiadiazole ring is also in an electron-poor environment, appearing significantly downfield.[4] |
| ~44 | -C H₂-Cl | The carbon bonded to the chlorine atom is deshielded due to the inductive effect of the halogen. |
| ~34 | -C H₂-C=O | The carbon alpha to the carbonyl group is moderately deshielded. |
| ~27 | -CH₂-C H₂-CH₂- | The central alkyl carbon is the most shielded of the side-chain carbons, appearing in the typical aliphatic region. |
Infrared (IR) Spectroscopy Analysis
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol
-
Sample Preparation: The sample can be analyzed as a solid using the KBr pellet method or Attenuated Total Reflectance (ATR).
-
Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Parameters: Spectra are typically collected over the range of 4000 to 400 cm⁻¹.
Predicted Key Absorption Bands
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 3250 - 3100 | N-H Stretch | Secondary Amide | This sharp to moderately broad peak is characteristic of the N-H bond in a secondary amide. Its position can be influenced by hydrogen bonding. |
| 3100 - 3000 | C-H Stretch | Aromatic (Thiadiazole) | The C-H stretch of the thiadiazole ring. |
| 2960 - 2850 | C-H Stretch | Aliphatic (CH₂) | Stretching vibrations for the methylene groups in the butanamide chain. |
| ~1680 | C=O Stretch (Amide I) | Amide | A strong, sharp absorption band characteristic of the carbonyl group in a secondary amide.[6] |
| ~1550 | N-H Bend (Amide II) | Amide | This band arises from a combination of N-H bending and C-N stretching and is a hallmark of secondary amides. |
| 1600 - 1450 | C=N / C=C Stretch | Thiadiazole Ring | Aromatic ring stretching vibrations. Thiadiazole derivatives show characteristic bands for C=N stretching in this region.[1] |
| ~750 - 650 | C-Cl Stretch | Alkyl Halide | The carbon-chlorine stretching vibration typically appears in this region of the spectrum. |
Mass Spectrometry (MS) Analysis
Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern, which aids in structural confirmation.
Experimental Protocol
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrument: An Electrospray Ionization (ESI) mass spectrometer coupled to a time-of-flight (TOF) or quadrupole analyzer.
-
Parameters: The analysis can be run in positive ion mode to observe the protonated molecule [M+H]⁺.
Predicted Mass and Fragmentation
The molecular formula is C₆H₈ClN₃OS, giving a monoisotopic mass of 205.01. A key feature will be the isotopic pattern of the molecular ion due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in two peaks at m/z [M+H]⁺ and [M+2+H]⁺.
Caption: Predicted major fragmentation pathways for the protonated molecule.
| Predicted m/z | Assignment | Rationale |
| 206.0 / 208.0 | [M+H]⁺ | The protonated molecular ion, showing the characteristic 3:1 isotopic pattern for chlorine. |
| 170.0 | [M+H - HCl]⁺ | Loss of hydrogen chloride is a common fragmentation pathway for chloroalkanes. |
| 116.0 | [C₃H₃N₃S]⁺ | Fragmentation resulting in the protonated aminothiadiazole-carbonyl core after loss of the chlorobutyl radical. |
| 100.0 | [C₂H₂N₃S]⁺ | The protonated 2-amino-1,3,4-thiadiazole fragment, a very stable and likely abundant ion. |
| 91.1 / 93.1 | [C₄H₆ClO]⁺ | The chlorobutyryl cation formed by cleavage of the amide bond, also showing the chlorine isotopic pattern. |
Conclusion
The comprehensive relies on the synergistic use of ¹H NMR, ¹³C NMR, IR, and MS techniques. This guide provides a detailed, predictive framework for the expected outcomes of these analyses. The characteristic signals—including the downfield amide and thiadiazole protons in ¹H NMR, the distinct carbonyl and thiadiazole carbons in ¹³C NMR, the prominent amide I and II bands in IR, and the chlorine-isotopic pattern in MS—collectively form a unique spectroscopic fingerprint. Researchers can use this guide to design experiments, interpret resulting data, and confirm the successful synthesis and purity of this valuable chemical intermediate.
References
-
Journal of Chemical and Pharmaceutical Research. Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Available from: [Link]
-
MDPI. 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. Available from: [Link]
-
Chemical Methodologies. Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. Available from: [Link]
-
ResearchGate. New 1,3,4‐Thiadiazole Derivatives: Synthesis, Characterization, and Antimicrobial Activity. Available from: [Link]
-
PubMed Central (PMC). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. Available from: [Link]
-
MDPI. Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide. Available from: [Link]
-
DergiPark. New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Available from: [Link]
-
PLOS. S1 Supporting information Synthesis and spectral characteristics of N-(2,2,2-trichloro-1-((5-(methylthio)-1,3,4- thiadiazol-2-yl). Available from: [Link]
-
TSI Journals. SYNTHESIS AND CHARACTERIZATION OF SUBSTITUTED 1, 3, 4-THIADIAZOLE AND IT'S DERIVATIVES. Available from: [Link]
-
SID. Journal of Medicinal and Chemical Sciences. Available from: [Link]
-
MDPI. Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. Available from: [Link]
Sources
The Evolving Landscape of N-Substituted Thiadiazoles: A Deep Dive into Structure-Activity Relationships for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, prized for its versatile pharmacological profile and synthetic accessibility. This five-membered heterocyclic ring, a bioisostere of pyrimidine, has the remarkable ability to interact with a wide array of biological targets, leading to a broad spectrum of therapeutic activities.[1][2] The mesoionic character of the 1,3,4-thiadiazole ring allows its derivatives to readily cross cellular membranes and engage with biological targets, often with high selectivity and reduced toxicity.[2] This guide, intended for researchers and drug development professionals, delves into the critical structure-activity relationships (SAR) of N-substituted thiadiazole compounds, offering insights into the rational design of novel therapeutics with enhanced potency and specificity. We will explore the nuances of how substitutions on the thiadiazole core influence anticancer, antimicrobial, and anti-inflammatory activities, supported by detailed experimental protocols and mechanistic visualizations.
The Architectural Blueprint: General Synthesis of N-Substituted Thiadiazole Scaffolds
The synthetic versatility of the 1,3,4-thiadiazole ring system is a key driver of its prevalence in drug discovery programs. A common and efficient route to 2,5-disubstituted-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazides with various reagents.[3][4] Understanding the fundamental synthetic pathways is crucial for designing and producing novel derivatives for SAR studies.
Below is a generalized workflow for the synthesis of N-substituted 2-amino-1,3,4-thiadiazole derivatives, a common and biologically active class of these compounds.
Caption: A generalized workflow for the synthesis of N-substituted 2-amino-1,3,4-thiadiazole derivatives.
Anticancer Activity: Targeting Key Signaling Pathways with Precision
N-substituted thiadiazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[1][2] Their mechanisms of action are diverse and often involve the inhibition of critical enzymes and signaling pathways that drive tumor growth and proliferation.[1][5] A significant focus of research has been on their ability to inhibit protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), which are often overexpressed in various cancers, including breast and lung cancer.[6]
Structure-Activity Relationship Insights for Anticancer Potency
The substitution pattern on the N-aryl ring of 2-amino-1,3,4-thiadiazoles plays a pivotal role in determining their anticancer efficacy. Generally, the presence of electron-withdrawing groups on the phenyl ring enhances cytotoxic activity.[7] This can be attributed to alterations in the electronic properties of the molecule, which can influence its binding affinity to the target protein.
| Compound | R (Substitution on Phenyl Ring) | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | H | MCF-7 | 2.375 | [8] |
| 1b | 4-Cl | MCF-7 | 1.89 | [8] |
| 1c | 4-NO2 | MCF-7 | 1.54 | [8] |
| 1d | 4-CH3 | MCF-7 | 3.12 | [8] |
| 2a | H | A549 | 5.46 | [8] |
| 2b | 4-F | A549 | 4.21 | [8] |
Table 1: Influence of N-Aryl Substituents on the Anticancer Activity of Thiadiazole Derivatives.
As illustrated in Table 1, derivatives with electron-withdrawing substituents like chloro (Cl) and nitro (NO2) groups exhibit lower IC50 values, indicating higher potency against the MCF-7 breast cancer cell line.[8] Conversely, the presence of an electron-donating group like methyl (CH3) leads to a decrease in activity.[7] This trend underscores the importance of electronic effects in the design of potent thiadiazole-based anticancer agents.
The EGFR/HER2 Signaling Cascade: A Prime Target
The EGFR/HER2 signaling pathway is a critical regulator of cell growth, proliferation, and survival.[9] Its aberrant activation is a hallmark of many cancers, making it an attractive target for therapeutic intervention.[6] N-substituted thiadiazoles have been shown to inhibit the kinase activity of both EGFR and HER2, thereby disrupting downstream signaling and inducing apoptosis in cancer cells.
Caption: Simplified EGFR/HER2 signaling pathway and the inhibitory action of N-substituted thiadiazoles.
Experimental Protocol: MTT Assay for Anticancer Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of novel compounds.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 or A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the N-substituted thiadiazole compounds in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined by plotting the percentage of viability against the compound concentration.[10]
Antimicrobial Activity: Combating Drug-Resistant Pathogens
The rise of antimicrobial resistance is a global health crisis, necessitating the development of new and effective antimicrobial agents. N-substituted thiadiazole derivatives have demonstrated significant potential in this area, exhibiting broad-spectrum activity against various bacterial and fungal strains.[11]
Structure-Activity Relationship Insights for Antimicrobial Efficacy
The antimicrobial activity of N-substituted thiadiazoles is highly dependent on the nature and position of the substituents. Lipophilicity is a key factor, as the compound must be able to penetrate the microbial cell wall and membrane. The presence of halogen atoms, such as chlorine and fluorine, on the N-aryl ring often enhances antimicrobial activity.[11]
| Compound | R (Substitution on Phenyl Ring) | Bacterial Strain | MIC (µg/mL) | Reference |
| 3a | H | S. aureus | 128 | [12] |
| 3b | 4-Cl | S. aureus | 32 | [12] |
| 3c | 2,4-diCl | S. aureus | 16 | [12] |
| 4a | H | E. coli | 256 | [12] |
| 4b | 4-F | E. coli | 64 | [12] |
Table 2: Influence of N-Aryl Substituents on the Antibacterial Activity of Thiadiazole Derivatives.
The data in Table 2 clearly show that the introduction of chloro and fluoro substituents leads to a significant increase in antibacterial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.[12] This is likely due to an increase in the lipophilicity of the compounds, facilitating their passage through the bacterial cell envelope.
Experimental Protocols for Antimicrobial Susceptibility Testing
1. Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[13]
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) in a suitable broth (e.g., Mueller-Hinton Broth).
-
Compound Dilution: Prepare a two-fold serial dilution of the N-substituted thiadiazole compound in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[13]
2. Agar Well Diffusion Method
This method provides a qualitative assessment of the antimicrobial activity of a compound.[1]
Step-by-Step Methodology:
-
Plate Preparation: Prepare an agar plate (e.g., Mueller-Hinton Agar) and uniformly spread a standardized bacterial inoculum over the surface.
-
Well Creation: Create wells of a specific diameter in the agar using a sterile cork borer.
-
Compound Addition: Add a known concentration of the N-substituted thiadiazole solution to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where bacterial growth has been inhibited. A larger zone of inhibition indicates greater antimicrobial activity.[1]
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is implicated in a wide range of diseases, including arthritis, cardiovascular disease, and cancer. Non-steroidal anti-inflammatory drugs (NSAIDs) are commonly used to treat inflammation, primarily by inhibiting cyclooxygenase (COX) enzymes. N-substituted thiadiazole derivatives have shown promise as anti-inflammatory agents, with some exhibiting selective inhibition of COX-2, which is associated with a more favorable side-effect profile.[5]
Structure-Activity Relationship Insights for Anti-inflammatory Action
The anti-inflammatory activity of N-substituted thiadiazoles is influenced by the substituents on the aryl ring. The presence of certain groups can enhance the binding affinity to the active site of COX enzymes.
| Compound | R (Substitution on Phenyl Ring) | % Inhibition of Paw Edema | COX-2 Selectivity Index | Reference |
| 5a | 4-OCH3 | 55.4 | 5.2 | [3] |
| 5b | 4-Cl | 68.2 | 12.5 | [3] |
| 5c | 4-F | 72.3 | 15.8 | [3] |
| 5d | 4-NO2 | 61.7 | 8.9 | [3] |
Table 3: Anti-inflammatory Activity and COX-2 Selectivity of N-Aryl Thiadiazole Derivatives.
As shown in Table 3, compounds with electron-withdrawing groups like fluorine and chlorine at the para position of the phenyl ring exhibit higher anti-inflammatory activity and greater selectivity for COX-2.[3] This suggests that these substituents may be involved in key interactions within the active site of the enzyme.
Caption: General mechanism of COX enzyme inhibition by N-substituted thiadiazole derivatives.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to evaluate the acute anti-inflammatory activity of new compounds.[2]
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize male Wistar rats to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the test compounds (N-substituted thiadiazoles) orally or intraperitoneally at a specific dose. A control group should receive the vehicle, and a positive control group should receive a standard NSAID (e.g., indomethacin).
-
Induction of Inflammation: One hour after compound administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.[2]
-
Paw Volume Measurement: Measure the paw volume of each rat at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: Calculate the percentage of inhibition of paw edema for each group compared to the control group. A higher percentage of inhibition indicates greater anti-inflammatory activity.
Conclusion
The N-substituted 1,3,4-thiadiazole scaffold remains a highly privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. This guide has provided an in-depth analysis of the structure-activity relationships governing the anticancer, antimicrobial, and anti-inflammatory activities of these compounds. By understanding how different substituents influence biological activity, researchers can employ a more rational approach to drug design, leading to the discovery of more potent, selective, and safer medicines. The detailed experimental protocols and mechanistic diagrams provided herein serve as a valuable resource for scientists engaged in the synthesis and evaluation of these promising compounds. The continued exploration of the chemical space around the thiadiazole nucleus is sure to yield new and improved therapies for a wide range of human diseases.
References
-
Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. PMC. [Link]
-
Design and Synthesis of Thiadiazole Derivatives as Dual EGFR/COX-2 Inhibitors with Anticancer and Anti-inflammatory Activities. PMC. [Link]
-
Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. LinkedIn. [Link]
-
Synthesis and optimization of thiadiazole derivatives as a novel class of substrate competitive c-Jun N-terminal kinase inhibitors. NIH. [Link]
-
Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. [Link]
-
Synthesis and anti-inflammatory activity of some new thiadiazole linked pyrazole benzene sulphonamides as cyclooxygenase inhibitors. Oriental Journal of Chemistry. [Link]
-
Synthesis of N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives 7(a–l). ResearchGate. [Link]
-
Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. PMC - NIH. [Link]
-
Novel 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]Pyridazinone Exert Anti-Inflammatory Activity without Acute Gastrotoxicity in the Carrageenan-Induced Rat Paw Edema Test. PubMed Central. [Link]
-
Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. PMC - NIH. [Link]
-
Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. MDPI. [Link]
- Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole.
-
(PDF) Synthesis and biological evaluation of 2,5-disubstituted 1,3,4-oxadiazole derivatives with both COX and LOX inhibitory activity. ResearchGate. [Link]
-
Determination of anticancer potential of a novel pharmacologically active thiosemicarbazone derivative against colorectal cancer cell lines. NIH. [Link]
-
Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. PMC - NIH. [Link]
-
HER2/EGFR Signaling Pathway in Breast Cancer. BioRender. [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC. [Link]
-
Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][1][7]Thiadiazole Derivatives as Anti-Inflammatory Agents. MDPI. [Link]
-
Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf - NIH. [Link]
-
Results of the carrageenan-induced paw edema test and incidence of... ResearchGate. [Link]
-
Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]
-
A review on the 1,3,4-Thiadiazole as Anticancer Activity. bepls. [Link]
-
Antimicrobial Susceptibility Testing. Apec.org. [Link]
-
Schematic diagram of HER2 signaling pathways. Upon ligand binding,... ResearchGate. [Link]
-
Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Brieflands. [Link]
-
Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. MDPI. [Link]
-
Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives. MDPI. [Link]
-
Antimicrobial susceptibility testing by broth microdilution method: widely available modification | Request PDF. ResearchGate. [Link]
-
Synthesis and Anti-inflammatory Activity of Some New 6-Aryltriazolo[3,4-b][1][7]thiadiazole Derivatives. ADG. [Link]
-
2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. NIH. [Link]
-
SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES. International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]
-
Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. [Link]
-
EGFR Expression in HER2-Driven Breast Cancer Cells. PMC - NIH. [Link]
-
WELL DIFFUSION METHOD FOR EVALUATION OF ANTIBACTERIAL ACTIVITY OF COPPER PHENYL FATTY HYDROXAMATE SYNTHESIZED FROM CANOLA AND PA. Academia.edu. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
-
(PDF) Guideline for anticancer assays in cells. ResearchGate. [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. Boster Bio. [Link]
-
Thiadiazole derivatives as anticancer agents. PMC - NIH. [Link]
-
Notch-EGFR/HER2 Bidirectional Crosstalk in Breast Cancer. Frontiers. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Novel 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]Pyridazinone Exert Anti-Inflammatory Activity without Acute Gastrotoxicity in the Carrageenan-Induced Rat Paw Edema Test - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anti-inflammatory activity of some new thiadiazole linked pyrazole benzene sulphonamides as cyclooxygenase inhibitors – Oriental Journal of Chemistry [orientjchem.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design and Synthesis of Thiadiazole Derivatives as Dual EGFR/COX‑2 Inhibitors with Anticancer and Anti-inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Antimicrobial and Antiinflammatory Activity of 2,5-Disubstituted-1,3,4-oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating the Anticancer Potential of 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Promise of 1,3,4-Thiadiazole Derivatives in Oncology
The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities, including notable anticancer properties.[1][2] This five-membered heterocycle is a bioisostere of pyrimidine, a fundamental component of nucleobases, suggesting its potential to interfere with DNA synthesis and replication in rapidly dividing cancer cells.[2][3] Derivatives of 1,3,4-thiadiazole have been reported to exert their cytotoxic effects through various mechanisms, including the induction of apoptosis, disruption of the cell cycle, and modulation of key signaling pathways such as PI3K/Akt and MAPK/ERK, which are frequently dysregulated in cancer.[1]
This document provides a comprehensive guide for the initial in vitro evaluation of a novel compound, 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide , as a potential anticancer agent. The protocols detailed herein are designed to systematically assess its cytotoxic and cytostatic effects, and to elucidate its potential mechanism of action.
Part 1: Initial Cytotoxicity Screening
The primary step in evaluating any potential anticancer compound is to determine its cytotoxic effect on cancer cells. The MTT assay is a robust and widely used colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of their viability.[4]
Protocol 1: MTT Assay for Cell Viability
Objective: To determine the half-maximal inhibitory concentration (IC50) of 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide in a panel of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, PC-3 for prostate cancer)
-
Complete growth medium (specific to each cell line)
-
4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide
-
Dimethyl sulfoxide (DMSO, sterile)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide in DMSO. Make serial dilutions in complete growth medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a negative control (medium only).
-
Incubate the plates for 48 or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Expected Data Presentation
| Cell Line | 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide IC50 (µM) |
| MCF-7 | Hypothetical Value |
| HCT-116 | Hypothetical Value |
| PC-3 | Hypothetical Value |
| Normal Fibroblasts | Hypothetical Value |
Part 2: Elucidating the Mechanism of Action
Following the confirmation of cytotoxic activity, the next critical step is to investigate how 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide induces cell death. This involves assessing its impact on the cell cycle and its ability to trigger apoptosis.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Objective: To determine if 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide induces cell cycle arrest.
Materials:
-
Cancer cells
-
4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide
-
Phosphate-buffered saline (PBS)
-
70% ice-cold ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide at its IC50 and 2x IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and centrifuge to obtain a cell pellet.[5]
-
Fixation: Resuspend the cell pellet in 200 µL of PBS and add 2 mL of ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping.[5][6] Incubate at 4°C overnight for fixation.[5]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution and incubate for 30 minutes at room temperature in the dark.[7]
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.[8]
Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[8][9]
Caption: Workflow for Cell Cycle Analysis.
Protocol 3: Apoptosis Detection by Annexin V/PI Staining
Objective: To determine if 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide induces apoptosis.
Materials:
-
Cancer cells
-
4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the compound at its IC50 and 2x IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X Binding Buffer provided in the kit.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions. Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
Caption: Workflow for Apoptosis Detection.
Part 3: Investigating Molecular Targets and Signaling Pathways
To gain deeper insight into the mechanism of action, it is crucial to investigate the effect of 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide on key proteins involved in apoptosis and cell survival signaling pathways. Western blotting is the gold standard technique for this purpose.[10][11]
Protocol 4: Western Blot Analysis
Objective: To assess the effect of the compound on the expression levels of key apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP) and signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK).
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for the proteins of interest)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse the treated and untreated cells and quantify the protein concentration.
-
Gel Electrophoresis: Separate equal amounts of protein from each sample by SDS-PAGE.[10]
-
Protein Transfer: Transfer the separated proteins to a membrane.[10]
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH). Compare the expression levels of the target proteins in treated versus untreated cells.
Hypothetical Signaling Pathway Modulation
Based on existing literature for 1,3,4-thiadiazole derivatives, a plausible mechanism of action for 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide could involve the inhibition of the PI3K/Akt survival pathway and the induction of the intrinsic apoptotic pathway.
Caption: Proposed Mechanism of Action.
Conclusion
This application note provides a structured and comprehensive framework for the initial in vitro evaluation of 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide as a potential anticancer agent. The successful execution of these protocols will yield crucial data on its cytotoxicity, its effects on the cell cycle and apoptosis, and its potential molecular targets. These findings will be instrumental in guiding further preclinical development of this promising compound.
References
- A review on the 1,3,4-Thiadiazole as Anticancer Activity. bepls.
- Cell cycle analysis with flow cytometry and propidium iodide. Abcam.
- Flow Cytometry Protocol | 10 Hints & Tips. Assay Genie.
- New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. MDPI.
- Assaying cell cycle status using flow cytometry. PMC.
- Seven Assays to Detect Apoptosis. CST Blog - Cell Signaling Technology.
- Cell Cycle Analysis. UWCCC Flow Cytometry Laboratory.
- Apoptosis detection: a purpose-dependent approach selection. PMC - NIH.
- Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Quratul Ain - Medium.
- Cell Cycle Tutorial Contents. Flow Cytometry Core Facility.
- Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. MDPI.
- Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. PMC.
- New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. PubMed.
- cytotoxicity assays for novel compounds synthesized from 5-Bromo-N-phenylpyridin-3-amine. Benchchem.
- Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. PMC.
- Cell Apoptosis/Methods for the detection of apoptosis. MedchemExpress.com.
- Advanced Western Blotting Solutions for Cancer and Immuno-Oncology. Bio-Techne.
- Choosing an Apoptosis Detection Assay. Biocompare.
- Detection of apoptosis : A review of conventional and novel techniques. Analytical Methods (RSC Publishing).
- Cytotoxicity Assays. Life Science Applications.
- Update on in vitro cytotoxicity assays for drug development. ResearchGate.
- Cytotoxicity Assays. Thermo Fisher Scientific - US.
- (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate.
- Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. PMC - NIH.
Sources
- 1. bepls.com [bepls.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. assaygenie.com [assaygenie.com]
- 6. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancer.wisc.edu [cancer.wisc.edu]
- 8. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. medium.com [medium.com]
- 11. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Cytotoxic Potential: A Detailed Protocol for Assessing 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide using the MTT Assay
Introduction: The Rationale for Cytotoxicity Profiling
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of in vitro toxicology and cancer research, serving as a robust and sensitive method for quantifying cellular metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1] The principle of this colorimetric assay is centered on the enzymatic reduction of the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals by mitochondrial dehydrogenases, primarily succinate dehydrogenase, within metabolically active cells.[2][3] The quantity of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative assessment of a compound's cytotoxic effect.[1]
The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities, including notable anticancer properties.[4] This has spurred significant interest in synthesizing and evaluating novel thiadiazole-containing compounds. The compound of interest, 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide, belongs to this promising class of molecules. A thorough evaluation of its cytotoxic profile is a critical first step in elucidating its potential as a therapeutic agent. This application note provides a detailed, step-by-step protocol for assessing the cytotoxicity of this compound using the MTT assay, with a focus on ensuring data accuracy and reproducibility.
Core Principle of the MTT Assay
The MTT assay hinges on the activity of NAD(P)H-dependent cellular oxidoreductase enzymes, which are primarily located in the mitochondria of living cells.[2] These enzymes reduce the MTT tetrazolium ring, leading to its cleavage and the formation of insoluble purple formazan crystals. This conversion is a hallmark of metabolically active, and therefore viable, cells. The subsequent solubilization of these formazan crystals allows for their quantification by measuring the absorbance of the solution using a spectrophotometer, typically at a wavelength between 570 and 590 nm.[3] A decrease in the absorbance reading in treated cells compared to untreated controls indicates a reduction in cell viability, and thus, a cytotoxic effect of the tested compound.
Materials and Reagents
Equipment
-
Laminar flow hood (sterile environment)
-
CO₂ incubator (37°C, 5% CO₂)
-
Inverted microscope
-
96-well flat-bottom sterile tissue culture plates
-
Multichannel pipette (8 or 12-channel)
-
Sterile pipette tips
-
Microplate reader (ELISA reader) with a 570 nm filter (a reference wavelength of 630 nm is recommended to reduce background)[3]
-
Hemocytometer or automated cell counter
-
Centrifuge
Reagents
-
Cell Line: A suitable cancer cell line for cytotoxicity screening (e.g., HeLa - human cervical cancer, A549 - human lung cancer, or MCF-7 - human breast cancer). Ensure cells are in the logarithmic growth phase.
-
4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide: The test compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): (e.g., Sigma-Aldrich, Cat. No. M5655).
-
Dimethyl Sulfoxide (DMSO): ACS reagent grade or higher, for preparing the compound stock solution and for solubilizing formazan crystals.[5]
-
Complete Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Phosphate-Buffered Saline (PBS): pH 7.4, sterile.
-
Trypsin-EDTA: For detaching adherent cells.
Experimental Protocol
This protocol is optimized for adherent cells cultured in a 96-well plate format.
Part 1: Preparation of Reagents
-
MTT Solution (5 mg/mL):
-
Aseptically dissolve 50 mg of MTT powder in 10 mL of sterile PBS.
-
Vortex until the MTT is completely dissolved.
-
Filter-sterilize the solution using a 0.22 µm syringe filter to remove any insoluble particles.
-
Store the MTT solution in a light-protected container (e.g., wrapped in aluminum foil) at 4°C for up to one month.
-
-
Test Compound Stock Solution:
-
Solubility Pre-test (Recommended): Due to the lack of specific solubility data for 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide, it is prudent to first test its solubility in a small volume of DMSO. Aim for a high concentration stock solution (e.g., 10-20 mM) to minimize the volume of DMSO added to the cell culture, as high concentrations of DMSO can be toxic to cells.
-
Prepare a stock solution of the test compound in sterile DMSO. For example, to make a 10 mM stock solution of a compound with a molecular weight of 205.67 g/mol , dissolve 2.057 mg in 1 mL of DMSO.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Part 2: Cell Seeding
-
Cell Culture Maintenance: Culture the chosen cell line in complete medium in a CO₂ incubator at 37°C. Ensure the cells are healthy and sub-confluent before starting the experiment.
-
Cell Detachment and Counting:
-
For adherent cells, wash the cell monolayer with sterile PBS and then add Trypsin-EDTA to detach the cells.
-
Once detached, neutralize the trypsin with complete medium.
-
Collect the cell suspension and centrifuge at a low speed (e.g., 1000 rpm for 5 minutes).
-
Resuspend the cell pellet in fresh complete medium and perform a cell count using a hemocytometer or an automated cell counter.
-
-
Seeding in 96-well Plates:
-
Dilute the cell suspension to the desired seeding density. The optimal seeding density depends on the cell line's growth rate and should be determined empirically to ensure cells are in the exponential growth phase at the time of the assay. For HeLa cells, a starting density of 5,000 to 10,000 cells per well is often used.[6][7]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
To minimize the "edge effect" (uneven evaporation in the outer wells), it is good practice to fill the peripheral wells with 100 µL of sterile PBS or medium without cells.[3]
-
Incubate the plate for 24 hours in a CO₂ incubator at 37°C to allow the cells to attach and resume growth.
-
Part 3: Compound Treatment
-
Preparation of Working Solutions:
-
On the day of treatment, thaw an aliquot of the test compound stock solution.
-
Prepare serial dilutions of the compound in complete cell culture medium to achieve the desired final concentrations. It is advisable to test a wide range of concentrations initially (e.g., from 0.1 µM to 100 µM) to determine the approximate IC50 value.
-
Vehicle Control: Prepare a vehicle control solution containing the same final concentration of DMSO as the highest concentration of the test compound. The final DMSO concentration in the culture medium should ideally not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
-
Cell Treatment:
-
After the 24-hour incubation period, carefully aspirate the old medium from the wells.
-
Add 100 µL of the prepared compound dilutions (and the vehicle control) to the respective wells. Each concentration should be tested in at least triplicate.
-
Include a set of wells with untreated cells (medium only) as a negative control.
-
Include a set of wells with medium only (no cells) to serve as a blank for background absorbance.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a CO₂ incubator at 37°C.
-
Part 4: MTT Assay Procedure
-
Addition of MTT Reagent:
-
Following the treatment period, carefully remove the medium containing the test compound from each well.
-
Add 100 µL of a fresh solution containing 90 µL of serum-free medium and 10 µL of the 5 mg/mL MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization of Formazan Crystals:
-
After the incubation with MTT, carefully aspirate the MTT solution from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
To ensure complete solubilization, place the plate on an orbital shaker for 10-15 minutes at room temperature, protected from light.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
If available, use a reference wavelength of 630 nm to subtract background absorbance.[3]
-
Data Analysis and Interpretation
-
Background Subtraction: Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculation of Cell Viability:
-
Calculate the percentage of cell viability for each concentration of the test compound using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Dose-Response Curve and IC50 Determination:
-
Plot the percentage of cell viability against the corresponding concentrations of the test compound.
-
The IC50 value, which is the concentration of the compound that inhibits cell viability by 50%, can be determined from the dose-response curve using non-linear regression analysis in software such as GraphPad Prism.
-
Data Presentation
| Concentration (µM) | Replicate 1 (Absorbance) | Replicate 2 (Absorbance) | Replicate 3 (Absorbance) | Average Absorbance | % Cell Viability |
| Vehicle Control (0) | 100 | ||||
| Concentration 1 | |||||
| Concentration 2 | |||||
| Concentration 3 | |||||
| ... |
Visualizing the Workflow and Data Analysis
Experimental Workflow
Caption: Overall workflow of the MTT cytotoxicity assay.
Data Analysis Pipeline
Caption: Pipeline for analyzing MTT assay data.
Troubleshooting and Scientific Considerations
-
High Background Absorbance: This can be caused by microbial contamination, phenol red in the medium, or the test compound interfering with the MTT reagent.[2] To mitigate this, use sterile techniques, phenol red-free medium during MTT incubation, and include a control with the compound in cell-free medium to check for direct MTT reduction.[8]
-
Low Absorbance Readings: This may result from a low cell seeding density, a short incubation time with MTT, or the compound interfering with formazan formation. Optimize cell number and incubation times for your specific cell line.[9]
-
Incomplete Formazan Solubilization: Ensure complete dissolution of the formazan crystals by vigorous mixing or extended incubation with the solubilizing agent. Incomplete solubilization will lead to inaccurate and variable results.[2]
-
Compound Interference: Some compounds can directly reduce MTT or interfere with the absorbance reading due to their color. It is crucial to run appropriate controls, including the compound in cell-free wells, to account for such interference.
Conclusion
The MTT assay is a powerful tool for assessing the cytotoxic potential of novel compounds like 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide. By following this detailed protocol and adhering to good cell culture practices, researchers can obtain reliable and reproducible data to guide further drug development efforts. The insights gained from this assay are fundamental to understanding the dose-dependent effects of the compound on cell viability and are a critical step in the journey from a promising molecule to a potential therapeutic agent.
References
-
The Forensic Outreach Team. (n.d.). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. Retrieved from [Link]
- Koleva, M., et al. (2020). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 25(18), 4309.
- Gholami, S., et al. (2018). Cytotoxicity of ICD-85 NPs on Human Cervical Carcinoma HeLa Cells through Caspase-8 Mediated Pathway. Iranian Journal of Pharmaceutical Research, 17(1), 224–234.
- El-Sayed, N. N. E., et al. (2022). Rationale design and synthesis of new apoptotic thiadiazole derivatives targeting VEGFR-2: computational and in vitro studies. RSC Advances, 12(45), 29337-29351.
- Abdel-Maksoud, M. S., et al. (2024). Design, synthesis, and evaluation of novel thiadiazole derivatives as potent VEGFR-2 inhibitors: a comprehensive in vitro and in silico study. RSC Advances, 14(48), 34898-34914.
- Sahoo, B. M., et al. (2024). Synthesis and antiproliferative potency of 1,3,4-thiadiazole and 1,3-thiazolidine-4-one based new binary heterocyclic molecules: in vitro cell-based anticancer studies. RSC Advances, 14(15), 10528-10541.
-
ResearchGate. (2017). What is the best seeding density of HeLa cells for a 48h MTT assay? Retrieved from [Link]
-
ResearchGate. (n.d.). MTT Assay in HeLa cells. The MTT assay was carried out after plating... Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). To determine cell viability the colorimetric MTT metabolic activity assay was used. Hela cells (1 × 104... Retrieved from [Link]
-
Acta Crystallographica Section E: Structure Reports Online. (2010). 4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)but-yl]benzamide. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 4-Chloro-N-(2-(4-chlorobenzyl)-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)benzamide. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-N,N-dimethylpentanamide. Retrieved from [Link]
-
gChem Global. (n.d.). DMSO. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. MTT assay overview | Abcam [abcam.com]
- 3. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
- 4. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gchemglobal.com [gchemglobal.com]
- 6. Cytotoxicity of ICD-85 NPs on Human Cervical Carcinoma HeLa Cells through Caspase-8 Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. atcc.org [atcc.org]
The Versatile Scaffold: Application of 1,3,4-Thiadiazole Derivatives in Modern Drug Discovery
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,3,4-thiadiazole nucleus, a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties, including its aromaticity and ability to participate in hydrogen bonding, have rendered its derivatives capable of interacting with a wide array of biological targets. This document provides an in-depth technical guide on the application of 1,3,4-thiadiazole derivatives in drug discovery, offering detailed protocols for their synthesis and biological evaluation, and exploring their diverse therapeutic potential, from anticancer to antimicrobial agents.
Introduction: The Significance of the 1,3,4-Thiadiazole Core
The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine, a fundamental component of nucleobases, which provides a rationale for the ability of its derivatives to interfere with DNA replication and other cellular processes.[1][2] This intrinsic property, combined with the scaffold's metabolic stability and favorable pharmacokinetic profile, has made it a cornerstone for the development of novel therapeutic agents.[3] Derivatives of 1,3,4-thiadiazole have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and enzyme inhibitory properties.[4] This guide will delve into the practical aspects of harnessing this versatile scaffold for the discovery of new drugs.
Synthetic Strategies for 1,3,4-Thiadiazole Derivatives
The synthesis of 2,5-disubstituted 1,3,4-thiadiazoles is often achieved through the cyclization of thiosemicarbazides or the reaction of acyl hydrazides with various sulfur-containing reagents. The choice of synthetic route is dictated by the desired substitution pattern and the availability of starting materials.
General Protocol for the Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazoles
This protocol describes a common and efficient method for the synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles, a key intermediate for further derivatization.
Principle: The reaction involves the cyclization of an aromatic carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent, typically phosphorus oxychloride (POCl₃) or a strong acid.[5][6]
Materials:
-
Aromatic carboxylic acid (e.g., benzoic acid or a substituted benzoic acid)
-
Thiosemicarbazide
-
Phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅)
-
Appropriate solvent (e.g., dry toluene or excess POCl₃)
-
Alkaline solution (e.g., 5% sodium carbonate solution)
-
Recrystallization solvent (e.g., ethanol or a DMF/water mixture)
Step-by-Step Protocol:
-
Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the aromatic carboxylic acid (1 equivalent) and thiosemicarbazide (1 to 1.2 equivalents).
-
Addition of Cyclizing Agent: Cautiously add phosphorus oxychloride (1 to 1.2 equivalents) or phosphorus pentachloride (1 to 1.2 equivalents) to the mixture. The reaction can be performed at room temperature by grinding the reactants together in a solid-phase reaction.[5][6]
-
Reaction Conditions: The reaction mixture is then heated under reflux for a specified time (typically 2-6 hours), with the progress monitored by thin-layer chromatography (TLC).[7]
-
Work-up: After completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice.
-
Neutralization: The acidic solution is neutralized with a suitable alkaline solution, such as 5% sodium carbonate, until the pH reaches 8-8.2.[5][6]
-
Isolation: The precipitated solid is collected by filtration, washed with water, and dried.
-
Purification: The crude product is purified by recrystallization from an appropriate solvent to yield the pure 2-amino-5-aryl-1,3,4-thiadiazole.
Visualization of the Synthetic Workflow:
Caption: General workflow for the synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles.
Biological Evaluation of 1,3,4-Thiadiazole Derivatives
A comprehensive assessment of the biological activity of newly synthesized 1,3,4-thiadiazole derivatives is crucial to determine their therapeutic potential. The following protocols outline standard assays for evaluating their anticancer and antimicrobial properties.
Anticancer Activity: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9]
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[10]
-
Compound Treatment: Treat the cells with various concentrations of the 1,3,4-thiadiazole derivatives and incubate for a specified period (e.g., 48 or 72 hours).[10][11]
-
MTT Addition: After the incubation period, remove the medium and add 28 µL of MTT solution (2 mg/mL) to each well.[10]
-
Incubation: Incubate the plate for 1.5 to 4 hours at 37°C, allowing the formazan crystals to form.[10][12]
-
Solubilization: Carefully remove the MTT solution and add 130-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the compound compared to the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can then be determined.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13][14] The broth microdilution method is a standard technique for determining the MIC.[15]
Principle: A standardized suspension of the test microorganism is inoculated into wells of a microtiter plate containing serial dilutions of the antimicrobial agent. After incubation, the lowest concentration that inhibits visible growth is determined.[16]
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Standardized inoculum of the microorganism (0.5 McFarland standard)
-
Positive control (a known antibiotic or antifungal)
-
Negative control (broth and inoculum without the test compound)
Step-by-Step Protocol:
-
Preparation of Serial Dilutions: Prepare a two-fold serial dilution of the 1,3,4-thiadiazole derivative in the broth medium in a 96-well plate.[17]
-
Inoculum Preparation: Prepare a suspension of the test microorganism and adjust its turbidity to match a 0.5 McFarland standard.[15]
-
Inoculation: Inoculate each well with a standardized volume of the microbial suspension.[17]
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.[16]
-
Result Interpretation: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[14]
Mechanism of Action: Unraveling the Therapeutic Effects
The diverse biological activities of 1,3,4-thiadiazole derivatives stem from their ability to interact with a multitude of molecular targets. Understanding these mechanisms is paramount for rational drug design and optimization.
Anticancer Mechanisms
1,3,4-thiadiazole derivatives exert their anticancer effects through various mechanisms:
-
Enzyme Inhibition: They have been shown to inhibit crucial enzymes involved in cancer progression, such as carbonic anhydrases, histone deacetylases (HDACs), and various kinases.[4]
-
Induction of Apoptosis: Many derivatives can trigger programmed cell death (apoptosis) in cancer cells.
-
Cell Cycle Arrest: They can halt the cell cycle at different phases, preventing cancer cell proliferation.[18]
-
Inhibition of DNA Replication: Due to their structural similarity to pyrimidine, they can interfere with DNA synthesis and repair processes.[4]
Visualization of a Potential Anticancer Signaling Pathway:
Caption: A simplified diagram illustrating potential anticancer mechanisms of 1,3,4-thiadiazole derivatives.
Enzyme Inhibition: Carbonic Anhydrase
Many 1,3,4-thiadiazole derivatives are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[19]
Principle of Inhibition Assay: The assay measures the esterase activity of CA using p-nitrophenyl acetate (pNPA) as a substrate. CA catalyzes the hydrolysis of pNPA to the colored product p-nitrophenol, which can be monitored spectrophotometrically. Inhibitors will decrease the rate of this reaction.[20]
Step-by-Step Protocol:
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.5), a stock solution of the CA enzyme, a stock solution of the test inhibitor, and a fresh stock solution of the substrate pNPA.[20]
-
Plate Setup: In a 96-well plate, set up wells for blank (no enzyme), maximum activity (no inhibitor), test compound, and a positive control inhibitor (e.g., acetazolamide).[20]
-
Enzyme-Inhibitor Pre-incubation: Add the assay buffer, inhibitor (or vehicle), and CA enzyme to the respective wells and incubate for 10-15 minutes at room temperature.[20]
-
Reaction Initiation: Initiate the reaction by adding the substrate solution to all wells.
-
Kinetic Measurement: Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals for 10-30 minutes.[20]
-
Data Analysis: Calculate the rate of reaction for each well. The percent inhibition is calculated relative to the maximum activity control, and the IC₅₀ value is determined.
Concluding Remarks and Future Perspectives
The 1,3,4-thiadiazole scaffold continues to be a highly fruitful area of research in drug discovery. The synthetic accessibility and the wide range of achievable biological activities make its derivatives attractive candidates for the development of novel therapeutics. The protocols outlined in this guide provide a solid foundation for researchers to synthesize and evaluate these promising compounds. Future research will likely focus on the development of more selective and potent derivatives, as well as on the elucidation of their detailed mechanisms of action to further refine their therapeutic applications.
References
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. (2023, September 15). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. Retrieved from [Link]
-
Biology LibreTexts. (2024, November 23). 13.5A: Minimal Inhibitory Concentration (MIC). Retrieved from [Link]
-
ACS Publications. (2023, July 31). Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates. The Journal of Organic Chemistry. Retrieved from [Link]
-
NIH. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]
-
Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]
-
Microbe Investigations. Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]
-
Assay Genie. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]
-
NIH. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Retrieved from [Link]
-
PMC - NIH. (2025, April 16). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Retrieved from [Link]
-
Organic Chemistry Portal. Synthesis of 1,3,4-thiadiazoles. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Retrieved from [Link]
-
bepls. A review on the 1,3,4-Thiadiazole as Anticancer Activity. Retrieved from [Link]
-
Protocols.io. (2023, February 27). MTT (Assay protocol. Retrieved from [Link]
-
MDPI. (2018, November 29). Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents. Retrieved from [Link]
-
PMC - NIH. (2022, March 10). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. Retrieved from [Link]
-
PMC - NIH. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. Retrieved from [Link]
-
JOCPR. Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Retrieved from [Link]
-
RSC Publishing. (2023, May 25). New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. Retrieved from [Link]
-
YouTube. (2022, September 13). Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. Retrieved from [Link]
-
ACS Publications - American Chemical Society. (2023, July 31). Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio). Retrieved from [Link]
-
MDPI. (2021, July 6). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Retrieved from [Link]
-
Organic Chemistry Portal. Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates. Retrieved from [Link]
- Google Patents. CN103936692A - Method for preparing 2-amino-5-aryl-1,3,4-thiadiazole.
-
IOSR Journal. (2024, December 28). Synthesis of Some New 1,3,4-Thiadiazole Derivatives and studying their Biological Activities. Retrieved from [Link]
- Google Patents. Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole.
-
ResearchGate. Anticancer activity of 1,3,4-thiadiazoles (I–V). Retrieved from [Link]
-
Asian Journal of Chemistry. (2000, October 4). Synthesis of Some 2-Amino-5-Aryl-1,3,4-Thiadiazoles. Retrieved from [Link]
-
MDPI. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Retrieved from [Link]
-
Wiley Online Library. Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. Retrieved from [Link]
-
ResearchGate. (PDF) Guideline for anticancer assays in cells. Retrieved from [Link]
-
MDPI. (2023, December 14). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Retrieved from [Link]
Sources
- 1. Carbonic Anhydrase Activity Assay [protocols.io]
- 2. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bepls.com [bepls.com]
- 5. CN103936692A - Method for preparing 2-amino-5-aryl-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 6. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 7. jocpr.com [jocpr.com]
- 8. clyte.tech [clyte.tech]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. MTT (Assay protocol [protocols.io]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 14. bio.libretexts.org [bio.libretexts.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. microbe-investigations.com [microbe-investigations.com]
- 17. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 18. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02716C [pubs.rsc.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
experimental setup for testing 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide cytotoxicity
An In-Depth Guide to the In Vitro Cytotoxic Evaluation of 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide
Introduction
The 1,3,4-thiadiazole scaffold is a privileged heterocycle in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1][2] Derivatives incorporating this moiety have shown significant promise as potential anticancer agents, often acting by interfering with critical cellular processes such as DNA replication and cell division.[1][2] The compound 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide (CAS 544700-56-3) belongs to this class of molecules, making it a candidate of interest for oncological research.[3]
This application note provides a comprehensive, multi-tiered experimental framework for assessing the cytotoxic potential of 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide. Moving beyond a simple viability screen, this guide details a logical progression of assays designed to first quantify the compound's cytotoxic effect and then to elucidate the underlying cellular mechanisms, such as the induction of apoptosis and cell cycle arrest. The protocols herein are designed for researchers in drug discovery and cancer biology, providing not only step-by-step instructions but also the scientific rationale behind each procedure to ensure robust and interpretable results.
Section 1: Experimental Strategy & Foundational Concepts
A thorough cytotoxic evaluation requires a strategic approach. We begin with a broad assessment of cell viability to determine the compound's potency (IC50) and then proceed to more specific assays to understand how the compound induces cell death. This tiered approach is efficient and provides a holistic view of the compound's cellular impact.
The primary mechanism of action for many 1,3,4-thiadiazole derivatives involves the induction of apoptosis, or programmed cell death.[2][4] Therefore, our investigation will focus on assays that can detect the key hallmarks of apoptosis, including changes in membrane symmetry, activation of executioner caspases, and alterations in cell cycle progression.[4][5]
Section 2: Materials and Reagents
| Reagent/Material | Recommended Source/Specification | Purpose |
| Test Compound | 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide | The cytotoxic agent under investigation. |
| Cell Lines | MCF-7 (Breast), HeLa (Cervical), HEK293 (Normal) | Cancer and non-cancerous cell models.[6][7] |
| Cell Culture Medium | DMEM or RPMI-1640 | Base medium for cell growth. |
| Supplements | 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin | Essential nutrients and antibiotics. |
| Reagents for MTT Assay | MTT Salt, DMSO | Viability detection and formazan solubilization. |
| Apoptosis Detection Kit | Annexin V-FITC / Propidium Iodide (PI) Kit | Flow cytometry staining for apoptosis. |
| Cell Cycle Staining | Propidium Iodide (PI), RNase A | DNA staining for cell cycle analysis. |
| Caspase Activity Kit | Caspase-Glo® 3/7 Assay Kit | Luminescent detection of caspase activity.[8] |
| Buffers & Solutions | PBS, Trypsin-EDTA, 70% Ethanol | Standard cell culture and fixation reagents. |
| Instrumentation | Microplate Reader, Flow Cytometer, Luminometer | Required for data acquisition. |
Section 3: Core Protocols
Protocol 3.1: Cell Line Culture and Maintenance
This protocol describes the standard procedures for maintaining healthy cell cultures, which is critical for obtaining reproducible cytotoxicity data.
-
Environment: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Media Preparation: Use the appropriate base medium (e.g., DMEM for MCF-7 and HEK293, RPMI for HeLa) supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Subculturing (Passaging):
-
Aspirate old media when cells reach 80-90% confluency.
-
Wash the cell monolayer once with sterile PBS.
-
Add 1-2 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize trypsin with 5-10 mL of complete growth medium.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and seed into new flasks at the desired density.
-
Protocol 3.2: Compound Preparation
Proper handling and dilution of the test compound are essential for accurate dosing.
-
Stock Solution: Prepare a 10 mM stock solution of 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide in sterile DMSO. Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells, including the vehicle control, is less than 0.5% to prevent solvent-induced toxicity.
Protocol 3.3: Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[9] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[9][10]
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Remove the medium and add 100 µL of medium containing the various concentrations of the test compound. Include wells for a "vehicle control" (medium with DMSO) and a "blank control" (medium only).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours) at 37°C.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[9] During this time, purple formazan crystals will form in viable cells.
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10] Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[9]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control after subtracting the blank reading. Plot the viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Section 4: Mechanistic Elucidation Protocols
Protocol 4.1: Apoptosis Detection by Annexin V/PI Staining
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.[11] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be bound by fluorescently labeled Annexin V. Propidium Iodide (PI) is a DNA-binding dye that is excluded by cells with intact membranes, thus it only stains late apoptotic and necrotic cells.
-
Cell Treatment: Seed 1 x 10^6 cells in a 6-well plate and treat with the IC50 concentration of the compound for 24 or 48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 200 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[12]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[13]
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer.
-
Interpretation:
-
Q1 (Annexin V- / PI-): Viable cells.
-
Q2 (Annexin V+ / PI-): Early apoptotic cells.
-
Q3 (Annexin V+ / PI+): Late apoptotic/necrotic cells.
-
Q4 (Annexin V- / PI+): Necrotic cells (or nuclear debris).
-
Protocol 4.2: Cell Cycle Analysis by PI Staining
This method quantifies the DNA content within a cell population, allowing for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. A cytotoxic compound may induce arrest at a specific checkpoint.
-
Cell Treatment: Treat cells as described in Protocol 4.1.
-
Cell Harvesting: Harvest approximately 1 x 10^6 cells and wash with PBS.
-
Fixation: Resuspend the cell pellet and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping.[14] Fix for at least 2 hours at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the pellet in 500 µL of a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL). The RNase is crucial to prevent staining of double-stranded RNA.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Analysis: Analyze the samples on a flow cytometer, measuring the linear fluorescence of the PI signal. Use software to model the cell cycle phases based on the DNA content histogram.
Protocol 4.3: Caspase-3/7 Activation Assay
Executioner caspases-3 and -7 are key mediators of apoptosis.[15] The Caspase-Glo® 3/7 assay uses a luminogenic substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release a substrate for luciferase, generating a light signal proportional to caspase activity.[8][16]
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the test compound as in the MTT assay.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.[16]
-
Assay Protocol:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently on a plate shaker for 30-60 seconds.
-
-
Incubation: Incubate at room temperature for 1-3 hours.
-
Measurement: Measure the luminescence using a plate luminometer.
-
Analysis: An increase in luminescence in treated cells compared to the vehicle control indicates the activation of caspase-3 and/or -7, confirming an apoptotic mechanism.
Section 5: Data Presentation and Interpretation
The data gathered should be compiled to build a comprehensive cytotoxic profile of the compound.
| Parameter | Cell Line | 24h | 48h |
| IC50 (µM) | MCF-7 | 45.2 | 21.8 |
| HeLa | 68.5 | 35.1 | |
| HEK293 | >100 | >100 | |
| % Apoptosis (Annexin V+) | MCF-7 | 15.6% | 42.3% |
| Cell Cycle Arrest | MCF-7 | G2/M Phase | G2/M Phase |
| Caspase-3/7 Activity | MCF-7 | 2.8-fold increase | 5.1-fold increase |
Interpretation: The hypothetical data in Table 1 suggests that the compound is selectively cytotoxic to cancer cells over normal cells. The time-dependent decrease in IC50 values indicates a cumulative effect. The significant increase in the apoptotic population, coupled with G2/M phase arrest and a corresponding rise in caspase-3/7 activity, strongly suggests that 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide induces cell death in MCF-7 cells via a caspase-dependent apoptotic pathway initiated by cell cycle arrest.
References
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]
-
Flow Cytometry Protocol | 10 Hints & Tips. Assay Genie. [Link]
-
The Annexin V Apoptosis Assay. University of Virginia School of Medicine. [Link]
-
Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. PMC - NIH. [Link]
-
Caspase 3/7 Activity. Protocols.io. [Link]
-
A review on the 1,3,4-Thiadiazole as Anticancer Activity. BEPLS. [Link]
-
A high density assay format for the detection of novel cytotoxicagents in large chemical libraries. NIH. [Link]
-
Assaying cell cycle status using flow cytometry. PMC. [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]
-
Proliferation & Cell Cycle - Flow Cytometry Guide. Bio-Rad Antibodies. [Link]
-
Technical Manual Caspase 3/7 Activity Assay Kit. Abbkine. [Link]
-
Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. MDPI. [Link]
-
Cell Viability Assays. NCBI Bookshelf - NIH. [Link]
-
The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]
-
New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. PubMed. [Link]
-
Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. MDPI. [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]
-
Synthesis and cytotoxic activity evaluation of some new 1, 3, 4-oxadiazole, 1, 3, 4-thiadiazole and 1, 2, 4- triazole derivatives attached to phthalimide. NIH. [Link]
Sources
- 1. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bepls.com [bepls.com]
- 3. scbt.com [scbt.com]
- 4. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation | MDPI [mdpi.com]
- 5. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijprajournal.com [ijprajournal.com]
- 7. Synthesis and cytotoxic activity evaluation of some new 1, 3, 4-oxadiazole, 1, 3, 4-thiadiazole and 1, 2, 4- triazole derivatives attached to phthalimide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [rndsystems.com]
- 13. kumc.edu [kumc.edu]
- 14. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. promega.com [promega.com]
Application Notes and Protocols for Cell Cycle Analysis of 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Introduction: The Therapeutic Potential of 1,3,4-Thiadiazole Derivatives in Oncology
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities, including anticancer properties. Compounds incorporating this heterocyclic moiety have demonstrated a wide spectrum of biological effects, such as anti-inflammatory, antimicrobial, and notably, antineoplastic activities. In the realm of oncology, 1,3,4-thiadiazole derivatives have emerged as a promising class of compounds that can modulate fundamental cellular processes, including the cell cycle, to exert their cytotoxic effects.
This application note focuses on a novel derivative, 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide , and provides a comprehensive guide to characterizing its impact on the cell cycle of cancer cells. While the precise mechanism of this specific compound is under investigation, the broader family of 1,3,4-thiadiazoles has been shown to induce cell cycle arrest at various phases, including G0/G1, G1, and G2/M, often through the inhibition of key regulatory proteins like cyclin-dependent kinases (CDKs) or interference with crucial signaling pathways such as the MEK/ERK pathway.
The following protocols and insights are designed to provide a robust framework for researchers to meticulously evaluate the cell cycle effects of 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide, thereby elucidating its mechanism of action and assessing its therapeutic potential.
Principle of Cell Cycle Analysis via Propidium Iodide Staining and Flow Cytometry
Cell cycle analysis by flow cytometry is a powerful technique to determine the distribution of a cell population in the different phases of the cell cycle (G0/G1, S, and G2/M). The method relies on the stoichiometric binding of a fluorescent dye, Propidium Iodide (PI), to the DNA of the cells.
Because PI intercalates into the major groove of double-stranded DNA, the amount of fluorescence emitted by a stained cell is directly proportional to its DNA content.
-
G0/G1 Phase: Cells in this phase are diploid and have a normal (2N) DNA content.
-
S Phase: Cells undergoing DNA synthesis will have a DNA content between 2N and 4N.
-
G2/M Phase: Cells in this phase have a tetraploid (4N) DNA content, having completed DNA replication.
By analyzing the fluorescence intensity of a large population of cells, a histogram can be generated that allows for the quantification of the percentage of cells in each phase of the cell cycle. Treatment of cells with a compound like 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide may cause an accumulation of cells in a specific phase, indicating cell cycle arrest.
To ensure that only DNA is stained, treatment with RNase is crucial, as PI can also bind to double-stranded RNA.
Experimental Workflow for Cell Cycle Analysis
The following diagram illustrates the overall workflow for assessing the effect of 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide on the cell cycle.
Caption: Experimental workflow for cell cycle analysis.
Detailed Protocols
Protocol 1: Cell Culture and Treatment
-
Causality: The choice of cell line and seeding density is critical for observing reproducible cell cycle effects. The cells should be in the logarithmic growth phase at the time of treatment to ensure a significant proportion of the population is actively cycling.
-
Cell Seeding: Seed the chosen cancer cell line (e.g., MCF-7, HCT116) in 6-well plates at a density that will result in 70-80% confluency at the end of the experiment.
-
Cell Adherence: Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: Prepare a stock solution of 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in a complete culture medium to the desired final concentrations. Include a vehicle control (medium with the same concentration of solvent).
-
Treatment: Replace the medium in the wells with the medium containing the different concentrations of the compound or the vehicle control.
-
Incubation: Incubate the cells for a predetermined time course (e.g., 24, 48, 72 hours). The incubation time should be sufficient to allow for observable changes in the cell cycle distribution.
Protocol 2: Cell Fixation and Staining
-
Causality: Cold ethanol fixation is a crucial step that permeabilizes the cell membrane, allowing the entry of propidium iodide, while also preserving the cellular morphology. Vortexing during the addition of ethanol prevents cell clumping, which is essential for obtaining a single-cell suspension for flow cytometry.
-
Cell Harvesting:
-
Adherent cells: Aspirate the medium, wash the cells with PBS, and detach them using trypsin-EDTA. Neutralize the trypsin with a complete medium and transfer the cell suspension to a 15 mL conical tube.
-
Suspension cells: Directly transfer the cell suspension to a 15 mL conical tube.
-
-
Cell Pelleting: Centrifuge the cell suspension at 300 x g for 5 minutes. Carefully aspirate the supernatant.
-
Washing: Resuspend the cell pellet in 1 mL of ice-cold PBS and centrifuge again at 300 x g for 5 minutes. Aspirate the supernatant.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubation for Fixation: Incubate the cells at 4°C for at least 30 minutes. For longer storage, cells can be kept at -20°C for several weeks.
-
Rehydration and Washing: Centrifuge the fixed cells at a slightly higher speed (e.g., 500 x g) for 5 minutes. Discard the ethanol and wash the cell pellet twice with 5 mL of PBS.
-
Staining: Resuspend the cell pellet in 500 µL of Propidium Iodide Staining Solution containing RNase A.
| Reagent | Final Concentration |
| Propidium Iodide | 50 µg/mL |
| RNase A | 100 µg/mL |
| Buffer | Phosphate Buffered Saline (PBS) |
-
Incubation for Staining: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
Data Acquisition and Analysis
-
Flow Cytometer Setup: Use a flow cytometer equipped with a 488 nm laser for excitation. Set up the instrument to measure the fluorescence emission in the appropriate channel for PI (typically around 600 nm).
-
Data Acquisition: Run the stained cell samples on the flow cytometer and collect data for at least 10,000 events per sample.
-
Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the collected data. Gate the single-cell population to exclude doublets and debris. Generate a histogram of DNA content (fluorescence intensity) and use a cell cycle analysis model (e.g., Dean-Jett-Fox) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Interpreting the Results
The primary outcome of this experiment will be the percentage of cells in each phase of the cell cycle for the control and treated samples.
| Treatment | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| Vehicle Control | ~60-70% | ~15-25% | ~10-15% |
| 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide (Low Dose) | |||
| 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide (High Dose) |
-
G0/G1 Arrest: An increase in the percentage of cells in the G0/G1 phase with a corresponding decrease in the S and G2/M phases suggests that the compound inhibits the progression of cells from G1 to the S phase.
-
S Phase Arrest: An accumulation of cells in the S phase indicates that the compound may be interfering with DNA replication.
-
G2/M Arrest: An increase in the percentage of cells in the G2/M phase suggests that the compound is preventing cells from entering mitosis.
Hypothesized Mechanism of Action and Signaling Pathway
Based on existing literature for 1,3,4-thiadiazole derivatives, a plausible mechanism of action for 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide could involve the inhibition of cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression. For instance, inhibition of CDK1 is known to cause G2/M arrest.
Caption: Hypothesized mechanism of G2/M arrest.
Troubleshooting
| Issue | Possible Cause | Solution |
| High Coefficient of Variation (CV) of G0/G1 peak | Inconsistent staining, cell clumping, or debris. | Ensure proper vortexing during fixation, filter cell suspension if necessary, and optimize staining time. |
| No clear peaks in the histogram | RNase digestion is incomplete or cells are apoptotic. | Increase RNase concentration or incubation time. For apoptosis, consider an Annexin V/PI assay. |
| Cell loss during washing steps | Centrifugation speed is too low. | Increase centrifugation speed slightly after fixation. |
Conclusion
The protocols outlined in this application note provide a robust and reliable method for investigating the effects of 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide on the cell cycle. By understanding how this novel compound influences cell cycle progression, researchers can gain valuable insights into its mechanism of action and further evaluate its potential as a novel anticancer therapeutic. The versatility of the 1,3,4-thiadiazole scaffold continues to make it an exciting area of research in drug discovery and development.
References
-
Al-Ostath, A., et al. (2022). New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. Molecules, 27(15), 4976. Available at: [Link]
-
Al-Warhi, T., et al. (2025). Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives. Molecules, 30(2), 1-21. Available at: [Link]
-
Bhat, M. A., et al. (2024). Synthesis and antiproliferative potency of 1,3,4-thiadiazole and 1,3-thiazolidine-4-one based new binary heterocyclic molecules: in vitro cell-based anticancer studies. RSC Medicinal Chemistry, 15(1), 168-180. Available at: [Link]
-
Shyamsivappan, S., et al. (2022). N-(3'-acetyl-8-nitro-2,3-dihydro-1H,3'H-spiro[quinoline-4,2'-thiadiazol]-5'-yl) acetamides Induced Cell death in MCF-7 cells via G2/M Phase Cell Cycle Arrest. New Journal of Chemistry, 46(18), 8563-8575. Available at: [Link]
-
Nelson, J. A., et al. (1976). Mechanism of action of 2-amino-1,3,4-thiadiazole (NSC 4728). Cancer Research, 36(4), 1375-1378. Available at: [Link]
-
UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
-
Gomha, S. M., et al. (2022). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules, 27(19), 6246. Available at: [Link]
-
UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]
-
Li, W., et al. (2023). A novel 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative inhibits cell proliferation by suppressing the MEK/ERK signaling pathway in colorectal cancer. Acta Pharmaceutica, 73(2), 241-253. Available at: [Link]
-
Atiya, R. N. (2020). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. Journal of Kufa for Chemical Science, 2(6), 1-15. Available at: [Link]
-
The Francis Crick Institute. (n.d.). Propidium Iodide Cell Cycle Staining Protocol. Retrieved from [Link]
- Gürsoy, E., et al. (2004). Stereochemical basis for activity in thiadiazole anticonvulsants: 1-[5-(biphenyl-2-yl)-1,3,4-thiadiazol-2-yl]methan
Application Notes and Protocols for Antimicrobial Screening of Thiadiazole Compounds
Introduction: The Promise of Thiadiazoles in an Era of Antimicrobial Resistance
The relentless rise of antimicrobial resistance (AMR) constitutes a formidable global health crisis, compelling the scientific community to explore novel chemical scaffolds for the development of new anti-infective agents. Among the vast landscape of heterocyclic compounds, the 1,3,4-thiadiazole nucleus has emerged as a privileged scaffold in medicinal chemistry.[1][2][3] This five-membered ring system, containing sulfur and nitrogen heteroatoms, is a bioisostere of other key heterocycles and its derivatives are known to exhibit a broad spectrum of pharmacological activities, including potent antibacterial and antifungal properties.[4] The aromaticity of the thiadiazole ring imparts significant in vivo stability, while the versatility of its substitution patterns at the C2 and C5 positions allows for extensive chemical modification to optimize potency, selectivity, and pharmacokinetic properties.[5]
This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the methodologies and protocols for the effective antimicrobial screening of novel thiadiazole compounds. We will delve into the critical aspects of experimental design, from primary screening to advanced mechanism of action studies, with a focus on generating robust and reproducible data. The causality behind experimental choices will be explained, ensuring that each protocol functions as a self-validating system.
Part 1: Foundational Screening - Determining Antimicrobial Activity
The initial phase in the evaluation of newly synthesized thiadiazole derivatives is to ascertain their fundamental antimicrobial activity. This is typically achieved through a tiered approach, beginning with qualitative or semi-quantitative methods to identify "hits," followed by quantitative determination of the minimum inhibitory concentration (MIC).
Initial Considerations for Thiadiazole Compounds
A significant challenge in screening synthetic compounds, including many thiadiazole derivatives, is their often-low aqueous solubility.[6][7] This necessitates the use of organic solvents for the preparation of stock solutions.
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is the most commonly used solvent due to its broad solubilizing capacity and miscibility with aqueous culture media.[8]
-
Causality: It is imperative to acknowledge that DMSO itself can exhibit antimicrobial effects at certain concentrations.[8] Therefore, the final concentration of DMSO in the assay should be kept to a minimum, typically not exceeding 1-2% (v/v), and a solvent control (culture medium with the same concentration of DMSO but without the test compound) must be included in all experiments to ensure that any observed inhibition is due to the thiadiazole derivative and not the solvent.[9][10]
Primary Screening: Agar-Based Diffusion Methods
Agar disk diffusion and well diffusion methods are valuable for initial, high-throughput screening of a large number of compounds. They provide a qualitative or semi-quantitative assessment of antimicrobial activity.
-
Principle: These methods rely on the diffusion of the test compound from a point source (a filter paper disk or a well) through an agar medium inoculated with a standardized microbial suspension. The presence of a zone of inhibition around the source indicates antimicrobial activity.[11]
Protocol 1: Agar Disk Diffusion for Thiadiazole Compounds
-
Preparation of Microbial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or phosphate-buffered saline (PBS) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
-
Inoculation of Agar Plates:
-
Using a sterile cotton swab, uniformly streak the standardized inoculum over the entire surface of a Mueller-Hinton Agar (MHA) plate. Rotate the plate approximately 60 degrees between streaks to ensure even coverage.
-
-
Application of Test Compounds:
-
Prepare stock solutions of the thiadiazole compounds in DMSO.
-
Impregnate sterile filter paper disks (6 mm diameter) with a known volume (e.g., 10-20 µL) of the test compound solution at a defined concentration.
-
Allow the solvent to evaporate completely in a sterile environment.
-
Using sterile forceps, place the impregnated disks onto the inoculated MHA plate.
-
-
Controls:
-
Positive Control: A disk impregnated with a standard antibiotic of known efficacy against the test organism.
-
Negative Control: A disk impregnated with DMSO alone.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 18-24 hours for most bacteria.
-
-
Interpretation:
-
Measure the diameter of the zone of complete inhibition in millimeters (mm). The size of the zone is proportional to the susceptibility of the microorganism to the compound.
-
Quantitative Analysis: Broth Microdilution for MIC Determination
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[11] This method is crucial for comparing the potency of different thiadiazole derivatives.
Protocol 2: Broth Microdilution for Thiadiazole Compounds
-
Preparation of Reagents:
-
Test Compounds: Prepare a stock solution of each thiadiazole derivative in DMSO at a high concentration (e.g., 10 mg/mL).
-
Culture Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is standard for most non-fastidious bacteria.
-
Microbial Inoculum: Prepare a standardized inoculum as described in Protocol 1 and dilute it in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Serial Dilution in Microtiter Plate:
-
In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the thiadiazole compounds in CAMHB. The final volume in each well should be 100 µL. The concentration range should be chosen to encompass the expected MIC.
-
Ensure the final DMSO concentration in each well is consistent and non-inhibitory.
-
-
Inoculation:
-
Add 100 µL of the standardized microbial inoculum to each well, bringing the final volume to 200 µL.
-
-
Controls:
-
Growth Control: A well containing only CAMHB and the microbial inoculum.
-
Sterility Control: A well containing only CAMHB.
-
Solvent Control: A well containing CAMHB, the microbial inoculum, and the highest concentration of DMSO used in the assay.
-
Positive Control: A well containing a standard antibiotic at a known inhibitory concentration.
-
-
Incubation:
-
Incubate the microtiter plate at 35-37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the thiadiazole compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or with a microplate reader.
-
Part 2: Advanced Characterization - Bactericidal vs. Bacteriostatic Activity
Once the MIC is established, it is critical to determine whether a thiadiazole compound is bactericidal (kills the bacteria) or bacteriostatic (inhibits bacterial growth). This is achieved by determining the Minimum Bactericidal Concentration (MBC).
Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)
-
Perform a Broth Microdilution Assay:
-
Follow the procedure outlined in Protocol 2.
-
-
Subculturing:
-
After the incubation period for MIC determination, take a small aliquot (e.g., 10-20 µL) from each well that showed no visible growth (i.e., at and above the MIC).
-
Spot-inoculate the aliquot onto a fresh MHA plate.
-
-
Incubation:
-
Incubate the MHA plates at 35-37°C for 18-24 hours.
-
-
MBC Determination:
-
The MBC is the lowest concentration of the thiadiazole compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no or negligible growth on the MHA plate).
-
Data Presentation: Summarizing Antimicrobial Activity
Quantitative data from these assays should be presented in a clear and concise table for easy comparison of different thiadiazole derivatives.
| Compound ID | Target Microorganism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |
| THD-01 | S. aureus ATCC 29213 | 16 | 32 | 2 |
| THD-02 | S. aureus ATCC 29213 | 8 | >64 | >8 |
| THD-03 | E. coli ATCC 25922 | 32 | 64 | 2 |
| Ciprofloxacin | S. aureus ATCC 29213 | 0.5 | 1 | 2 |
| Ciprofloxacin | E. coli ATCC 25922 | 0.015 | 0.03 | 2 |
An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.
Part 3: Unraveling the Mechanism of Action
Identifying the molecular target and the mechanism by which a novel thiadiazole compound exerts its antimicrobial effect is a critical step in its development. A multi-pronged approach is often necessary.
Workflow for Mechanism of Action Studies
Caption: Workflow for elucidating the mechanism of action of novel antimicrobial agents.
Macromolecular Synthesis Inhibition
These assays determine if the thiadiazole compound interferes with essential cellular processes like the synthesis of DNA, RNA, proteins, or the cell wall.
-
Inhibition of Protein Synthesis: This can be assessed using in vitro translation systems or by monitoring the incorporation of radiolabeled amino acids into proteins in whole cells.[12][13][14]
-
Inhibition of DNA Synthesis (DNA Gyrase Inhibition): Many antibacterial agents target DNA gyrase, an essential enzyme for DNA replication.[15] An in vitro DNA supercoiling assay can be used to screen for inhibitors.[15]
Protocol 4: DNA Gyrase Supercoiling Inhibition Assay
-
Reaction Mixture:
-
Prepare a reaction mixture containing relaxed plasmid DNA (e.g., pBR322), ATP, and an appropriate buffer.[15]
-
Add varying concentrations of the thiadiazole compound.
-
Include a known DNA gyrase inhibitor (e.g., ciprofloxacin) as a positive control and a DMSO control.
-
-
Enzyme Addition and Incubation:
-
Initiate the reaction by adding purified DNA gyrase enzyme.[15]
-
Incubate at 37°C for 1-2 hours.
-
-
Analysis:
-
Stop the reaction and analyze the DNA topoisomers by agarose gel electrophoresis.
-
Inhibition of DNA gyrase will result in a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-drug control.
-
Cellular Integrity Assays
These assays investigate whether the thiadiazole compound disrupts the bacterial cell membrane, a common target for antimicrobial peptides and some small molecules.
Protocol 5: Bacterial Cytoplasmic Membrane Depolarization Assay
-
Principle: This assay uses a voltage-sensitive fluorescent dye, such as DiSC₃(5), which accumulates in polarized (energized) bacterial membranes, leading to self-quenching of its fluorescence.[16] Membrane depolarization causes the dye to be released into the cytoplasm, resulting in an increase in fluorescence.[16]
-
Procedure:
-
Incubate a suspension of bacterial cells with the DiSC₃(5) dye until a stable, quenched fluorescence signal is achieved.
-
Add the thiadiazole compound and monitor the fluorescence intensity over time using a fluorometer.
-
A rapid increase in fluorescence indicates membrane depolarization.
-
Use a known membrane-depolarizing agent (e.g., gramicidin) as a positive control.[16]
-
Potential Mechanisms of Action of Antimicrobial Thiadiazoles
Caption: Potential molecular targets for antimicrobial thiadiazole compounds within a bacterial cell.
Conclusion: A Pathway to Novel Antimicrobials
The methodologies outlined in this guide provide a robust framework for the comprehensive antimicrobial evaluation of novel thiadiazole compounds. By progressing from broad phenotypic screening to specific mechanism of action studies, researchers can effectively identify and characterize promising new drug candidates. The key to success lies in meticulous experimental design, the use of appropriate controls to ensure data integrity, and a deep understanding of the scientific principles underpinning each assay. The versatile thiadiazole scaffold, coupled with these rigorous screening protocols, holds significant promise in the urgent quest for the next generation of antimicrobial agents.
References
-
Antimicrobial activity, minimum inhibitory concentration and cytotoxicity of thiadiazol compound. (2024). Semantic Scholar. [Link]
-
A review on thiadiazole-derived compounds: design, synthesis, and antimicrobial potential. Pharmedico Publishers. [Link]
-
Effect of various solvents on bacterial growth in context of determining MIC of various antimicrobials. ResearchGate. [Link]
-
Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. National Center for Biotechnology Information. [Link]
-
In silico Evaluation of Antimicrobial Activity of Some Thiadiazoles Using Molecular Docking Approach. MDPI. [Link]
-
Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. MDPI. [Link]
-
Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. PubMed. [Link]
-
Review Article on Thiadiazole Derivatives and Its Biological Activity. Sarcouncil Journal of Plant and Agronomy. [Link]
-
Techniques for Screening Translation Inhibitors. National Center for Biotechnology Information. [Link]
-
Elucidating the Mechanisms of Action of Antimicrobial Agents. National Center for Biotechnology Information. [Link]
-
Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. National Center for Biotechnology Information. [Link]
-
A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity. Journal of Pharmaceutical Negative Results. [Link]
-
Modification of antimicrobial susceptibility testing methods. PubMed. [Link]
-
Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes. National Center for Biotechnology Information. [Link]
-
Novel Targets and Mechanisms in Antimicrobial Drug Discovery. National Center for Biotechnology Information. [Link]
-
Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UK Health Security Agency. [Link]
-
The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. MDPI. [Link]
-
Discovery and Analysis of Natural-Product Compounds Inhibiting Protein Synthesis in Pseudomonas aeruginosa. American Society for Microbiology. [Link]
-
Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. ACS Publications. [Link]
-
Heterocycle Compounds with Antimicrobial Activity. PubMed. [Link]
-
Assays for membrane depolarization. ResearchGate. [Link]
-
M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. [Link]
-
Out of control: The need for standardised solvent approaches and data reporting in antibiofilm assays incorporating dimethyl-sulfoxide (DMSO). National Center for Biotechnology Information. [Link]
-
Testing antimicrobial peptides inhibiting protein synthesis in living E. coli and K. pneumoniae using bio-orthogonal non-canonical amino-acid tagging. National Center for Biotechnology Information. [Link]
-
Escherichia coli Gyrase Supercoiling Inhibition Assay. Inspiralis. [Link]
-
Heterocycle Compounds with Antimicrobial Activity. ResearchGate. [Link]
-
1, 3, 4-Thiadiazole as antimicrobial agent: a review. ResearchGate. [Link]
-
Novel Antibacterial Approaches and Therapeutic Strategies. MDPI. [Link]
-
Analyzing mechanisms of action of antimicrobial peptides on bacterial membranes. The University of Liverpool Repository. [Link]
-
Novel Targets of Antimicrobial Therapies. American Society for Microbiology. [Link]
-
New Broth Macrodilution Volatilization Method for Antibacterial Susceptibility Testing of Volatile Agents and Evaluation of Their Toxicity Using Modified MTT Assay In Vitro. MDPI. [Link]
-
Application of a Novel Microtitre Plate-Based Assay for the Discovery of New Inhibitors of DNA Gyrase and DNA Topoisomerase VI. PLOS. [Link]
-
A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria. MDPI. [Link]
-
Potential Nitrogen-Based Heterocyclic Compounds for Treating Infectious Diseases: A Literature Review. MDPI. [Link]
-
Antimicrobial effect of dimethyl sulfoxide and N, N-Dimethylformamide on Mycobacterium abscessus: Implications for antimicrobial susceptibility testing. ResearchGate. [Link]
-
Strategies for target identification of antimicrobial natural products. PubMed. [Link]
-
Bacterial Protein Synthesis as a Target for Antibiotic Inhibition. ResearchGate. [Link]
-
A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes. bioRxiv. [Link]
-
Strategies for target identification of antimicrobial natural products. PubMed. [Link]
-
A Review on Medicinally Important Heterocyclic Compounds. Bentham Science. [Link]
-
Antimicrobial effect of dimethyl sulfoxide and N, N-Dimethylformamide on Mycobacterium abscessus: Implications for antimicrobial susceptibility testing. PubMed. [Link]
-
Microwave-assisted protocol towards synthesis of heterocyclic molecules: a comparative analysis with conventional synthetic methodologies (years 2019-2023): a review. PubMed. [Link]
-
Elucidating the Mechanisms of Action of Antimicrobial Agents. PubMed. [Link]
-
Discovery of Novel Bacterial DNA Gyrase Inhibitors. FIU Digital Commons. [Link]
-
Synthesis and mechanism-of-action of a novel synthetic antibiotic based on a dendritic system with bow-tie topology. Frontiers. [Link]
-
Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils. National Center for Biotechnology Information. [Link]
Sources
- 1. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives [mdpi.com]
- 2. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sarcouncil.com [sarcouncil.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmedicopublishers.com [pharmedicopublishers.com]
- 6. Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ispub.com [ispub.com]
- 9. Out of control: The need for standardised solvent approaches and data reporting in antibiofilm assays incorporating dimethyl-sulfoxide (DMSO) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pnrjournal.com [pnrjournal.com]
- 12. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Testing antimicrobial peptides inhibiting protein synthesis in living E. coli and K. pneumoniae using bio-orthogonal non-canonical amino-acid tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Framework for the Development of Novel Enzyme Inhibitors Using 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide
Introduction: The Therapeutic Potential of 1,3,4-Thiadiazole Scaffolds
The 1,3,4-thiadiazole moiety is a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological activities.[1][2][3] This five-membered heterocyclic ring system is a bioisostere of pyrimidine, a core structure in nucleic acids, allowing it to interact with a wide array of biological targets.[4] Derivatives of 1,3,4-thiadiazole have demonstrated a broad spectrum of activities, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties.[1][5][6] A significant portion of these biological effects can be attributed to their ability to act as potent enzyme inhibitors.[2]
Enzyme inhibitors are cornerstone molecules in drug discovery and development, offering a direct mechanism to modulate pathological processes.[7][8][9] By selectively blocking the activity of a specific enzyme, it is possible to halt or reverse the progression of a disease. The development of novel enzyme inhibitors is a critical endeavor in the pharmaceutical sciences, and the exploration of new chemical entities is paramount to this effort.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide as a lead compound for the development of novel enzyme inhibitors. While the specific biological targets of this compound are yet to be fully elucidated, its chemical structure suggests significant potential for interaction with various enzyme classes. This document outlines a systematic approach, from initial screening to detailed kinetic characterization, to identify and validate the inhibitory activity of this and similar molecules.
I. Preliminary Considerations and Material Preparation
Before embarking on the experimental workflows, careful planning and preparation are essential for obtaining reliable and reproducible data.
Compound Handling and Characterization
-
Purity Assessment: The purity of 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide should be rigorously assessed using techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Impurities can lead to spurious results in biological assays.
-
Solubility Determination: The solubility of the compound in various aqueous and organic solvents must be determined to prepare appropriate stock solutions for screening. Dimethyl sulfoxide (DMSO) is a common solvent for initial screening, but its final concentration in the assay should be minimized to avoid off-target effects.
-
Stock Solution Preparation: A high-concentration stock solution (e.g., 10-50 mM in 100% DMSO) should be prepared, aliquoted, and stored at -20°C or -80°C to maintain stability.
Target Enzyme Selection
The choice of target enzyme(s) for screening will depend on the therapeutic area of interest. The 1,3,4-thiadiazole scaffold has been reported to inhibit a variety of enzymes, including but not limited to:
-
Kinases: Involved in cell signaling and proliferation; key targets in oncology.
-
Proteases: Crucial for viral replication, protein degradation, and other physiological processes.
-
Carbonic Anhydrases: Implicated in glaucoma, epilepsy, and certain types of cancer.[2]
-
Acetylcholinesterase: A target for the treatment of Alzheimer's disease.[10][11]
-
Nitric Oxide Synthase (NOS): Involved in inflammation and neuronal signaling.[12]
A literature review of inhibitors with similar structural motifs can provide valuable insights into potential enzyme targets.
Reagents and Instrumentation
-
Enzyme and Substrate: Highly purified and well-characterized enzyme and a suitable substrate are required. The substrate can be a natural ligand or a synthetic molecule that produces a detectable signal (e.g., colorimetric, fluorescent, or luminescent) upon enzymatic conversion.
-
Assay Buffer: The buffer composition, including pH, ionic strength, and any necessary cofactors or metal ions, must be optimized for the specific enzyme being studied.
-
Detection Instrumentation: A microplate reader capable of measuring absorbance, fluorescence, or luminescence is essential for high-throughput screening and kinetic assays.
II. Experimental Workflow for Inhibitor Discovery and Characterization
The following sections detail a step-by-step workflow for identifying and characterizing the inhibitory properties of 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide.
Primary Screening: Identifying Potential Hits
The initial step is to screen the compound against a panel of target enzymes to identify any inhibitory activity.
Protocol 1: Single-Point Inhibition Assay
-
Assay Preparation: Prepare the assay buffer, enzyme solution, and substrate solution at their optimal concentrations. The substrate concentration is typically kept at or below its Michaelis-Menten constant (Km) to maximize sensitivity for competitive inhibitors.[13]
-
Compound Dilution: Prepare a working solution of 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide at a fixed concentration (e.g., 10 µM) in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).
-
Assay Plate Setup: In a 96- or 384-well microplate, add the following to each well:
-
Assay Buffer
-
Enzyme solution
-
Test compound or vehicle control (DMSO)
-
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind.
-
Reaction Initiation: Add the substrate solution to all wells to start the enzymatic reaction.
-
Signal Detection: Measure the reaction product formation over time using a microplate reader. The rate of the reaction is determined from the linear portion of the progress curve.
-
Data Analysis: Calculate the percent inhibition for the test compound relative to the vehicle control.
% Inhibition = (1 - (Rate with Inhibitor / Rate with Vehicle)) * 100
A significant reduction in enzyme activity (e.g., >50% inhibition) identifies the compound as a "hit" for that particular enzyme.
Diagram: Primary Screening Workflow
Caption: Workflow for primary screening of enzyme inhibitors.
Dose-Response Analysis: Determining Inhibitor Potency (IC₅₀)
Once a hit is identified, the next step is to determine the concentration of the inhibitor required to reduce enzyme activity by 50% (IC₅₀).[14][15] This provides a quantitative measure of the inhibitor's potency.
Protocol 2: IC₅₀ Determination
-
Serial Dilution: Prepare a series of dilutions of 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide in the assay buffer. A common approach is to use a 10-point, 3-fold serial dilution, starting from a high concentration (e.g., 100 µM).
-
Assay Execution: Perform the enzyme inhibition assay as described in Protocol 1, but with the range of inhibitor concentrations. Include appropriate positive (known inhibitor) and negative (vehicle) controls.
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R).
-
The IC₅₀ value is the concentration of the inhibitor at the inflection point of the curve.[14]
-
Data Presentation: IC₅₀ Determination
| Inhibitor Concentration (µM) | % Inhibition |
| 100 | 95.2 |
| 33.3 | 88.1 |
| 11.1 | 75.4 |
| 3.7 | 52.3 |
| 1.2 | 28.9 |
| 0.4 | 10.5 |
| 0.1 | 2.1 |
| 0.0 | 0.0 |
This is example data and should be replaced with experimental results.
A lower IC₅₀ value indicates a more potent inhibitor.
Mechanism of Action (MoA) Studies: Understanding How the Inhibitor Works
Determining the mechanism of inhibition is crucial for understanding how the compound interacts with the enzyme.[7] Enzyme inhibitors can be broadly classified as reversible or irreversible, with further subdivisions based on their interaction with the substrate.[16][17]
Protocol 3: Reversibility Assay
-
High Concentration Incubation: Incubate the enzyme with a high concentration of the inhibitor (e.g., 10-20 times the IC₅₀) for an extended period (e.g., 1-2 hours).
-
Rapid Dilution: Rapidly dilute the enzyme-inhibitor complex into a larger volume of assay buffer containing the substrate. The dilution factor should be high enough (e.g., 100-fold) to reduce the free inhibitor concentration to well below its IC₅₀.
-
Activity Measurement: Immediately measure the enzyme activity.
-
Interpretation:
-
Reversible Inhibition: If enzyme activity is recovered upon dilution, the inhibitor is reversible.
-
Irreversible Inhibition: If enzyme activity is not recovered, the inhibitor is likely irreversible, forming a stable covalent bond with the enzyme.
-
Protocol 4: Kinetic Characterization of Reversible Inhibition
To determine the type of reversible inhibition (competitive, non-competitive, uncompetitive, or mixed), enzyme kinetics are studied at varying concentrations of both the substrate and the inhibitor.
-
Experimental Design: Create a matrix of experimental conditions with several concentrations of the inhibitor and a range of substrate concentrations (typically from 0.2 x Km to 10 x Km).
-
Data Collection: Measure the initial reaction rates for each combination of substrate and inhibitor concentrations.
-
Data Analysis:
-
Plot the data using a Lineweaver-Burk (double reciprocal) plot (1/velocity vs. 1/[Substrate]).
-
Analyze the changes in the apparent Km and Vmax in the presence of the inhibitor.
-
Interpretation of Lineweaver-Burk Plots:
| Inhibition Type | Effect on Km | Effect on Vmax | Lineweaver-Burk Plot |
| Competitive | Increases | Unchanged | Lines intersect on the y-axis |
| Non-competitive | Unchanged | Decreases | Lines intersect on the x-axis |
| Uncompetitive | Decreases | Decreases | Parallel lines |
| Mixed | Varies | Decreases | Lines intersect in the second or third quadrant |
Diagram: Types of Reversible Enzyme Inhibition
Caption: Binding modes for different types of reversible enzyme inhibition.
III. Assay Validation and Data Interpretation
To ensure the reliability of the results, the developed assays must be validated.[18]
-
Z'-factor: For screening assays, the Z'-factor should be calculated to assess the robustness and quality of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
Reproducibility: Key experiments, such as IC₅₀ determination, should be repeated independently to ensure the reproducibility of the results.
-
Selectivity: To assess the selectivity of the inhibitor, it should be tested against a panel of related enzymes. A highly selective inhibitor will show potent activity against the target enzyme with significantly less activity against other enzymes.
IV. Troubleshooting
| Problem | Possible Cause | Solution |
| High variability in assay results | Pipetting errors, unstable reagents, temperature fluctuations | Use calibrated pipettes, prepare fresh reagents, ensure consistent incubation temperatures |
| Poor Z'-factor | Low signal-to-background ratio, high data scatter | Optimize enzyme and substrate concentrations, check for reagent instability |
| Compound precipitation | Low solubility of the test compound | Reduce the final concentration of the compound, use a co-solvent (with appropriate controls) |
| Time-dependent inhibition | Irreversible inhibition or slow-binding inhibitor | Perform a reversibility assay and pre-incubate the enzyme and inhibitor for varying times |
V. Conclusion
The development of novel enzyme inhibitors is a multifaceted process that requires a systematic and rigorous approach. This application note provides a framework for utilizing 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide as a starting point for inhibitor discovery. By following the outlined protocols for primary screening, dose-response analysis, and mechanism of action studies, researchers can effectively identify and characterize the inhibitory properties of this and other promising compounds. The insights gained from these studies will be invaluable for the rational design and optimization of new therapeutic agents.
References
-
Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH. (2012, May 1). Retrieved from [Link]
-
Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. (2021, December 4). ResearchGate. Retrieved from [Link]
-
IC50 Determination. edX. Retrieved from [Link]
-
López-Cara, L. C., Carrión, M. D., Entrena, A., Gallo, M. A., Espinosa, A., López, A., ... & Camacho, M. E. (2012). 1,3,4-Thiadiazole derivatives as selective inhibitors of iNOS versus nNOS: Synthesis and structure-activity dependence. European Journal of Medicinal Chemistry, 50, 129-139. Retrieved from [Link]
-
Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. PMC. Retrieved from [Link]
-
Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Derivatives of Glucosides. (2021, March 25). Frontiers in Chemistry. Retrieved from [Link]
-
Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf - NIH. (2012, May 1). Retrieved from [Link]
-
Development and validation of CYP26A1 inhibition assay for high-throughput screening. Biotechnology Journal. Retrieved from [Link]
-
Drug-1,3,4-Thiadiazole Conjugates as Novel Mixed-Type Inhibitors of Acetylcholinesterase: Synthesis, Molecular Docking, Pharmacokinetics, and ADMET Evaluation. (2019, February 28). MDPI. Retrieved from [Link]
-
Synthesis, biological and molecular modelling for 1,3,4-thiadiazole sulfonyl thioureas: bacterial and fungal activity. PMC. Retrieved from [Link]
-
How should I start with Enzyme-Inhibitor kinetics assay? ResearchGate. Retrieved from [Link]
-
Enzyme inhibitor. Wikipedia. Retrieved from [Link]
-
Georgakis, N., Ioannou, E., Varotsou, C., Premetis, G., Chronopoulou, E. G., & Labrou, N. E. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology, 2089, 41-46. Retrieved from [Link]
-
A Structure-Based Design Approach to the Development of Novel, Reversible AChE Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Guo, X., Malcolm, J. R., Ali, M. M., Morais, G. R., Shnyder, S. D., Loadman, P. M., ... & Falconer, R. A. (2020). An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors. Analyst, 145(10), 3566-3574. Retrieved from [Link]
-
Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Retrieved from [Link]
-
The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects. ResearchGate. Retrieved from [Link]
-
Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. MDPI. Retrieved from [Link]
-
Steady-state enzyme kinetics. The Biochemist. Retrieved from [Link]
-
Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. ResearchGate. Retrieved from [Link]
-
What Are Enzyme Kinetic Assays? Tip Biosystems. Retrieved from [Link]
-
Special Issue : Enzyme Inhibitors in Drug Discovery and Development. MDPI. Retrieved from [Link]
-
The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. BellBrook Labs. Retrieved from [Link]
-
Recent developments in the chemistry and enzyme inhibitory activity of fused thiazoles and thiadiazoles. Arkivoc. Retrieved from [Link]
-
Hybrids of thiazolidin-4-ones and 1,3,4-thiadiazole: Synthesis and biological screening of a potential new class of acetylcholinesterae inhibitors. Biointerface Research in Applied Chemistry. Retrieved from [Link]
-
Enzyme Inhibition: Mechanisms, Types, and Applications in Drug Development. OMICS International. Retrieved from [Link]
-
Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. Chemical Methodologies. Retrieved from [Link]
-
A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. Retrieved from [Link]
-
Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. MDPI. Retrieved from [Link]
-
Matysiak, J. (2016). Biological and pharmacological activities of 1,3,4-thiadiazole based compounds. Mini reviews in medicinal chemistry, 16(15), 1233-1247. Retrieved from [Link]
-
Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. MDPI. Retrieved from [Link]
-
Enzyme Inhibitors: Strategies and Challenges in Drug Design. IT Medical Team. Retrieved from [Link]
-
Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Preprints.org. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents | MDPI [mdpi.com]
- 5. Frontiers | Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Derivatives of Glucosides [frontiersin.org]
- 6. chemmethod.com [chemmethod.com]
- 7. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. portlandpress.com [portlandpress.com]
- 10. Drug-1,3,4-Thiadiazole Conjugates as Novel Mixed-Type Inhibitors of Acetylcholinesterase: Synthesis, Molecular Docking, Pharmacokinetics, and ADMET Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
- 12. 1,3,4-Thiadiazole derivatives as selective inhibitors of iNOS versus nNOS: Synthesis and structure-activity dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. courses.edx.org [courses.edx.org]
- 15. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Enzyme inhibitor - Wikipedia [en.wikipedia.org]
- 17. Molecular Mechanism Studies of Enzyme Inhibition [creative-enzymes.com]
- 18. Development and validation of CYP26A1 inhibition assay for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
A Robust, Stability-Indicating HPLC Method for the Purity Analysis of 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide
An Application Note and Protocol from the Office of the Senior Application Scientist
Author's Foreword
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. This document moves beyond a simple recitation of steps. It provides a comprehensive, scientifically-grounded protocol for the purity determination of 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide, a molecule featuring the versatile 1,3,4-thiadiazole scaffold. As your Senior Application Scientist, my objective is to explain the causality behind our methodological choices, ensuring that the protocol is not just followed, but understood. This method has been designed from first principles to be robust, reliable, and stability-indicating, in full alignment with global regulatory expectations.
Introduction and Method Rationale
The 1,3,4-thiadiazole ring is a privileged structure in medicinal chemistry, known for a wide range of biological activities.[1] The purity of any API containing this moiety must be rigorously controlled to ensure that potential impurities—arising from synthesis or degradation—are identified and quantified. High-Performance Liquid Chromatography (HPLC) is the gold standard for this task, offering the necessary precision and sensitivity.[2]
Our strategy is to develop a reversed-phase HPLC (RP-HPLC) method. This choice is predicated on the molecular structure of 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide, which possesses both non-polar (chlorobutanamide chain) and polar (thiadiazole and amide functionalities) characteristics. RP-HPLC excels at separating such compounds based on their hydrophobic interactions with a non-polar stationary phase.[3]
The causality for our key decisions is as follows:
-
Stationary Phase Selection: A C18 (octadecylsilyl) column is selected for its strong hydrophobic retention, providing an excellent starting point for retaining the analyte and separating it from more polar or non-polar impurities.
-
Mobile Phase Composition: A gradient elution using acetonitrile and a buffered aqueous phase is chosen. Acetonitrile is a common organic modifier that provides good peak shape and lower backpressure than methanol. The use of a phosphate buffer is critical for controlling the mobile phase pH. This ensures that the analyte, which has ionizable nitrogens in the thiadiazole ring, remains in a consistent protonation state, leading to reproducible retention times and symmetrical peaks.[4]
-
Detection: The 1,3,4-thiadiazole ring contains a chromophore that absorbs UV light. A photodiode array (PDA) detector is employed to determine the wavelength of maximum absorbance (λ-max) for the analyte, ensuring optimal sensitivity. Based on literature for similar structures, a wavelength around 260 nm is anticipated.
The overall workflow for developing and implementing this method is illustrated below.
Caption: Overall Method Development and Validation Workflow
Detailed Experimental Protocols
Equipment and Reagents
| Parameter | Specification |
| HPLC System | Quaternary pump, autosampler, column thermostat, and PDA detector. |
| Chromatography Column | C18, 250 mm x 4.6 mm, 5 µm particle size. |
| Reagents | Acetonitrile (HPLC Grade), Water (HPLC Grade), Potassium Dihydrogen Phosphate, Orthophosphoric Acid, 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide Reference Standard. |
Preparation of Solutions
-
Mobile Phase A (Aqueous Buffer): Dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 using orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B (Organic): Acetonitrile (HPLC Grade).
-
Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Transfer 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh 25 mg of the test sample, transfer to a 25 mL volumetric flask, dissolve and dilute to volume with diluent. Pipette 2.5 mL of this solution into a 25 mL volumetric flask and dilute to volume with diluent.
Chromatographic Conditions
| Parameter | Condition |
| Column Temperature | 30 °C |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | 260 nm (or λ-max determined by PDA) |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 |
System Suitability Test (SST)
Rationale: The SST is a mandatory check to ensure the chromatographic system is performing adequately before analyzing any samples. It is a self-validating component of the protocol.[5][6]
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes.
-
Inject the diluent (blank) once to ensure no interfering peaks are present.
-
Inject the Working Standard Solution (100 µg/mL) five times consecutively.
Acceptance Criteria:
| Parameter | Acceptance Limit |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD for Peak Area | ≤ 2.0% |
| % RSD for Retention Time | ≤ 1.0% |
Method Validation Protocol (per ICH Q2(R1))
To ensure the method is suitable for its intended purpose, a full validation must be performed according to the International Council for Harmonisation (ICH) Q2(R1) guideline.[7][8]
| Validation Parameter | Protocol Summary | Acceptance Criteria |
| Specificity | Analyze blank, standard, and sample solutions. Perform forced degradation to ensure no co-elution of degradants with the main peak. | Peak for the analyte is free from interference from blank and potential impurities. Peak purity index (from PDA) should be > 990 for stressed samples. |
| Linearity | Prepare at least five concentrations across the range of 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL). | Correlation coefficient (r²) ≥ 0.999. |
| Range | Confirmed by the linearity, accuracy, and precision studies. | 80% to 120% of the test concentration for assay. |
| Accuracy (% Recovery) | Analyze samples spiked with the reference standard at three levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery should be between 98.0% and 102.0%. |
| Precision (Repeatability) | Analyze six replicate preparations of the sample at 100% of the test concentration. | % RSD ≤ 2.0%. |
| Precision (Intermediate) | Repeat the repeatability study on a different day with a different analyst and/or on a different instrument. | Overall % RSD for both sets of data should be ≤ 2.0%. |
| LOD & LOQ | Determine by signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the linearity curve. | LOD and LOQ should be reported. LOQ must be precise and accurate. |
Forced Degradation (Stability-Indicating) Study Protocol
Rationale: A forced degradation study is essential to demonstrate that the analytical method can separate the API from its potential degradation products, thus proving it is "stability-indicating".[9][10][11] The goal is to achieve 5-20% degradation of the API.[12]
Caption: Forced Degradation Experimental Workflow
Step-by-Step Degradation Protocols
For each condition, a parallel control sample (API in diluent, stored at ambient temperature) must be analyzed.
-
Acid Hydrolysis:
-
To 1 mL of the Standard Stock Solution (1000 µg/mL), add 1 mL of 0.1 M HCl.
-
Heat in a water bath at 60 °C for a specified time (e.g., 4 hours).
-
Cool, neutralize with 1 mL of 0.1 M NaOH, and dilute to 10 mL with diluent.[12]
-
Analyze by HPLC.
-
-
Base Hydrolysis:
-
To 1 mL of the Standard Stock Solution, add 1 mL of 0.1 M NaOH.
-
Keep at 60 °C for a specified time (e.g., 2 hours).
-
Cool, neutralize with 1 mL of 0.1 M HCl, and dilute to 10 mL with diluent.[12]
-
Analyze by HPLC.
-
-
Oxidative Degradation:
-
To 1 mL of the Standard Stock Solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep at room temperature, protected from light, for a specified time (e.g., 24 hours).
-
Dilute to 10 mL with diluent and analyze by HPLC.
-
-
Thermal Degradation:
-
Store a known quantity of the solid API in an oven at 80 °C for 48 hours.
-
After exposure, cool to room temperature, weigh, and prepare a 100 µg/mL solution for analysis.
-
-
Photolytic Degradation:
-
Expose the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
Prepare a 100 µg/mL solution from the exposed solid for analysis.
-
Evaluation: The chromatograms from the stressed samples are compared to the unstressed control. The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main analyte peak, and the peak purity analysis of the analyte peak passes.
Conclusion
This application note details a comprehensive, robust, and scientifically sound RP-HPLC method for determining the purity of 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide. The provided protocols for method execution, validation, and forced degradation are designed to meet the rigorous standards of the pharmaceutical industry and global regulatory bodies. By explaining the rationale behind key experimental choices, this guide empowers researchers and scientists to not only execute the method but also to understand and adapt it as needed, ensuring the highest standards of data integrity and product quality.
References
-
Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. PubMed Central. Available at: [Link]
-
Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. ResearchGate. Available at: [Link]
-
ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Available at: [Link]
-
Development and Validation of a New HPLC Method for Quantification of a Novel Antifungal Drug Based on 1,3,4-Thiadiazole and its Impurities. ResearchGate. Available at: [Link]
-
Synthesis, quantification and characterization of 1,3,4-thiadiazole derivatives of ampicillin by HPLC. Iraqi Academic Scientific Journals. Available at: [Link]
-
<621> Chromatography. US Pharmacopeia (USP). Available at: [Link]
-
A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at: [Link]
-
Reversed Phase HPLC Method Development. Phenomenex. Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). Available at: [Link]
-
Design and Synthesis of Thiadiazole Derivatives as Dual EGFR/COX-2 Inhibitors with Anticancer and Anti-inflammatory Activities. National Center for Biotechnology Information (PMC). Available at: [Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. Available at: [Link]
-
Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. National Center for Biotechnology Information (PMC). Available at: [Link]
-
Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. PubMed. Available at: [Link]
-
<621> CHROMATOGRAPHY. USP-NF. Available at: [Link]
-
Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. Food and Drug Administration (FDA). Available at: [Link]
-
Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. MDPI. Available at: [Link]
-
Are You Sure You Understand USP <621>?. LCGC International. Available at: [Link]
-
HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Available at: [Link]
-
HPLC: METHOD DEVELOPMENT, VALIDATION AND FORCED DEGRADATION STUDY FOR SIMULTANEOUS ESTIMATION OF HYDROCORTISONE ACETATE AND ATRO. International Journal of Scientific Development and Research. Available at: [Link]
-
Understanding the Latest Revisions to USP <621>. Agilent. Available at: [Link]
-
Quality Guidelines. International Council for Harmonisation (ICH). Available at: [Link]
-
USP-NF 621 Chromatography. Scribd. Available at: [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbio. Available at: [Link]
-
Reverse Phase Chromatography Techniques. Chrom Tech, Inc.. Available at: [Link]
Sources
- 1. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chromtech.com [chromtech.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. usp.org [usp.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. database.ich.org [database.ich.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. onyxipca.com [onyxipca.com]
- 10. Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biotech-asia.org [biotech-asia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Comprehensive Guide to the Structural Elucidation of 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide using NMR Spectroscopy
Abstract
This technical guide provides a detailed methodology for the complete structural assignment of 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide, a novel heterocyclic amide. The 1,3,4-thiadiazole moiety is a key pharmacophore in medicinal chemistry, recognized for a wide array of biological activities.[1][2] Unambiguous structural verification is a cornerstone of drug discovery and development, ensuring that biological activity is correctly attributed to the intended molecular entity. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the de novo structure elucidation of organic molecules in solution.[3] This document outlines a systematic approach, from sample preparation to advanced 2D NMR analysis, designed for researchers and scientists. We will delve into the causality behind experimental choices and present a self-validating workflow that combines ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC experiments to definitively connect the molecular fragments and confirm the target structure.
Introduction: The Analytical Challenge
The target molecule, 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide, is composed of three distinct structural units: a 4-chlorobutyl chain, an amide linker, and a 1,3,4-thiadiazole heterocycle. The primary analytical challenge is to unequivocally prove the connectivity between these fragments, specifically the regiochemistry of the amide bond linking the butanoyl group to the N-atom of the 2-amino-1,3,4-thiadiazole precursor.
While 1D NMR (¹H and ¹³C) provides initial information on the types and numbers of protons and carbons, it is insufficient to solve the connectivity puzzle. Two-dimensional (2D) NMR techniques are essential for establishing the covalent framework of the molecule by detecting correlations between nuclei through bonds.[4][5] This guide will demonstrate how a logical application of these techniques provides irrefutable proof of structure.
Caption: Molecular structure with atom numbering for NMR assignment.
Predicted Spectral Characteristics
A foundational step in structure elucidation is to predict the expected NMR signatures for each part of the molecule. This allows for a more targeted analysis of the acquired spectra.
-
1,3,4-Thiadiazole Ring: This 5-membered aromatic heterocycle contains two magnetically distinct carbon atoms. Based on literature for similar derivatives, these carbons are expected to resonate in the highly deshielded region of the ¹³C NMR spectrum, typically between δ 158 and 165 ppm.[6][7] In the target compound, the C5 position bears a proton, while the C2 position is substituted by the amide nitrogen.
-
Amide Moiety (-C(O)NH-): The amide linkage has distinct features. The carbonyl carbon (C1') typically appears around δ 170 ppm.[8] The amide proton (NH) resonance is often broad due to quadrupolar coupling with the adjacent ¹⁴N nucleus and its chemical shift is highly dependent on solvent, concentration, and temperature.[9][10] In aprotic polar solvents like DMSO-d₆, it appears as a sharp singlet at a downfield shift (δ > 10 ppm) and is less likely to exchange, making it observable.[11] The partial double bond character of the C-N bond restricts rotation, which can sometimes lead to the observation of rotamers.[9]
-
4-Chlorobutanamide Chain: This aliphatic chain will give rise to three distinct methylene (-CH₂) signals in both ¹H and ¹³C spectra.
-
H2'/C2': The methylene group alpha to the carbonyl will be deshielded, appearing as a triplet.
-
H4'/C4': The methylene group attached to the electronegative chlorine atom will be the most deshielded of the three, also appearing as a triplet.[12]
-
H3'/C3': This central methylene group will be coupled to the protons at C2' and C4', resulting in a more complex splitting pattern (e.g., a multiplet or quintet).
-
Experimental Design & Protocols
The following protocols are designed for a standard 400-600 MHz NMR spectrometer.
Protocol 1: Sample Preparation
Causality: The choice of solvent is critical. DMSO-d₆ is selected for its excellent solvating power for polar amides and its high boiling point, which minimizes evaporation. Crucially, it is an aprotic solvent that forms a hydrogen bond with the amide proton, shifting its resonance downfield and slowing its exchange with residual water, which keeps the signal sharp and observable for 2D correlation experiments.[13][14]
-
Mass Determination: Accurately weigh 10-15 mg of the synthesized 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide.
-
Solvent Addition: Dissolve the sample in ~0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm). Note: The residual solvent peak of DMSO-d₆ (δн ≈ 2.50 ppm, δc ≈ 39.52 ppm) can also be used for calibration.
-
Homogenization: Vortex the sample for 30 seconds to ensure a clear, homogeneous solution.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
Protocol 2: NMR Data Acquisition
Causality: A suite of 1D and 2D experiments is required for a comprehensive analysis. The workflow is designed to first identify all atoms (1D spectra) and then map their connections (2D spectra).
-
Spectrometer Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the DMSO-d₆. Perform automatic tuning and matching of the probe for both ¹H and ¹³C frequencies. Shim the magnetic field to achieve optimal resolution.
-
¹H NMR:
-
Acquire a standard 1D proton spectrum.
-
Typical Parameters: Spectral width of 16 ppm, 32k data points, relaxation delay (d1) of 2 s, 16 scans.
-
-
¹³C{¹H} NMR:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical Parameters: Spectral width of 240 ppm, 64k data points, relaxation delay (d1) of 2 s, 1024 scans.
-
-
DEPT-135:
-
Run a DEPT-135 experiment to differentiate carbon types.
-
Result: CH/CH₃ signals will be positive, while CH₂ signals will be negative. Quaternary carbons (including C=O and the thiadiazole carbons) will be absent.
-
-
2D ¹H-¹H COSY:
-
Acquire a Correlation Spectroscopy spectrum to identify scalar-coupled protons.
-
Typical Parameters: 2k x 256 data points, 4-8 scans per increment.
-
-
2D ¹H-¹³C HSQC:
-
2D ¹H-¹³C HMBC:
-
Acquire a Heteronuclear Multiple Bond Correlation spectrum to identify long-range (2-3 bond) proton-carbon correlations. This is the key experiment for establishing connectivity between the structural fragments.[17][18]
-
Typical Parameters: 2k x 256 data points, optimized for long-range coupling (ⁿJCH) of 8 Hz, relaxation delay of 2 s, 32-64 scans per increment.
-
Data Interpretation: A Step-by-Step Elucidation Workflow
Caption: Workflow for NMR-based structure elucidation.
Step 1: Analysis of 1D Spectra
The ¹H NMR spectrum is expected to show five distinct signals: three triplets/multiplets for the butanamide chain, one singlet for the thiadiazole H5, and one downfield singlet for the amide NH. The ¹³C and DEPT-135 spectra will confirm the presence of three CH₂ groups, one CH group, a carbonyl carbon, and the two quaternary carbons of the thiadiazole ring.
| Table 1: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆) | ||||
| Atom | Predicted ¹H δ (ppm) | Multiplicity | Predicted ¹³C δ (ppm) | DEPT-135 |
| H5 / C5 | ~9.2 | s | ~150 | CH |
| NH | >12.0 | s | - | - |
| C2 | - | - | ~163 | C |
| C1' (C=O) | - | - | ~172 | C |
| H2' / C2' | ~2.5 | t | ~34 | CH₂ |
| H3' / C3' | ~2.1 | m | ~27 | CH₂ |
| H4' / C4' | ~3.7 | t | ~44 | CH₂ |
Note: Chemical shifts are estimates and may vary based on experimental conditions.
Step 2: Establishing Spin Systems with COSY
The ¹H-¹H COSY spectrum is used to confirm the proton network. A cross-peak will be observed between H2' and H3', and another between H3' and H4'. This definitively establishes the -CH₂-CH₂-CH₂- connectivity of the chlorobutyl fragment. No other correlations are expected.
Step 3: Direct Bond Assignments with HSQC
The HSQC spectrum correlates each proton signal to its directly attached carbon. This allows for the unambiguous assignment of C2', C3', C4', and C5 based on the proton assignments from Step 2.
Step 4: Bridging Fragments with HMBC
The HMBC spectrum is the final and most crucial piece of the puzzle. It reveals correlations over 2 and 3 bonds, providing the evidence needed to connect the isolated fragments.
Caption: Key HMBC correlations for structural confirmation.
| Table 2: Expected Key HMBC Correlations | ||
| Correlation | From Proton(s) | To Carbon(s) |
| 1 & 2 | H2' | C1' (²J), C3' (²J) |
| 3 | NH | C1' (²J) |
| 4 | NH | C2 (²J) |
| 5 | H5 | C2 (³J) |
The observation of correlations 3 and 4, in particular, provides definitive proof of the N-(1,3,4-thiadiazol-2-yl) linkage, completing the structural elucidation.
Conclusion
The systematic application of 1D and 2D NMR spectroscopy provides a robust and reliable method for the complete and unambiguous structure elucidation of 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide. By logically progressing from simple 1D experiments to multidimensional correlation techniques like COSY, HSQC, and crucially, HMBC, one can confidently assemble the molecular structure from its constituent parts. This self-validating workflow ensures the scientific integrity of the result, a prerequisite for any further investigation in materials science or drug development.
References
-
Al-Ghorbani, M., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. PubMed Central. Available at: [Link]
-
ResearchGate. (n.d.). ¹H-NMR signals of the 1,3,4-thiadiazole derivatives 1-3. Available at: [Link]
-
Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. JOCPR. Available at: [Link]
-
Ghotekar, S., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. MDPI. Available at: [Link]
-
Amer, Z., et al. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their Antioxidant Activity. Chemical Methodologies. Available at: [Link]
-
Bojarska, J., et al. (2011). GIAO/DFT ¹³C NMR Chemical Shifts of 1,3,4-Thiadiazoles. Taylor & Francis Online. Available at: [Link]
-
ACS Publications. (2005). Structure Elucidation of Amide Bonds with Dipolar Chemical Shift NMR Spectroscopy. The Journal of Physical Chemistry B. Available at: [Link]
-
ResearchGate. (n.d.). NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives. Available at: [Link]
-
CAS. (n.d.). 4-Chlorobutanamide. Common Chemistry. Available at: [Link]
-
Tahtaci, H. (2014). Synthesis and Characterization of Novel 1,3-Thiazole and 2-Amino-1,3,4-Thiadiazole Derivatives. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]
-
Michigan State University. (n.d.). Proton NMR Table. MSU Chemistry. Available at: [Link]
-
San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. Available at: [Link]
-
University Chemistry. (2023). ¹H NMR Spectrum of Amide Compounds. Available at: [Link]
-
Chemistry LibreTexts. (2021). Structural, Physical, and Spectral Characteristics of Amides. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY DATA. Available at: [Link]
-
JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D-NMR Spectrum. JEOL Column. Available at: [Link]
-
University of Colorado Boulder. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Available at: [Link]
-
PubMed. (2010). Structure elucidation and NMR assignments for two amide alkaloids from a Mangrove endophytic Fungus (No. ZZF-22). Available at: [Link]
-
Chemistry LibreTexts. (2023). Two Dimensional Heteronuclear NMR Spectroscopy. Available at: [Link]
-
Science.gov. (n.d.). cosy hsqc hmbc: Topics. Available at: [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]
-
Advances in Biological Sciences Research. (n.d.). Amide Resonance Structure Detected by NMR to Predict Hydroxyl Unit in Protein. Available at: [Link]
-
TSI Journals. (n.d.). SYNTHESIS AND CHARACTERIZATION OF SUBSTITUTED 1, 3, 4-THIADIAZOLE AND IT'S DERIVATIVES. Available at: [Link]
-
ETH Zurich. (n.d.). Structure Elucidation by NMR. NMR Service. Available at: [Link]
Sources
- 1. chemmethod.com [chemmethod.com]
- 2. tsijournals.com [tsijournals.com]
- 3. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]
- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Proton NMR Table [www2.chemistry.msu.edu]
- 12. web.pdx.edu [web.pdx.edu]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
- 18. cosy hsqc hmbc: Topics by Science.gov [science.gov]
Technical Support Center: Synthesis of 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide
Welcome to the dedicated support center for optimizing the synthesis of 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to improve yield, minimize impurities, and troubleshoot common issues encountered during this critical amide coupling reaction. As a key intermediate in the development of various pharmacologically active agents, mastering its synthesis is crucial.[1][2][3] This document provides in-depth, field-proven insights in a direct question-and-answer format, moving beyond simple protocols to explain the underlying chemical principles that govern success.
Section 1: Synthesis Overview & Core Principles
The synthesis of 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide is fundamentally an amide bond formation between 2-amino-1,3,4-thiadiazole and a 4-chlorobutyryl moiety. The choice of the acylating agent dictates the reaction conditions and potential challenges. The two primary routes involve either a highly reactive acyl chloride or a carboxylic acid activated by a coupling reagent.
The 2-amino-1,3,4-thiadiazole starting material is typically prepared via the cyclization of thiosemicarbazide.[4][5] The quality of this starting material is paramount, as impurities can carry through and complicate the subsequent acylation and purification steps.
Section 2: Troubleshooting Guide
This section addresses the most common and challenging issues encountered during the synthesis.
Q1: My reaction yield is consistently low (<50%). What are the most likely causes and how do I systematically troubleshoot this?
A low yield is the most frequent complaint. The cause can almost always be traced back to one of three areas: starting material integrity, reaction conditions, or competing side reactions. Use a systematic approach to diagnose the issue.
Q2: I'm observing significant byproduct formation. What are the most probable side reactions?
This synthesis is prone to two major side reactions: di-acylation and intramolecular cyclization. Understanding their formation is key to suppression.
-
Di-acylation: The amino group of 2-amino-1,3,4-thiadiazole can be acylated twice, particularly if an excess of the acylating agent is used or if the reaction temperature is too high. This byproduct will be significantly less polar than the desired product on a TLC plate.
-
Intramolecular Cyclization: The product contains a nucleophilic amide nitrogen and an electrophilic carbon bearing a chlorine atom. Under basic conditions, especially with prolonged reaction times or upon heating, the amide can displace the chloride to form an N-acyl piperidinone ring system. This byproduct has a mass corresponding to the loss of HCl from the starting product.
To mitigate these side reactions:
-
Control Stoichiometry: Use no more than 1.05 equivalents of 4-chlorobutyryl chloride.
-
Control Temperature: Add the acyl chloride dropwise to a cooled solution (0 °C) of the amine and base.
-
Choose the Right Base: A non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) is often superior to triethylamine (TEA). TEA can sometimes form reactive acylammonium intermediates that promote side reactions.
-
Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting amine is consumed.
Q3: My reaction stalls and never reaches completion, even after extended periods. What's wrong?
Reaction stalling is often due to the deactivation of one of the reactants.
-
Amine Protonation: If a base is not used or is insufficient in the acyl chloride method, the generated HCl will protonate the starting amine, rendering it non-nucleophilic.[6]
-
Hydrolysis: If using the acyl chloride route, moisture in the solvent or on the glassware will rapidly hydrolyze the acyl chloride to the unreactive carboxylic acid.[6]
-
Poor Solubility: In some solvents, the starting materials or intermediates may have poor solubility, leading to a heterogeneous mixture and slow reaction rates. The reaction may require a more polar solvent like DMF, but ensure it is anhydrous.
Section 3: Frequently Asked Questions (FAQs)
Q: Which synthetic route is better: using 4-chlorobutyryl chloride or 4-chlorobutanoic acid with a coupling agent?
A: The "better" route depends on your specific needs, such as scale, substrate sensitivity, and available resources. The acyl chloride method is often faster and cheaper for large-scale synthesis, but the coupling agent route offers milder conditions and can be easier to optimize for complex or sensitive substrates.[7][8]
| Feature | Route A: Acyl Chloride | Route B: Coupling Agent (e.g., HATU/EDC) |
| Reactivity | Very high; reaction is often fast. | Tunable; generally slower and more controlled. |
| Conditions | Requires a base to scavenge HCl; can be exothermic. | Milder; often run at room temperature. |
| Side Products | Di-acylation, HCl-related degradation. | Byproducts from the coupling reagent (e.g., DCU for DCC, which can be difficult to remove).[9] |
| Cost | Generally lower cost for bulk materials. | Coupling reagents can be expensive.[8] |
| Ease of Use | Requires strict anhydrous conditions due to acyl chloride instability. | More tolerant of minor variations, but requires careful stoichiometry of 3+ components. |
Q: What is the best solvent and base combination?
A: The optimal choice depends on the specific route and scale.
| Reagent | Recommended Options | Rationale & Considerations |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF) | DCM/THF: Good for acyl chloride route; easy to remove. Must be rigorously dried. DMF: Excellent solvating power, good for coupling agent route. Must use anhydrous grade and can be difficult to remove.[10] |
| Base | Diisopropylethylamine (DIPEA), Pyridine, Triethylamine (TEA) | DIPEA: Highly recommended. Sterically hindered and non-nucleophilic, minimizing side reactions. Pyridine: Can act as a nucleophilic catalyst; effective but can be hard to remove. TEA: Common and inexpensive, but can promote side reactions. |
Q: How can I effectively monitor the reaction progress?
A: Thin-Layer Chromatography (TLC) is the most common method.
-
Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 1:1 or 7:3) usually provides good separation.
-
Visualization: The product is UV active. Staining with potassium permanganate can also be effective.
-
Analysis: The product should have an Rf value between the highly polar 2-amino-1,3,4-thiadiazole (baseline) and the non-polar di-acylated byproduct (high Rf). For definitive analysis, LC-MS is invaluable for confirming the mass of the product and identifying any byproducts.
Section 4: Optimized Experimental Protocols
Protocol A: Acyl Chloride Method
This protocol prioritizes control to minimize side reactions.
-
Preparation: Under an inert atmosphere (N₂ or Argon), add 2-amino-1,3,4-thiadiazole (1.0 eq) and anhydrous dichloromethane (DCM, ~0.1 M concentration) to a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Base Addition: Add diisopropylethylamine (DIPEA, 1.2 eq) to the suspension.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Acyl Chloride Addition: Dissolve 4-chlorobutyryl chloride (1.05 eq) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the reaction mixture over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction by TLC every 30-60 minutes until the starting amine is consumed (typically 2-4 hours).
-
Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography.
Protocol B: Coupling Agent Method (HATU)
This protocol is excellent for smaller scales or when the acyl chloride method proves problematic.
-
Preparation: To a flask under an inert atmosphere, add 4-chlorobutanoic acid (1.05 eq), HATU (1.1 eq), and anhydrous DMF (~0.2 M).
-
Activation: Stir the mixture at room temperature for 10 minutes.
-
Amine Addition: Add 2-amino-1,3,4-thiadiazole (1.0 eq) followed by DIPEA (2.0 eq).
-
Reaction: Stir the reaction at room temperature. Monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified as described in Protocol A.
References
-
Chen, H., et al. (2020). Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Derivatives of Glucosides. Molecules. Available at: [Link]
-
Atiya, R. N. (2020). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. ResearchGate. Available at: [Link]
-
Krasavin, M., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. MDPI. Available at: [Link]
-
Al-Amiery, A. A., et al. (2012). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Organic & Inorganic Chemistry. Available at: [Link]
-
Gondkar, S. P., et al. (2016). Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and Conventional techniques and their Antioxidant activity. IOSR Journal of Applied Chemistry. Available at: [Link]
-
Al-Tamimi, A. M., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances. Available at: [Link]
-
Chen, H. J., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules. Available at: [Link]
-
Jubie, S., et al. (2012). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Journal of Epilepsy. Available at: [Link]
- Weuffen, W., et al. (1971). Process for preparing 3-chloro-4-hydroxy-1,2,5-thiadiazole derivatives. Google Patents.
-
Liesen, A. P., et al. (2012). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química. Available at: [Link]
-
El-Sayed, R. (2010). Synthesis and Biological Activity of New 1,3,4-Thiadiazole Derivatives. ResearchGate. Available at: [Link]
-
Paneth, A., et al. (2019). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. Molecules. Available at: [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec. Available at: [Link]
-
Ashenhurst, J. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Available at: [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. Available at: [Link]
-
Desai, N. C., et al. (2013). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES. International Journal of Pharmaceutical, Chemical, and Biological Sciences. Available at: [Link]
-
Reddit. (2022). amide coupling help. r/Chempros. Available at: [Link]
-
Krasavin, M., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. MDPI. Available at: [Link]
-
Al-Obaydi, A. H. J. (2016). Synthesis of Some New 1,3,4-Thiadiazole Derivatives and studying their Biological Activities. Journal of Al-Nahrain University. Available at: [Link]
-
Serban, G., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Dove Medical Press. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link]
-
Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Available at: [Link]
-
Sharma, S., et al. (2011). Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
ResearchGate. (2021). Why did my amide syntesis does not work? ResearchGate. Available at: [Link]
-
Tius, M. A., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. hepatochem.com [hepatochem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. iosrjournals.org [iosrjournals.org]
Technical Support Center: Troubleshooting Low Solubility of 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide in Assays
Welcome to the technical support center for 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the low aqueous solubility of this compound in various experimental assays. By understanding the underlying physicochemical principles and employing strategic formulation approaches, you can ensure accurate and reproducible results.
Understanding the Challenge: Physicochemical Properties
While specific experimental data for 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide is not extensively published, we can infer its likely properties based on its structure and data from similar 1,3,4-thiadiazole derivatives.
Table 1: Physicochemical Properties of 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide and Related Analogs
| Property | Value/Prediction for 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide | Rationale and Implications for Solubility |
| Molecular Formula | C₆H₈ClN₃OS | The presence of heteroatoms (N, S, O) can increase polarity, but the overall carbon framework and the chloro-substituent contribute to lipophilicity. |
| Molecular Weight | 205.67 g/mol | |
| Predicted LogP | 1.0 - 2.5 (Estimated) | A positive LogP value indicates a preference for a non-polar environment over an aqueous one, suggesting low water solubility. |
| Predicted pKa | Acidic (Amide N-H): ~8-10Basic (Thiadiazole N): ~1-2 | The amide proton is weakly acidic, and the nitrogen atoms in the thiadiazole ring are weakly basic. This suggests that pH adjustment within a typical physiological range (pH 6-8) is unlikely to significantly improve solubility through ionization. |
| Aqueous Solubility | Very low (Predicted) | The combination of a relatively rigid heterocyclic core and lipophilic substituents contributes to strong crystal lattice energy, making it difficult for water molecules to solvate the compound.[1] |
Frequently Asked Questions (FAQs)
Q1: My 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide precipitated when I diluted my DMSO stock into my aqueous assay buffer. What happened?
A1: This is a classic case of "precipitation upon dilution." Your compound is soluble in the highly polar aprotic solvent Dimethyl Sulfoxide (DMSO), but its concentration exceeded its thermodynamic solubility limit in the aqueous buffer. This "solvent shock" causes the compound to crash out of solution.[2]
Q2: Why is DMSO the recommended starting solvent?
A2: DMSO is a powerful and versatile solvent capable of dissolving a wide range of polar and non-polar compounds, making it a common choice for creating high-concentration stock solutions in drug discovery and biological research.[3]
Q3: What is the maximum concentration of DMSO my cell-based assay can tolerate?
A3: This is highly cell-line dependent. Generally, it is best to keep the final DMSO concentration below 0.5% (v/v) to minimize cytotoxicity and off-target effects. However, some robust cell lines may tolerate up to 1%. It is crucial to perform a vehicle control experiment to determine the tolerance of your specific assay system.
Q4: Can I heat the compound to get it into solution?
A4: Gentle warming (e.g., 37°C) can be attempted to aid dissolution in the initial stock preparation. However, prolonged or excessive heating should be avoided as it can lead to degradation of the compound. Always visually inspect for any changes in the solution's color or clarity that might indicate decomposition.
Troubleshooting Guide: A Step-by-Step Approach to Overcoming Solubility Issues
If you are encountering precipitation or suspect low solubility is affecting your assay results, follow this systematic troubleshooting workflow.
Caption: Troubleshooting workflow for low solubility.
Step 1: Optimize Stock Solution Preparation
The foundation of a successful experiment with a poorly soluble compound is a well-prepared, fully dissolved stock solution.
Protocol 1: Standard Stock Solution Preparation in 100% DMSO
-
Weighing: Accurately weigh the desired amount of 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide in a sterile, conical-bottom microfuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10-50 mM).
-
Dissolution:
-
Vortex the tube for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate in a water bath for 5-10 minutes.
-
Gentle warming in a 37°C water bath for 10-15 minutes can be applied if necessary.
-
-
Visual Inspection: Carefully inspect the solution against a light source to ensure there are no visible particulates. The solution should be clear.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C in tightly sealed tubes.
Step 2: Refine Dilution Technique
The method of dilution can significantly impact whether the compound remains in solution.
-
Pre-warm Aqueous Buffer: Ensure your assay buffer is pre-warmed to the experimental temperature (e.g., 37°C).
-
Stirring: When adding the DMSO stock to the aqueous buffer, ensure the buffer is being gently stirred or vortexed. This rapid dispersion helps to avoid localized high concentrations of the compound that can initiate precipitation.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions in the aqueous buffer. This gradual reduction in DMSO concentration can help maintain solubility.
Step 3: Introduce Co-solvents
If DMSO alone is insufficient, a co-solvent system can be employed. Co-solvents can increase the overall polarity of the solvent system, helping to keep the compound in solution upon aqueous dilution.
Table 2: Common Co-solvents for Biological Assays
| Co-solvent | Typical Final Concentration in Assay | Considerations |
| Ethanol | < 1% | Generally well-tolerated by many cell lines. |
| Polyethylene Glycol 400 (PEG 400) | < 1% | Can also act as a solubilizing agent. |
| Dimethylformamide (DMF) | < 0.5% | More toxic than DMSO; use with caution and thorough vehicle controls. |
Protocol 2: Co-solvent Stock Solution
-
Prepare a primary stock solution in 100% DMSO at a higher concentration than your final stock.
-
Create a secondary, working stock solution by diluting the primary stock with the chosen co-solvent (e.g., a 1:1 ratio of DMSO:Ethanol).
-
Use this co-solvent working stock for your dilutions into the aqueous assay buffer, following the refined dilution techniques mentioned in Step 2.
Step 4: Employ Solubility Enhancers
For particularly challenging compounds, solubility enhancers can be incorporated into the assay buffer.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, increasing their apparent aqueous solubility. Beta-cyclodextrins and their derivatives (e.g., hydroxypropyl-β-cyclodextrin) are commonly used.
-
Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations (typically 0.01% to 0.1%) to form micelles that can solubilize hydrophobic compounds. However, be aware that surfactants can interfere with some assay readouts and may affect cell membrane integrity.
-
Serum: If your assay is compatible with serum (e.g., fetal bovine serum), the albumin present can bind to and solubilize hydrophobic compounds.
Protocol 3: Using a Solubility Enhancer
-
Prepare your aqueous assay buffer containing the desired concentration of the solubility enhancer (e.g., 1 mM HP-β-cyclodextrin).
-
Proceed with the dilution of your DMSO stock solution into this modified buffer, following the best practices for dilution.
Step 5: Verify Soluble Concentration
Visual inspection is a good first step, but it may not detect sub-visible precipitates that can still affect your results. If your assay results are inconsistent or show poor dose-response curves, consider verifying the soluble concentration of your compound under the final assay conditions. This can be done using techniques like HPLC-UV or LC-MS/MS to analyze the supernatant after centrifugation of a mock assay sample.
Diagram of Solubility Enhancement Strategies
Caption: Strategies for enhancing compound solubility.
By systematically applying these troubleshooting steps and understanding the principles behind them, you can effectively address the solubility challenges of 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide and obtain reliable data in your biological assays.
References
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451.
- Popa-Burke, I. G., et al. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening, 19(9), 1302–1308.
- Kramer, C., et al. (2012). The experimental uncertainty of pKa.
- Karpińska, J. (2018). 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. Molecules, 23(11), 2953.
- O'Hagan, S., & Kell, D. B. (2017). The challenge of discovering and characterising the mechanism(s) of action of novel antimicrobial agents. Essays in Biochemistry, 61(1), 1–11.
-
European Medicines Agency. (2010). Formulation of poorly soluble compounds. Retrieved from [Link]
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
-
Gaylord Chemical Company. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]
- Al-Ghamdi, A. M. (2020). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. Chemical Methodologies, 4(3), 323-331.
- Karcz, T., et al. (2021).
Sources
Technical Support Center: Optimizing Reaction Conditions for Thiadiazole Ring Formation
Welcome to the technical support center for thiadiazole ring formation. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of thiadiazole-containing molecules. Thiadiazoles are a critical pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities.[1][2][3][4] However, their synthesis can present challenges. This resource provides in-depth troubleshooting guides and frequently asked questions to navigate common experimental hurdles and optimize your reaction conditions for successful thiadiazole synthesis.
Troubleshooting Guide: Addressing Specific Experimental Issues
This section is structured to provide direct, actionable solutions to common problems encountered during thiadiazole synthesis.
Issue 1: Low or No Product Yield
A diminished or nonexistent yield of the desired thiadiazole product is a frequent challenge that can arise from multiple factors.[5]
Q1: My reaction has resulted in a very low yield, or I'm not observing any formation of the desired 1,3,4-thiadiazole. What are the likely causes?
A1: Several factors can contribute to low or no product yield in 1,3,4-thiadiazole synthesis. These can be broadly categorized as issues with starting materials, reaction conditions, or the choice of reagents.[5]
Diagnostic Workflow & Solutions:
-
Verify Starting Material Purity and Stability:
-
Purity: Impurities in your starting materials, such as the acylhydrazide, thiosemicarbazide, or carboxylic acid, can lead to unwanted side reactions, thereby consuming reactants and complicating purification.[6] It is crucial to verify the purity of your starting materials using techniques like NMR or melting point analysis.
-
Stability: Some precursors, like 2-aminothiophenol used for benzothiazoles, are susceptible to oxidation, which can significantly reduce yields.[6] Visually inspect for signs of degradation, such as the formation of a yellow disulfide dimer precipitate in the case of 2-aminothiophenol, and use freshly purified starting materials when necessary.[6]
-
-
Optimize Reaction Conditions:
-
Temperature: Excessive heat can lead to the decomposition of starting materials, intermediates, or the final product.[7] It is advisable to optimize the reaction temperature. For some substrates, cooling the reaction may be necessary to minimize side reactions and degradation.[7]
-
Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Incomplete reactions will show the presence of starting materials, while prolonged reaction times might lead to product degradation.
-
Solvent: The choice of solvent is critical as it affects the solubility of reactants and intermediates, influencing reaction kinetics.[6] While polar solvents like ethanol, methanol, or DMF are commonly used, the optimal solvent is substrate-dependent.[6][8][9] The use of anhydrous solvents is often recommended as the presence of water can be detrimental in some cases.[6]
-
-
Evaluate Reagent Choice and Stoichiometry:
-
Dehydrating/Cyclizing Agent: The selection and amount of the dehydrating or cyclizing agent are crucial. Commonly used reagents include strong acids like concentrated sulfuric acid, polyphosphoric acid (PPA), or phosphorus oxychloride (POCl₃).[2][10][11][12][13][14] The efficiency of these reagents can vary depending on the specific substrates. For instance, a newer method utilizes methanesulfonic acid as a dehydrating agent, resulting in high yields and good purity.[10] Propylphosphonic anhydride (T3P) has also been reported as an efficient one-pot reagent.[15]
-
Stoichiometry: Incorrect stoichiometry of reactants can lead to the formation of side products and unreacted starting materials. Carefully control the molar ratios of your reactants.
-
Issue 2: Formation of Multiple Products and Side Reactions
The appearance of unexpected spots on a TLC plate indicates the formation of side products, which can complicate purification and reduce the yield of the desired thiadiazole.
Q2: My TLC analysis shows multiple spots, indicating the presence of side products. What are the common side reactions, and how can I minimize them?
A2: Side reactions are a common cause of low yields and purification difficulties. The nature of these side products often depends on the specific synthetic route and reaction conditions.
Common Side Reactions and Mitigation Strategies:
-
Formation of Oxadiazoles: In syntheses starting from carboxylic acids and thiosemicarbazide, the formation of 1,3,4-oxadiazole byproducts can occur, especially when using reagents like propylphosphonic anhydride (T3P).[16]
-
Solution: While often a minor component that can be removed by recrystallization or column chromatography, optimizing the reaction conditions (e.g., temperature, reaction time) can help minimize its formation.[16]
-
-
Isomeric Byproducts: In certain syntheses, isomeric byproducts can form. For example, under acidic conditions, the Hantzsch synthesis for thiazoles can yield a mixture of the desired 2-aminothiazole and the isomeric 2-imino-2,3-dihydrothiazole.[6]
-
Solution: Consider altering the reaction conditions to neutral or basic to favor the formation of the desired product.[6]
-
-
Condensation Byproducts: Overly harsh conditions or incorrect stoichiometry can lead to the formation of condensation byproducts like bis-thiazoles.[6]
Issue 3: Difficulties in Product Purification
Even with a successful reaction, isolating the pure thiadiazole can be challenging.
Q3: I am having trouble purifying my thiadiazole product. What are some common purification issues and effective strategies?
A3: Purification challenges can arise from the product's physical properties or the presence of persistent impurities.
Purification Strategies:
-
Recrystallization: This is often the most effective method for purifying solid thiadiazole derivatives.[16][17] The choice of solvent is critical and may require some experimentation. Common solvents include ethanol, methanol, or mixtures like benzene-chloroform.[11][17]
-
Column Chromatography: For complex mixtures or non-crystalline products, column chromatography is the preferred method. The choice of stationary phase (e.g., silica gel) and eluent system will depend on the polarity of your compound and the impurities.
-
Work-up Procedure: The work-up procedure is crucial for removing reagents and soluble byproducts.
-
Neutralization: After acidic cyclization, the reaction mixture is often poured into ice-water and neutralized with a base like ammonia solution or sodium bicarbonate.[14][18]
-
Extraction: The product can then be extracted with an organic solvent such as dichloromethane or ethyl acetate.[7]
-
Washing: The organic layer should be washed with saturated sodium bicarbonate solution and then with brine to remove any remaining acid and salts.[7]
-
Drying and Concentration: The organic layer is then dried over an anhydrous salt like sodium sulfate, filtered, and concentrated under reduced pressure.[7]
-
-
Product Instability: Be aware that the 1,2,3-thiadiazole ring, in particular, can be sensitive to harsh acidic or basic conditions, which may lead to decomposition during workup and purification.[7] In such cases, use neutral extraction and purification methods whenever possible.[7]
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of various thiadiazole isomers.
Q4: What are the common starting materials and synthetic routes for 1,3,4-thiadiazoles?
A4: The synthesis of the 1,3,4-thiadiazole ring is versatile, with several established methods. A prevalent approach involves the cyclization of thiosemicarbazide or its derivatives.[10] One of the most common procedures is the acylation of a thiosemicarbazide followed by dehydration using reagents like sulfuric acid, polyphosphoric acid, or phosphorus halides.[10] Another route involves the reaction of carboxylic acids with thiosemicarbazide in the presence of a dehydrating agent like phosphorus oxychloride.[2][12]
Q5: What are the key considerations for synthesizing 1,2,4-thiadiazoles?
A5: The synthesis of 1,2,4-thiadiazoles can be achieved through various methods, including intramolecular cyclization, intermolecular cyclization, and oxidative dimerization of thioamides.[1] A one-pot synthesis of 3,5-disubstituted 1,2,4-thiadiazoles from nitriles and thioamides mediated by iodine has also been reported.[19] Due to the aromatic nature of the ring, 1,2,4-thiadiazoles are generally stable compounds.[1]
Q6: Are there specific challenges associated with the synthesis of 1,2,3-thiadiazoles?
A6: The Hurd-Mori reaction is a widely used method for synthesizing 1,2,3-thiadiazoles.[7] However, it can sometimes result in low yields.[7] Factors that can influence the yield include the choice of N-protecting group, the efficiency of the sulfur source or cyclizing agent, and the reaction temperature.[7] High temperatures can lead to the decomposition of starting materials or intermediates.[7] Alternatives to thionyl chloride, such as a combination of N-tosylhydrazones and elemental sulfur, have been explored to improve yields.[1][7]
Experimental Protocols & Data
General Procedure for the Synthesis of 5-Aryl-1,3,4-thiadiazole-2-amines
This protocol is adapted from a literature procedure and serves as a general guideline.[12]
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, stir a mixture of the aromatic carboxylic acid (1 equivalent) and phosphorus oxychloride (POCl₃) at room temperature for 20 minutes.
-
Addition of Thiosemicarbazide: Add thiosemicarbazide (1 equivalent) to the mixture.
-
Heating: Heat the resulting mixture at 80–90 °C for one hour with continuous stirring.
-
Quenching and Reflux: Cool the reaction mixture in an ice bath and carefully add water. Reflux the resulting suspension for 4 hours.
-
Neutralization and Isolation: After cooling, basify the solution to a pH of 8 using a 50% sodium hydroxide solution while stirring. The resulting precipitate is the crude product.
-
Purification: Filter the precipitate, wash it with water, and purify by recrystallization from a suitable solvent (e.g., ethanol).
Troubleshooting Logic for Low Yield in Thiadiazole Synthesis
Caption: Troubleshooting logic for low yield in thiadiazole synthesis.
Common Reagents for Thiadiazole Synthesis
| Reagent Type | Examples | Common Use |
| Starting Materials | Carboxylic Acids, Thiosemicarbazide, Acylhydrazides, Thioamides | Building blocks for the thiadiazole ring |
| Cyclizing/Dehydrating Agents | H₂SO₄, Polyphosphoric Acid (PPA), POCl₃, Methanesulfonic Acid | Promote ring closure |
| Solvents | Ethanol, Methanol, DMF, THF | Reaction medium |
| Bases | NH₄OH, NaHCO₃, K₂CO₃, Cs₂CO₃ | Neutralization or catalysis |
General Reaction Workflow
Sources
- 1. isres.org [isres.org]
- 2. jocpr.com [jocpr.com]
- 3. Synthesis of 1,3,4-thiadiazole Derivative Using Appropriate Reaction Conditions [ijraset.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Thiadiazoles and 1,2,4-Triazoles Derived from Cyclopropane Dicarboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation [mdpi.com]
- 13. bu.edu.eg [bu.edu.eg]
- 14. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 15. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 16. d.docksci.com [d.docksci.com]
- 17. wisdomlib.org [wisdomlib.org]
- 18. chemmethod.com [chemmethod.com]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of N-(1,3,4-Thiadiazol-2-yl) Amides
Welcome to the technical support center for the synthesis of N-(1,3,4-thiadiazol-2-yl) amides. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges and side product formation during your experiments.
Introduction
The N-(1,3,4-thiadiazol-2-yl) amide scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4][5] The most common and direct synthetic route involves the acylation of 2-amino-1,3,4-thiadiazole derivatives with acylating agents, typically acyl chlorides or carboxylic acids activated with coupling agents. While seemingly straightforward, this reaction is often plagued by the formation of various side products, complicating purification and reducing yields. This guide aims to provide a clear understanding of why these side products form and how to mitigate them.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis of N-(1,3,4-thiadiazol-2-yl) amides.
Issue 1: Incomplete reaction or low yield of the desired amide.
Question: My reaction to form the N-(1,3,4-thiadiazol-2-yl) amide is sluggish and gives a low yield, with a significant amount of unreacted 2-amino-1,3,4-thiadiazole starting material remaining. What could be the cause?
Answer: This is a frequent issue that can stem from several factors related to the reactivity of your starting materials and the reaction conditions.
Root Cause Analysis:
-
Insufficiently Activated Acylating Agent: If you are using a carboxylic acid, the coupling agent (e.g., DCC, EDC, HATU) may not be efficient enough, or the activation time might be too short. For acyl chlorides, degradation due to moisture is a common culprit.
-
Low Nucleophilicity of the Amine: The exocyclic amino group of the 2-amino-1,3,4-thiadiazole can have reduced nucleophilicity due to the electron-withdrawing nature of the thiadiazole ring.
-
Poor Solubility: One or both of your starting materials may have poor solubility in the chosen solvent, leading to a heterogeneous reaction mixture and slow reaction rates.[6]
-
Inadequate Base: When using an acyl chloride, a base is crucial to neutralize the HCl byproduct.[7][8] An insufficient amount or a base that is too weak may not effectively drive the reaction to completion.
-
Suboptimal Temperature: The reaction may require heating to overcome the activation energy, but excessive heat can lead to degradation.[6]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low amide yield.
Detailed Protocols:
Protocol 1: Acylation using an Acyl Chloride with DIPEA
-
Dissolve the 2-amino-1,3,4-thiadiazole derivative (1.0 eq.) in an anhydrous aprotic solvent (e.g., THF, DCM, or DMF) under an inert atmosphere (N₂ or Ar).
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0-2.5 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1-1.2 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Issue 2: Formation of a diacylated side product.
Question: I am observing a significant amount of a higher molecular weight side product, which I suspect is the diacylated compound. How can I prevent this?
Answer: Diacylation is a common side reaction, especially with highly reactive acylating agents. It occurs when both the exocyclic amino group and one of the ring nitrogen atoms are acylated.
Root Cause Analysis:
-
High Reactivity of the Acylating Agent: Highly reactive acyl chlorides or anhydrides can lead to over-acylation.
-
Strongly Basic Conditions: The use of a strong base can deprotonate the initially formed amide, making the endocyclic nitrogen more nucleophilic and susceptible to a second acylation.
-
Excess Acylating Agent: Using a large excess of the acylating agent will drive the formation of the diacylated product.
Mitigation Strategies:
-
Control Stoichiometry: Use a slight excess (1.05-1.1 eq.) of the acylating agent.
-
Reverse Addition: Add the 2-amino-1,3,4-thiadiazole solution to the acyl chloride solution to maintain a low concentration of the amine.
-
Milder Conditions: Perform the reaction at lower temperatures (e.g., starting at -10 °C or 0 °C) to control the reactivity.
-
Choice of Base: Use a hindered, non-nucleophilic base like 2,6-lutidine or proton sponge to minimize deprotonation of the amide product. Pyridine can sometimes promote diacylation.
Reaction Pathway Visualization:
Caption: Competing pathways for mono- and di-acylation.
Issue 3: Presence of unreacted carboxylic acid and coupling agent byproducts.
Question: After my coupling reaction using a carboxylic acid and EDC/HOBt, my crude product is contaminated with unreacted acid and byproducts from the coupling agents. How can I simplify my workup?
Answer: This is a classic challenge in amide bond formation using carbodiimide coupling agents. The byproducts, such as dicyclohexylurea (DCU) if using DCC, or the water-soluble urea from EDC, can complicate purification.
Root Cause Analysis:
-
Incomplete Reaction: As discussed in Issue 1, if the reaction does not go to completion, you will have leftover starting materials.
-
Hydrolysis of Activated Ester: The activated ester intermediate can be hydrolyzed by trace amounts of water, regenerating the carboxylic acid.
-
Nature of Byproducts: DCU is notoriously difficult to remove due to its low solubility in many organic solvents. The EDC byproduct is water-soluble but can sometimes be trapped in the organic phase.
Improved Workup and Purification Protocol:
Protocol 2: Workup for EDC/HOBt Coupling
-
After the reaction is complete (monitored by TLC/LC-MS), dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with:
-
A weak acid solution (e.g., 1 M HCl or 5% citric acid) to remove any unreacted amine and basic byproducts.
-
A weak base solution (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid and HOBt.
-
Brine to remove residual water.
-
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
If DCU (from DCC) is present, it can often be removed by filtration if it has precipitated. Cooling the solution can sometimes encourage further precipitation. Alternatively, purification by column chromatography is effective.
| Washing Step | Purpose |
| 1 M HCl (aq) | Removes unreacted amine, excess EDC |
| Sat. NaHCO₃ (aq) | Removes unreacted carboxylic acid, HOBt |
| Brine | Removes residual water |
Issue 4: Dimerization of the starting 2-amino-1,3,4-thiadiazole.
Question: I am observing a side product with a mass corresponding to a dimer of my starting amine. How is this happening?
Answer: While less common than diacylation, dimerization can occur under certain conditions, particularly at elevated temperatures or in the presence of specific reagents. One possible mechanism involves the reaction of the amino group of one molecule with the C5 position of another, potentially through a complex pathway. An unusual dimerization of 2-amino-5-trifluoromethyl-1,3,4-thiadiazole has been reported in the literature.[9]
Mitigation Strategies:
-
Milder Reaction Conditions: Avoid prolonged heating at high temperatures.
-
Protecting Groups: If dimerization is a persistent issue, consider protecting the endocyclic nitrogens, though this adds extra steps to the synthesis.
-
Reagent Purity: Ensure the purity of your starting 2-amino-1,3,4-thiadiazole, as impurities could potentially catalyze dimerization.
Summary of Common Side Products
| Side Product | Likely Cause | Prevention Strategy |
| Diacylated Product | Excess acylating agent, strong base, high temperature | Control stoichiometry, reverse addition, use hindered base, lower temperature |
| Unreacted Carboxylic Acid | Incomplete reaction, hydrolysis of activated intermediate | Use efficient coupling agent, ensure anhydrous conditions, acidic/basic workup |
| Coupling Agent Byproducts | Inherent to the coupling method | Aqueous workup for water-soluble byproducts, filtration/chromatography for insoluble ones |
| Amine Dimer | High temperature, specific substrate reactivity | Use milder conditions, ensure starting material purity |
| Hydrolyzed Acyl Chloride | Presence of moisture | Use anhydrous solvents and reagents, perform under inert atmosphere |
References
-
Aliabadi, A., Mohammadi-Farani, A., Roodabeh, S., & Ahmadi, F. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research, 16(1), e124907. Available at: [Link]
-
Chemistry LibreTexts. (2023). Making Amides from Acyl Chlorides. Available at: [Link]
- Chhabria, M. T., Patel, S., Modi, P., & Brahmkshatriya, P. S. (2016). 1,3,4-Thiadiazole as a privileged scaffold in medicinal chemistry. Current Medicinal Chemistry, 23(3), 234-263.
-
Kim, D. G., et al. (2010). Unusual dimerization of 2-amino-5-trifluoromethyl-1,3,4-thiadiazole. ResearchGate. Available at: [Link]
-
Khan Academy. (2010). Amide formation from acyl chloride. Available at: [Link]
-
Serban, G., Stanasel, O., Serban, E., & Bota, S. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Drug Design, Development and Therapy, 12, 1545–1566. Available at: [Link]
-
Stecoza, C.E., Nitulescu, G.M., Draghici, C., Caproiu, M.T., Olaru, O.T., Bostan, M., & Mihaila, M. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules, 28(24), 8031. Available at: [Link]
-
Tertykh, V. A., & Yanishpolskii, V. V. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules, 26(17), 5183. Available at: [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. dovepress.com [dovepress.com]
- 3. chemmethod.com [chemmethod.com]
- 4. Synthesis of 1,3,4-thiadiazole Derivative Using Appropriate Reaction Conditions [ijraset.com]
- 5. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Drug Resistance with 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide Analogs
Welcome to the technical support center for researchers utilizing 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide and its analogs to combat multidrug resistance (MDR) in experimental models. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions to ensure the successful implementation of these promising compounds in your research. The 1,3,4-thiadiazole core is a versatile scaffold known for its wide range of pharmacological activities, and its derivatives are emerging as potent modulators of drug resistance.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide analogs in overcoming drug resistance?
A1: The primary mechanism by which these analogs are thought to overcome multidrug resistance is through the inhibition of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp).[3] These transporters are often overexpressed in resistant cancer cells and function as efflux pumps, actively removing chemotherapeutic agents from the cell and reducing their intracellular concentration to sub-therapeutic levels. By inhibiting these pumps, the analogs effectively restore the sensitivity of resistant cells to conventional anticancer drugs. This is supported by studies on structurally similar compounds that demonstrate increased intracellular accumulation of fluorescent P-gp substrates, like rhodamine 123, in the presence of the inhibitor.[3]
Q2: How should I dissolve and store my 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide analog?
A2: For in vitro experiments, these compounds are typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-20 mM). It is crucial to ensure the final concentration of DMSO in your cell culture medium is non-toxic, generally below 0.5%. For storage, stock solutions should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles, which can lead to compound degradation.
Q3: What are the expected off-target effects of these compounds?
A3: While the primary target is often ABC transporters, the 1,3,4-thiadiazole scaffold is known to interact with a variety of biological targets.[1][2] Therefore, it is essential to perform control experiments to assess the intrinsic cytotoxicity of the analog alone. At higher concentrations, some analogs may induce apoptosis or cell cycle arrest independent of their efflux pump inhibition.[1] We recommend determining the non-toxic concentration range of your specific analog in the cell lines of interest before proceeding with combination studies.
Q4: Can these compounds be used in in vivo studies?
A4: The in vivo application of these compounds is an active area of research. The 1,3,4-thiadiazole ring is noted for its mesoionic character, which can enhance its ability to cross biological membranes.[1] However, factors such as metabolic stability, bioavailability, and potential toxicity need to be carefully evaluated for each specific analog. Preliminary toxicity studies, such as the brine shrimp lethality assay, can provide initial insights into the potential in vivo toxicity.[4]
Troubleshooting Guides
Issue 1: Inconsistent or No Reversal of Drug Resistance
| Potential Cause | Recommended Solution |
| Compound Instability or Degradation | Prepare fresh stock solutions from powder. Assess the stability of your compound in the cell culture medium over the time course of your experiment using techniques like HPLC. |
| Suboptimal Compound Concentration | Perform a dose-response matrix experiment with varying concentrations of your analog and the chemotherapeutic agent to identify the optimal synergistic concentrations. |
| Cell Line Specificity | Confirm the overexpression of the target ABC transporter (e.g., P-gp) in your resistant cell line using Western blot or qPCR. The analog may not be effective if the resistance mechanism is not mediated by the target transporter. |
| Incorrect Timing of Treatment | The timing of compound addition can be critical. Typically, cells are pre-incubated with the resistance modulator for a period (e.g., 1-4 hours) before the addition of the chemotherapeutic agent to ensure adequate inhibition of the efflux pumps. |
Issue 2: High Background Cytotoxicity of the Analog
| Potential Cause | Recommended Solution |
| Concentration Too High | Determine the IC50 of the analog alone on both the sensitive and resistant parental cell lines. Use concentrations well below the IC50 for the combination experiments to ensure the observed effect is due to sensitization and not direct toxicity. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatment groups and is at a non-toxic level for your specific cell lines. |
| Off-Target Effects | Investigate potential off-target effects by assessing key cellular pathways, such as apoptosis (e.g., caspase-3 activation) and cell cycle progression (e.g., flow cytometry), in cells treated with the analog alone.[1] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the effect of the 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide analog on the chemosensitivity of resistant cells.
Materials:
-
Resistant and sensitive parental cell lines
-
Complete cell culture medium
-
4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide analog stock solution (in DMSO)
-
Chemotherapeutic agent (e.g., Doxorubicin, Paclitaxel)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Pre-treat the cells with various non-toxic concentrations of the thiadiazole analog for 1-4 hours.
-
Add the chemotherapeutic agent at a range of concentrations to the pre-treated cells.
-
Include appropriate controls: cells treated with the analog alone, the chemotherapeutic agent alone, and vehicle (DMSO) alone.
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability and determine the IC50 values. A significant decrease in the IC50 of the chemotherapeutic agent in the presence of the analog indicates reversal of resistance.
Protocol 2: Rhodamine 123 Accumulation Assay (Efflux Pump Inhibition)
This assay directly measures the ability of the analog to inhibit the efflux function of P-glycoprotein.
Materials:
-
Resistant and sensitive parental cell lines
-
Phenol red-free cell culture medium
-
4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide analog
-
Rhodamine 123 (fluorescent P-gp substrate)
-
Verapamil (positive control for P-gp inhibition)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Harvest and wash the cells, then resuspend them in phenol red-free medium.
-
Incubate the cells with the thiadiazole analog or Verapamil at the desired concentration for 30 minutes at 37°C.
-
Add Rhodamine 123 to a final concentration of 1-5 µM and incubate for another 60-90 minutes at 37°C, protected from light.
-
Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
Resuspend the cells in fresh PBS and analyze the intracellular fluorescence using a flow cytometer or visualize under a fluorescence microscope.
-
An increase in Rhodamine 123 fluorescence in the presence of the analog indicates inhibition of efflux pump activity.
Visualizations
Diagram 1: Proposed Mechanism of Action
Caption: Inhibition of P-glycoprotein by thiadiazole analogs enhances intracellular drug concentration.
Diagram 2: Experimental Workflow
Caption: A typical workflow for evaluating thiadiazole analogs as MDR reversal agents.
References
-
Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2025). PMC. [Link]
-
Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives. (2025). MDPI. [Link]
-
2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. (n.d.). NIH. [Link]
-
Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. (2023). PubMed. [Link]
-
Design, Synthesis, and Structure-Activity Relationship of Substrate Competitive, Selective, and in Vivo Active Triazole and Thiadiazole inhibitors of the c-Jun N-Terminal Kinase. (n.d.). NIH. [Link]
-
Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide. (n.d.). MDPI. [Link]
-
3-(4-hydroxy-3-methoxyphenyl)acryloyl)phenyl)benzamide through the reversible inhibition of P-glycoprotein. (n.d.). PubMed. [Link]
-
A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. (2021). MDPI. [Link]
-
Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. (2021). ResearchGate. [Link]
-
Structural modifications of 4-substituted-thiazol-2-chloroacetamides... (n.d.). ResearchGate. [Link]
-
Scheme 1. Synthesis of 2-chloro-N-(4-substituted-thiazol-2-yl)acetamides 4a-f. (n.d.). ResearchGate. [Link]
-
Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. (n.d.). PMC - NIH. [Link]
-
Mechanisms of drug resistance in colon cancer and its therapeutic strategies. (n.d.). World Journal of Gastroenterology. [Link]
-
Synthesis, structure–activity relationship and binding mode analysis of 4-thiazolidinone derivatives as novel inhibitors of human dihydroorotate dehydrogenase. (n.d.). PMC - NIH. [Link]
-
Design, Synthesis, Structure−Activity Relationships, and Molecular Modeling Studies of 2,3-Diaryl-1,3-thiazolidin-4-ones as Potent Anti-HIV Agents. (2025). ResearchGate. [Link]
-
Mechanisms and Strategies to Overcome Drug Resistance in Colorectal Cancer. (n.d.). MDPI. [Link]
-
4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]benzamide. (n.d.). NIH. [Link]
-
Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents. (2020). PMC - NIH. [Link]
-
Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Derivatives of Glucosides. (n.d.). PMC - NIH. [Link]
-
Biological Evaluation of Some Synthesized N-Substituted 1,3,4 Thiadiazole derivatives by using In-Vitro Model. (n.d.). International Journal of ChemTech Research. [Link]
-
Design, synthesis, and pharmacological evaluation of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs as novel glutaminase 1 inhibitors. (2022). PubMed. [Link]
Sources
- 1. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reversal of multidrug resistance by 4-chloro-N-(3-((E)-3-(4-hydroxy-3-methoxyphenyl)acryloyl)phenyl)benzamide through the reversible inhibition of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide
Prepared by the Senior Application Scientist Team
This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide (CAS 544700-56-3). Our recommendations are grounded in established chemical principles for heterocyclic compounds and are designed to help researchers, scientists, and drug development professionals overcome common purification challenges.
Section 1: Troubleshooting Common Purification Issues
This section addresses the most frequent obstacles encountered during the purification of 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide, presented in a question-and-answer format.
Q1: My crude product is a persistent, sticky oil or an amorphous solid that won't crystallize. How can I resolve this?
A1: This is a common issue, often caused by the presence of residual solvents or low-molecular-weight impurities that inhibit the formation of a crystal lattice.
Causality & Strategy: Impurities disrupt the ordered arrangement of molecules required for crystallization. The primary goal is to remove these interfering substances.
Recommended Solutions:
-
Aqueous Wash: If unreacted starting materials like 2-amino-1,3,4-thiadiazole hydrochloride or excess 4-chlorobutyryl chloride are suspected, an aqueous wash is effective. Dissolve the crude oil in an immiscible organic solvent (e.g., dichloromethane or ethyl acetate), wash with a saturated sodium bicarbonate solution to neutralize any acid, followed by a brine wash to remove excess water. Dry the organic layer over sodium sulfate and concentrate under reduced pressure.[1]
-
Solvent Trituration: Try stirring the oil or amorphous solid vigorously with a solvent in which the desired product has poor solubility but the impurities are soluble (e.g., cold diethyl ether or a hexane/ethyl acetate mixture). This can often "crash out" the product as a solid, which can then be filtered.
-
Chromatography: If the above methods fail, the most robust solution is to proceed directly to column chromatography to remove the bulk of impurities before attempting crystallization again.[2]
Q2: During recrystallization, my compound "oils out" instead of forming crystals. What is happening and how can I fix it?
A2: "Oiling out" occurs when the solute separates from the solution as a supercooled liquid phase instead of a solid crystalline phase.[2]
Causality & Strategy: This typically happens for two main reasons: the crude product is highly impure, depressing the melting point below the temperature of the solution, or the chosen solvent is too effective, preventing crystal nucleation even at lower temperatures.[2]
Recommended Solutions:
-
Reduce Impurity Load: The most reliable solution is to first purify the compound via flash column chromatography to remove the majority of impurities that interfere with crystal lattice formation.[2]
-
Optimize Solvent System: Experiment with different solvent systems. A good recrystallization solvent should dissolve the compound when hot but poorly when cold. For thiadiazole derivatives, ethanol or aqueous ethanol mixtures are often effective starting points.[2][3]
-
Control Cooling Rate: Rapid cooling favors oil formation. Allow the hot, saturated solution to cool slowly to room temperature without disturbance. Once at room temperature, cooling can be continued in an ice bath or refrigerator to maximize crystal yield.[2]
-
Seed Crystals: If a small amount of pure, solid material is available, adding a "seed crystal" to the cooled solution can initiate crystallization.
Q3: I suspect my compound is decomposing during silica gel column chromatography. What are the signs and what should I do?
A3: The 1,3,4-thiadiazole ring system can be sensitive to acidic conditions, and standard silica gel is inherently acidic.[1][2] Decomposition on the column often manifests as streaking on TLC, the appearance of new, unexpected spots in eluted fractions, and poor mass balance (low recovery of total material).
Causality & Strategy: The acidic surface of silica can catalyze the hydrolysis of the amide bond or degradation of the thiadiazole ring. The strategy is to use a more inert stationary phase.
Recommended Solutions:
-
Neutralized Silica Gel: Pre-treat the silica gel by preparing a slurry with a solvent system containing a small amount of a volatile base, such as 1% triethylamine in the chosen eluent. This neutralizes the acidic sites on the silica surface.
-
Switch to Alumina: Basic or neutral alumina is an excellent alternative stationary phase for acid-sensitive compounds.[1] Perform TLC analysis on alumina plates first to determine an appropriate solvent system.
-
Alternative Purification Methods: If the compound is highly sensitive, consider purification by preparative High-Performance Liquid Chromatography (HPLC) using a neutral mobile phase or recrystallization if a suitable solvent can be found.[1]
Section 2: Detailed Purification Protocols
Protocol 1: Recrystallization Workflow
This protocol provides a systematic approach to purifying 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide via recrystallization.
Step-by-Step Methodology:
-
Solvent Screening: In small test tubes, test the solubility of ~10-20 mg of your crude material in various solvents (see Table 1) to find a suitable system. A good solvent will fully dissolve the compound upon heating but show low solubility at room temperature or upon cooling.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves completely. Avoid adding a large excess of solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Slow Cooling: Cover the flask and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this period to encourage the formation of large, pure crystals.
-
Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under a vacuum to remove all residual solvent.
Data Presentation: Table 1. Suggested Solvents for Recrystallization Screening
| Solvent/System | Class | Notes |
|---|---|---|
| Ethanol | Polar Protic | A common and effective solvent for many thiadiazole derivatives.[3][4][5] |
| Isopropanol | Polar Protic | Similar to ethanol, may offer different solubility characteristics. |
| Acetonitrile | Polar Aprotic | Can be effective for moderately polar compounds. |
| Ethyl Acetate | Mid-Polarity | Useful for compounds that are too soluble in alcohols. |
| Ethanol/Water | Mixed Solvent | Allows for fine-tuning of polarity to achieve ideal solubility.[2] |
| Dichloromethane/Hexane | Mixed Solvent | For less polar compounds; add hexane as the anti-solvent. |
Protocol 2: Flash Column Chromatography Workflow
This protocol outlines the purification of the title compound using standard flash chromatography.
Step-by-Step Methodology:
-
TLC Analysis: Develop a suitable mobile phase using Thin Layer Chromatography (TLC). Test various solvent systems (see Table 2). The ideal system should provide a retention factor (Rf) of 0.2-0.4 for the desired compound and good separation from all impurities.[1]
-
Column Packing: Prepare a slurry of silica gel (or alumina if needed) in the chosen non-polar solvent (e.g., hexane). Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the column solvent or a stronger solvent like dichloromethane. Alternatively, for better resolution, perform "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting free-flowing powder onto the top of the column.
-
Elution: Run the column using the pre-determined solvent system. Start with a less polar mixture and gradually increase the polarity if a gradient elution is required. Common systems include petroleum ether/ethyl acetate or dichloromethane/methanol.[1]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.
Data Presentation: Table 2. Common Solvent Systems for TLC/Column Chromatography
| Solvent System | Polarity | Typical Application |
|---|---|---|
| Hexane/Ethyl Acetate | Low to Medium | Excellent starting point for many organic compounds.[2] |
| Dichloromethane/Methanol | Medium to High | For more polar compounds that do not move in hexane/ethyl acetate.[1] |
| Toluene/Acetone | Low to Medium | Alternative non-halogenated solvent system. |
Section 3: Purity Assessment FAQs
Q4: How do I confirm the purity of my final product?
A4: A multi-technique approach is essential for reliably assessing purity.
-
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a powerful technique for determining quantitative purity.[6] A single, sharp peak is indicative of a pure sample. Gas Chromatography (GC) can also be used if the compound is volatile and thermally stable.[6]
-
Spectroscopic Methods:
-
1H and 13C NMR: These techniques confirm the chemical structure and can reveal the presence of impurities if extra signals are observed.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[7]
-
-
Melting Point: A sharp melting point range (typically < 2 °C) is a good indicator of high purity for a crystalline solid.
Q5: What are the best practices for monitoring reaction completion to minimize purification challenges later?
A5: Monitoring the reaction progress closely is crucial. Thin Layer Chromatography (TLC) is the most common and effective method for this.[8] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visually track the consumption of reactants and the formation of the product. A reaction is typically considered complete when the limiting starting material spot has disappeared. This prevents the need to remove large amounts of unreacted starting material during purification.
Section 4: Visualization of Workflows
The following diagrams illustrate the logical steps for purification and troubleshooting.
Caption: General purification workflow for 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide.
Caption: Decision tree for troubleshooting common recrystallization problems.
References
- BenchChem. (n.d.). Technical Support Center: Purification of 4-Phenyl-1,2,3-Thiadiazole Derivatives.
- BenchChem. (n.d.). Technical Support Center: Purification of 2,5-Disubstituted-1,3,4-thiadiazoles.
- Niraimathi, V., & Suresh, R. (n.d.). Synthesis and characterisation of some thiadiazole derivatives.
- BenchChem. (n.d.). Refinement of protocols for synthesizing thiadiazole analogues.
- Shafique, S., et al. (2018). Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives. MDPI.
- BenchChem. (n.d.). A Comparative Guide to Assessing the Purity of Synthesized 3,4-dichloro-1,2,5-thiadiazole.
- Chen, H., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules.
- Hameed, A., et al. (2013). Synthesis and Characterization of New Derivatives of Thiazole with Liquid Crystalline properties. ResearchGate.
- Dar, O. I., et al. (2022). Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. NIH National Library of Medicine.
- Santa Cruz Biotechnology. (n.d.). 4-chloro-N-1,3,4-thiadiazol-2-ylbutanamide.
- ChemBridge. (n.d.). 4-chloro-N-1,3,4-thiadiazol-2-ylbutanamide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stabilizing 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide in Solution
Welcome to the technical support guide for 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this molecule in solution. Given its structure, featuring an N-acyl-1,3,4-thiadiazole core and a reactive chloroalkyl chain, stability can be a significant challenge during experimental workflows. This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to ensure the integrity and reproducibility of your results.
Troubleshooting Guide: Addressing Common Stability Issues
This section addresses specific problems you may encounter. The question-and-answer format is designed to help you quickly identify and solve experimental challenges.
Q1: I'm observing a progressive loss of my compound's biological activity during a multi-hour or overnight incubation at physiological conditions (pH 7.4, 37°C). What is the likely cause?
A1: This is a classic sign of chemical degradation. The most probable cause is the hydrolysis of the amide bond connecting the 4-chlorobutanamide side chain to the 1,3,4-thiadiazole ring. While amide bonds are generally stable due to resonance stabilization, N-acyl bonds on heterocyclic rings can be significantly more susceptible to cleavage.[1][2][3] At pH 7.4 and 37°C, the environment is sufficiently nucleophilic (water/hydroxide) to slowly attack the carbonyl carbon of the amide, leading to the formation of 2-amino-1,3,4-thiadiazole and 4-chlorobutanoic acid, both of which are likely inactive.
Recommended Actions:
-
Confirm Instability: Perform a time-course stability study in your specific assay buffer without cells or other biological matrices. Use an appropriate analytical method like LC-MS to monitor the disappearance of the parent compound over the incubation period. (See Protocol 2 ).
-
Mitigation Strategy 1 (Reduce Incubation Time): If possible, shorten the assay duration to minimize the extent of degradation.
-
Mitigation Strategy 2 (pH Adjustment): If your assay permits, consider running it at a slightly more acidic pH (e.g., 6.5-7.0), as amide hydrolysis is often slower under these conditions compared to neutral or basic pH.[4]
-
Prepare Solutions Fresh: Always prepare your final working solutions immediately before starting an experiment to avoid pre-assay degradation.
Q2: My compound precipitates from my aqueous assay buffer upon dilution from a DMSO stock. How can I resolve this?
A2: This is a solubility issue, which can be exacerbated by degradation. Highly lipophilic compounds often have poor aqueous solubility.[5] Furthermore, if the compound degrades, the resulting products may have different solubility profiles, potentially leading to precipitation and inconsistent results.
Recommended Actions:
-
Check DMSO Concentration: Ensure the final concentration of DMSO in your aqueous buffer is as low as possible (typically <0.5%) while maintaining solubility. High DMSO concentrations can be toxic in cell-based assays.
-
Use Solubilizing Excipients: Consider the use of pharmaceutically acceptable solubilizing agents like cyclodextrins or non-ionic surfactants (e.g., Tween® 80, Kolliphor® EL), if compatible with your experimental system.
-
Sonication: Briefly sonicate the solution after dilution to aid in dissolving the compound. However, be cautious with temperature-sensitive compounds.
-
Forced Degradation Insight: The degradation products could be less soluble. Understanding what these are via a forced degradation study can help diagnose the issue.[5][6] For example, the formation of a less soluble salt of 4-chlorobutanoic acid could contribute to precipitation.
Q3: I'm seeing inconsistent results and high variability between replicate experiments. Could this be related to compound stability?
A3: Absolutely. High variability is a hallmark of an unstable compound. The rate of degradation can be influenced by minor, often uncontrolled, variations in experimental conditions such as:
-
Slight differences in buffer pH.
-
The age of the stock solution.
-
Exposure to light during handling.
-
Temperature fluctuations.
Any of these factors can lead to different concentrations of the active parent compound at the start of each experiment, resulting in poor reproducibility. Photodegradation is a known risk for some thiazole-containing compounds, which can react with singlet oxygen upon photo-irradiation.[7]
Recommended Actions:
-
Standardize Protocols Rigorously: Ensure all experimental parameters are tightly controlled. Use freshly calibrated pH meters and prepare buffers consistently.
-
Protect from Light: Prepare solutions in amber vials and minimize exposure to ambient light, especially if a forced degradation study indicates photosensitivity. (See Protocol 1 ).
-
Control Temperature: Prepare dilutions and perform experiments on a consistent temperature-controlled surface (e.g., on ice or at a controlled room temperature).
-
Assess Stock Solution Stability: Do not assume DMSO stock solutions are stable indefinitely. See Protocol 3 for recommended storage and handling.
Primary Degradation Pathways
Understanding the potential chemical liabilities of 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide is crucial for troubleshooting. The two primary points of instability are the amide bond and the chloroalkyl chain.
-
Amide Bond Hydrolysis: This is the most likely degradation route in aqueous solutions. It can be catalyzed by both acid and base.
-
Nucleophilic Substitution: The primary chloride on the butanamide chain is susceptible to substitution by nucleophiles present in the solution (e.g., components of a complex buffer or cell culture media), although this is generally a slower process than hydrolysis unless potent nucleophiles are present.
Caption: Potential degradation pathways for the target compound.
Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) Study
This protocol helps identify potential degradation pathways and establish the intrinsic stability of the molecule under harsh conditions.[5][6]
1. Preparation of Stock Solution:
-
Prepare a 10 mM stock solution of 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide in 100% DMSO.
2. Stress Conditions (Perform each in a separate vial):
-
Acid Hydrolysis: Dilute the stock solution to 100 µM in 0.1 M HCl.
-
Base Hydrolysis: Dilute the stock solution to 100 µM in 0.1 M NaOH.
-
Oxidative Degradation: Dilute the stock solution to 100 µM in 3% hydrogen peroxide (H₂O₂).
-
Thermal Stress: Incubate the DMSO stock solution at 60°C.
-
Photolytic Stress: Expose a solution of the compound (100 µM in a 1:1 acetonitrile:water mixture) to a photostability chamber (ICH Q1B option). As a control, wrap an identical sample in aluminum foil.
3. Incubation and Analysis:
-
Incubate all solutions (except the thermal stock) at room temperature, protected from light.
-
Take samples at initial (t=0), 2, 8, and 24 hours.
-
Neutralize the acid and base samples before analysis.
-
Analyze all samples by a stability-indicating LC-MS/MS or HPLC-UV method to quantify the parent compound and identify major degradants.
Protocol 2: Assessing Chemical Stability in Assay Buffer
This protocol determines the compound's stability under your specific experimental conditions.[5]
1. Preparation of Solutions:
-
Prepare a 10 mM stock solution in 100% DMSO.
-
Prepare your exact biological assay buffer (e.g., PBS, DMEM, pH 7.4).
2. Incubation:
-
Pre-warm the biological buffer to your assay temperature (e.g., 37°C).
-
Dilute the stock solution into the pre-warmed buffer to your final working concentration (e.g., 10 µM).
-
Incubate the solution at the assay temperature for the maximum duration of your experiment.
3. Sampling and Analysis:
-
Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Immediately quench any potential degradation by adding an equal volume of cold acetonitrile and store at -20°C until analysis.
-
Analyze the samples by LC-MS to quantify the remaining parent compound.
-
Calculate the half-life (t½) of the compound under these conditions.
Protocol 3: Recommended Stock Solution Preparation and Storage
1. Solvent Selection:
-
Use anhydrous, high-purity DMSO for primary stock solutions.
2. Preparation:
-
Allow the compound vial to come to room temperature before opening to prevent moisture condensation.
-
Weigh the compound and prepare the stock solution by volume to the desired concentration (e.g., 10 mM).
-
Ensure complete dissolution by vortexing or brief sonication.
3. Storage:
-
Aliquot the stock solution into single-use volumes in low-binding tubes to minimize freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C, protected from light.
-
For use, thaw a single aliquot, use it for the experiment, and discard any remainder. Do not re-freeze and re-use thawed aliquots.
Data Summary and Recommendations
| Parameter | Recommendation | Rationale |
| pH | Slightly acidic to neutral (6.0 - 7.2) | Minimizes base-catalyzed hydrolysis of the N-acyl amide bond.[4] |
| Solvents | Stock: Anhydrous DMSO. Aqueous: Use buffers with minimal nucleophiles. | DMSO is a good aprotic solvent. Avoid buffers with primary amines (e.g., Tris) if possible to prevent side reactions with the chloroalkyl chain. |
| Temperature | Store stock solutions at ≤ -20°C. Perform experiments at the lowest feasible temperature. | Reduces the rate of all chemical degradation reactions. |
| Light | Handle solid compound and solutions with protection from UV and visible light. | Thiazole-containing compounds can be susceptible to photodegradation.[7] |
| Redox | Avoid strong oxidizing or reducing agents unless they are part of the intended reaction. | The thiadiazole ring contains sulfur, which can be susceptible to oxidation. |
Frequently Asked Questions (FAQs)
Q: Can I use a Tris buffer for my experiments? A: It is not ideal. Tris buffer contains a primary amine, which is a nucleophile. It could potentially react with the 4-chloro group on the butanamide side chain, leading to a new adduct and loss of the parent compound. If possible, use a non-nucleophilic buffer like PBS, HEPES, or MES.
Q: Is the 1,3,4-thiadiazole ring itself stable? A: Yes, the 1,3,4-thiadiazole ring is an aromatic heterocycle and is generally quite stable, particularly in acidic to neutral conditions.[10][11] The primary liability is not the ring itself but the exocyclic amide bond attached to it. Ring opening can occur but typically requires harsh conditions, such as a strong base.[12]
Q: How many freeze-thaw cycles can my DMSO stock withstand? A: Ideally, zero. Each freeze-thaw cycle introduces risk from water condensation, which can facilitate hydrolysis of the compound even in DMSO. This is why preparing single-use aliquots is a critical best practice.
Q: My LC-MS analysis shows a new peak with a mass corresponding to the addition of 16 Da. What is this? A: An increase of 16 Da often corresponds to oxidation (+O). The sulfur atom in the thiadiazole ring is a potential site for oxidation. This may be observed during oxidative stress testing with agents like H₂O₂.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting instability issues.
References
-
Yousif, E., et al. (2015). Photostabilization of polyvinyl chloride by some new thiadiazole derivatives. European Journal of Chemistry, 6(3), 242-247. [Link]
-
Valiulin, R. A., & Ess, D. H. (2012). Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. ACS Omega, 5(40), 26034–26042. [Link]
-
ResearchGate. (n.d.). Suggested mechanism of photostabilization of 1,3,4-thiadiazole as UV absorber. [Link]
-
ResearchGate. (n.d.). Suggested mechanism of photostabilization of 1,3,4-thiadiazole as UV absorber. [Link]
-
Li, B., et al. (2019). Suppressing defects through thiadiazole derivatives that modulate CH3NH3PbI3 crystal growth for highly stable perovskite solar cells under dark conditions. Journal of Materials Chemistry A, 7(27), 16113-16121. [Link]
-
European Journal of Chemistry. (2015). View of Photostabilization of polyvinyl chloride by some new thiadiazole derivatives. [Link]
-
Sharma, S., et al. (2018). Amide Bond Activation of Biological Molecules. Molecules, 23(10), 2615. [Link]
-
Singh, Y., et al. (2020). Instability of Amide Bond with Trifluoroacetic Acid (20%): Synthesis, Conformational Analysis, and Mechanistic Insights into Cleavable Amide Bond Comprising β-Troponylhydrazino Acid. ACS Omega, 5(40), 26034-26042. [Link]
-
Menger, F. M., & Donohue, J. A. (1973). Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group. Journal of the American Chemical Society, 95(12), 432-437. [Link]
-
Kamkhede, D. B., & Solanki, P. R. (2015). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. International Journal of Scientific & Technology Research, 4(9), 393-397. [Link]
-
ResearchGate. (n.d.). Resonance stabilization of the AQ amide bond. [Link]
-
Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(2), 443-453. [Link]
-
Ishihara, K., et al. (2024). Organoboron catalysis for direct amide/peptide bond formation. Chemical Communications. [Link]
-
Siddiqui, N., et al. (2013). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Journal of Heterocyclic Chemistry, 50(S1), E1-E19. [Link]
-
Al-Ostath, R. A., et al. (2023). Biological activity of oxadiazole and thiadiazole derivatives. Future Journal of Pharmaceutical Sciences, 9(1), 1-18. [Link]
-
Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]
-
Theodorou, V., et al. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(vii), 101-112. [Link]
-
Knez, D., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? Molecules, 27(21), 7545. [Link]
-
Al-Hujaibi, A., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(46), 30064-30077. [Link]
-
Sharma, S., et al. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Molecules, 27(24), 8731. [Link]
-
ISRES Publishing. (2021). 174 Thiadiazoles and Their Properties. Current Studies in Basic Sciences, Engineering and Technology 2021. [Link]
-
Al-Hujaibi, A., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(46), 30064-30077. [Link]
-
Li, Y., et al. (2024). Scalable Construction of Amide-Functionalized Covalent Organic Frameworks for Targeted Trapping of Palladium. Langmuir. [Link]
-
ResearchGate. (2023). Stability and Degradation Pathways of N-Nitroso-Hydrochlorothiazide and the Corresponding Aryl Diazonium Ion. [Link]
-
Song, H., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9045-9055. [Link]
-
The Organic Chemistry Tutor. (2019, January 15). mechanism of amide hydrolysis [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Simplified degradation pathway of NO-HCTZ, showing the release of formaldehyde in the first steps of the sequence. [Link]
-
Tu, Z., et al. (2010). 4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]benzamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 7), o1381. [Link]
-
IOSR Journal. (n.d.). Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and Conventional techniques and their Antioxidant activity. [Link]
-
Li, H., et al. (2024). Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides. Beilstein Journal of Organic Chemistry, 20, 1184-1191. [Link]
-
Cipiciani, A., et al. (1981). Hydrolysis of amides. Kinetics and mechanism of the basic hydrolysis of N‐acylpyrroles, N‐acylindoles and N‐acylcarbazoles. Journal of the Chemical Society, Perkin Transactions 2, (10), 1284-1288. [Link]
Sources
- 1. Stability of Medium-Bridged Twisted Amides in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amide Bond Activation of Biological Molecules [mdpi.com]
- 3. Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ajrconline.org [ajrconline.org]
- 7. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 12. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Complex NMR Spectra of Substituted Thiadiazoles
Welcome to the Technical Support Center for NMR analysis of substituted thiadiazoles. This resource is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in the structural elucidation of these important heterocyclic compounds. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of their NMR spectra.
Introduction: The Challenge of Thiadiazole NMR
Thiadiazoles, with their five-membered aromatic ring containing sulfur and two nitrogen atoms, present a unique set of challenges in NMR spectroscopy. The presence of multiple heteroatoms significantly influences the electronic environment of the ring, leading to complex chemical shifts and coupling patterns. Substituents on the thiadiazole ring further complicate the spectra, often resulting in signal overlap and ambiguity in structural assignment. This guide provides a systematic approach to interpreting these complex spectra, leveraging a combination of 1D and 2D NMR techniques, alongside computational methods.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the NMR spectroscopy of substituted thiadiazoles.
Q1: What are the typical ¹H and ¹³C NMR chemical shift ranges for the thiadiazole ring?
The chemical shifts for the thiadiazole ring protons and carbons are highly dependent on the isomer and the nature of the substituents. However, some general ranges can be expected.
| Nucleus | Position | Typical Chemical Shift (δ, ppm) | Influencing Factors |
| ¹H | C-H on thiadiazole ring | 8.0 - 9.5 | Substituent electronic effects, solvent.[1] |
| ¹³C | C2/C5 (1,3,4-thiadiazole) | 155 - 170 | Nature of substituents, presence of adjacent heteroatoms.[2][3][4] |
| ¹³C | C4/C5 (1,2,3-thiadiazole) | Variable, influenced by N-N bond | Substituent effects.[1] |
Note: These are approximate ranges and can vary significantly.
Q2: How do the nitrogen atoms in the thiadiazole ring affect the NMR spectra?
The nitrogen atoms have a profound impact on the NMR spectra of thiadiazoles:
-
¹H and ¹³C Chemical Shifts: As electronegative atoms, they deshield adjacent protons and carbons, causing their signals to appear at a lower field (higher ppm).[5] The precise chemical shift is also influenced by the delocalization of lone pair electrons from the sulfur atom into the ring.[6]
-
Quadrupolar Broadening: The most abundant nitrogen isotope, ¹⁴N, has a nuclear spin I=1 and is quadrupolar. This can lead to broadening of the signals of adjacent protons and carbons, sometimes to the point where they are difficult to observe.[7][8]
-
¹⁵N NMR: While ¹⁵N is an NMR-active nucleus with a spin of I=1/2 (leading to sharp signals), its low natural abundance and sensitivity make direct observation challenging without isotopic labeling.[8] However, ¹H-¹⁵N correlation experiments like HMBC can be invaluable for confirming the nitrogen positions within the heterocyclic core.[9]
Q3: My ¹H NMR spectrum shows more signals than expected for my substituted thiadiazole. What could be the cause?
The presence of extra signals often points to the existence of isomers or rotamers. For instance, rotation around a single bond connecting the thiadiazole ring to a bulky substituent can be slow on the NMR timescale, leading to distinct sets of signals for each conformer.[3] To confirm this, you can try acquiring the spectrum at a higher temperature, which may cause the signals to coalesce as the rate of rotation increases.[10]
Part 2: Troubleshooting Guides
This section provides in-depth, step-by-step guidance for resolving specific challenges encountered during the analysis of substituted thiadiazole NMR spectra.
Guide 1: Resolving Severe Signal Overlap in Aromatic Regions
A common issue with substituted thiadiazoles, especially those bearing aromatic substituents, is the severe overlap of signals in the aromatic region of the ¹H NMR spectrum.
Troubleshooting Workflow:
-
Optimize 1D ¹H NMR Acquisition:
-
Solvent Change: Rerunning the sample in a different deuterated solvent (e.g., from CDCl₃ to benzene-d₆ or DMSO-d₆) can induce differential shifts in the overlapping protons, potentially resolving the signals.[10] Aromatic solvents like benzene-d₆ can cause significant upfield shifts for protons positioned above the plane of the solvent molecule.
-
Higher Magnetic Field: If available, acquiring the spectrum on a higher field spectrometer will increase the dispersion of the signals.
-
-
Employ 2D NMR Techniques: When 1D methods are insufficient, 2D NMR is essential.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically over two or three bonds).[11] This is the first step in piecing together the spin systems of your substituents and any protons on the thiadiazole ring.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to.[12] This is crucial for assigning the carbon signals corresponding to the overlapping proton signals.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is often the most powerful tool for this problem. It reveals long-range correlations (typically 2-3 bonds) between protons and carbons.[12] By observing correlations from a well-resolved proton signal (e.g., a methyl group substituent) to carbons in the aromatic system, you can start to piece together the structure.
-
Visualizing the Workflow for Signal Overlap Resolution:
Caption: Decision workflow for assigning substituent positions.
References
-
Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022). PubMed Central. [Link]
-
C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. (2004). Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]
-
GIAO/DFT 13C NMR Chemical Shifts of 1,3,4-Thiadiazoles. (2007). Taylor & Francis Online. [Link]
- GIAO/DFT 13 C NMR Chemical Shifts of 1,3,4-Thiadiazoles. Sci-Hub.
- Technical Support Center: Troubleshooting NMR Spectra of Complex Heterocycles. Benchchem.
- Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
-
Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. (2020). MDPI. [Link]
- 1H-NMR signals of the 1,3,4-thiadiazole derivatives 1-3.
-
Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. (2023). MDPI. [Link]
- (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures.
- Confirming the Structure of 1,2,3-Thiadiazole Derivatives by NMR: A Compar
- New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calcul
-
15 N labeling and analysis of 13 C– 15 N and 1 H– 15 N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. (2019). RSC Advances. [Link]
- 1H chemical shifts in NMR, part 18 1.
- NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole deriv
-
1H and 13C NMR Spectral Characterization of Some Novel 7H-1,2,4-triazolo[3, 4-b] [2][13][14]Thiadiazine Derivatives. PubMed.
-
Nitrogen NMR. University of Ottawa. [Link]
-
2D NMR Experiments - HETCOR. (2019). Nanalysis. [Link]
-
Solvent effects on nitrogen NMR shieldings in thiazole and thiadiazole systems. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table. (2020). Chemical Reviews. [Link]
- Common Problems. SDSU NMR Facility – Department of Chemistry.
- NMR Prediction with Computational Chemistry.
-
Troubleshooting 1H NMR Spectroscopy. University of Rochester. [Link]
-
7.4: Two Dimensional Heteronuclear NMR Spectroscopy. (2023). Chemistry LibreTexts. [Link]
- New 1,3,4-thiadiazol derivatives: Synthesis, comput
- a 1 H-1 H COSY and b 1 H-13 C HMBC NMR spectra used in elucidation of the structure of the product of dehydrocyclization of (1).
- Rationale design and synthesis of new apoptotic thiadiazole derivatives targeting VEGFR-2: comput
- Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the d
-
Nuclear Overhauser effect. Wikipedia. [Link]
- 13 C-NMR Studies of Some Heterocyclically Substituted. Asian Journal of Chemistry.
- New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. PMC.
-
Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. (2013). YouTube. [Link]
- Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry.
- Common Sources of Trace, Non-Solvent Impurities in NMR Spectra. (2022). Reddit.
-
22: Nuclear Overhauser Effect (NOE). (2024). Chemistry LibreTexts. [Link]
- Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determin
- Short Summary of 1H-NMR Interpret
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. modgraph.co.uk [modgraph.co.uk]
- 6. Solvent effects on nitrogen NMR shieldings in thiazole and thiadiazole systems - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Nitrogen NMR [chem.ch.huji.ac.il]
- 9. 15 N labeling and analysis of 13 C– 15 N and 1 H– 15 N couplings in studies of the structures and chemical transformations of nitrogen heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04825A [pubs.rsc.org]
- 10. Troubleshooting [chem.rochester.edu]
- 11. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. tandfonline.com [tandfonline.com]
- 14. sci-hub.st [sci-hub.st]
Technical Support Center: Minimizing Off-Target Effects of N-(1,3,4-Thiadiazol-2-yl)amide Derivatives
Welcome to the technical support center for researchers utilizing N-(1,3,4-thiadiazol-2-yl)amide derivatives, including compounds like 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide. The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives showing promise in a multitude of therapeutic areas, including oncology and infectious diseases. This guide is designed to provide you with the necessary tools and knowledge to proactively address and minimize off-target effects, ensuring the reliability and accuracy of your experimental outcomes.
The promiscuous nature of small molecule inhibitors is a well-documented challenge in drug discovery and chemical biology. Off-target interactions can lead to misleading data, confounding the interpretation of phenotypic screens and target validation studies. This guide will walk you through a systematic approach to understanding and mitigating these effects for N-(1,3,4-thiadiazol-2-yl)amide compounds.
Troubleshooting Guide: Addressing Specific Experimental Issues
This section is designed to help you troubleshoot common problems encountered when working with N-(1,3,4-thiadiazol-2-yl)amide derivatives.
Question 1: I'm observing a potent cellular phenotype, but I'm unsure if it's due to the intended target or an off-target effect. How can I begin to dissect this?
Answer: This is a critical question in early-stage research. A multi-pronged approach is essential to build confidence in your on-target hypothesis.
Initial Steps: In Silico & Dose-Response Analysis
-
Computational Off-Target Prediction: Before extensive wet-lab experiments, leverage in silico tools to predict potential off-target interactions. These methods use chemical similarity and machine learning algorithms to screen your compound against a large database of known protein targets. While not definitive, this can provide a valuable list of potential off-targets to investigate experimentally.
-
Meticulous Dose-Response Curves: Generate precise dose-response curves for your observed phenotype. A steep curve often suggests a specific, high-affinity interaction, whereas a shallow curve might indicate multiple, lower-affinity off-target interactions contributing to the phenotype. It's crucial to test a wide range of concentrations.
Experimental Workflow for Target Deconvolution
Caption: A simplified workflow of a Cellular Thermal Shift Assay (CETSA).
By performing CETSA, you can directly confirm that your compound is binding to its intended target within the complex environment of the cell. A shift in the melting curve of your target protein in the presence of your compound is strong evidence of engagement. Furthermore, proteome-wide CETSA (CETSA-MS) can be used to identify off-targets by observing thermal shifts in other proteins.
Q3: What are the best practices for using chemical probes like 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide in my experiments?
A3: Adhering to best practices is essential for generating reliable data.
-
Use the Lowest Effective Concentration: Always use the lowest concentration of the compound that produces the desired on-target effect to minimize the risk of off-target activity.
-
Include a Negative Control: Use a structurally similar but biologically inactive analog of your compound as a negative control. This helps to ensure that the observed phenotype is not due to a non-specific chemical effect.
-
Employ Orthogonal Approaches: Validate your findings using orthogonal methods that do not rely on the small molecule inhibitor. For example, you can use CRISPR/Cas9 or RNAi to knockdown the expression of the target protein and see if it recapitulates the phenotype observed with your compound.
-
Confirm Target Engagement: Directly demonstrate that your compound engages the intended target in your experimental system using methods like CETSA.
Q4: How can I identify all potential off-targets of my compound?
A4: Identifying the complete off-target profile of a compound is challenging, but several unbiased, proteome-wide methods can be employed.
-
Activity-Based Protein Profiling (ABPP): This chemical proteomics approach uses reactive probes to covalently label active enzymes in a complex proteome, allowing for the identification of targets.
-
Proteome-wide CETSA (CETSA-MS): As mentioned earlier, this method can identify both on- and off-targets by detecting ligand-induced changes in protein thermal stability across the proteome.
-
Chemical Proteomics: This involves immobilizing your compound on a solid support and using it to "pull down" interacting proteins from a cell lysate, which are then identified by mass spectrometry.
Q5: Are there any known safety concerns or toxicities associated with the 1,3,4-thiadiazole scaffold?
A5: While many 1,3,4-thiadiazole derivatives have shown promising therapeutic potential, some have been associated with toxic effects such as neutropenia, thrombocytopenia, and anemia. The specific toxicity profile of any given compound will depend on its unique structure and off-target interactions. It is crucial to perform thorough toxicity studies during preclinical development.
References
- Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2025). PMC.
- CHOOSING & USING CHEMICAL PROBES. (n.d.). Cayman Chemical.
- Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). PMC.
- Off-target effects in CRISPR/Cas9 gene editing. (n.d.). PMC.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI.
- Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor. (2022).
- Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. (n.d.). Frontiers.
- Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Frontiers.
- Use combined chemical probe resources to select best tools for biomedical research and drug discovery, scientists urge. (n.d.). The Institute of Cancer Research.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2022).
- Mechanism of action of 2-amino-1,3,4-thiadiazole (NSC 4728). (n.d.). PubMed.
- Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. (n.d.). MDPI.
- Kinase Selectivity Panels. (n.d.). Reaction Biology.
- Proteome-Wide CETSA® Profiling Accelerates Drug Discovery. (n.d.). Pelago Bioscience.
- Probing the Probes: Fitness Factors For Small Molecule Tools. (n.d.). PMC.
- STREAMLINED PROTEOME-WIDE IDENTIFICATION OF DRUG TARGETS INDICATES ORGAN-SPECIFIC ENGAGEMENT. (2024). bioRxiv.
- Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. (2021).
- Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation st
- A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. (2022). bioRxiv.
- Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. (n.d.).
- Review on substituted 1, 3, 4 thiadiazole compounds. (n.d.).
- Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. (2025). MDPI.
- Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants. (n.d.). MDPI.
- Dos and Don'ts of Chemical Probes. (n.d.).
- Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. (2022).
- Stereochemical basis for activity in thiadiazole anticonvulsants
A Comparative Guide to the In Vitro Cytotoxicity of 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide and Doxorubicin
In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced side effects is perpetual. This guide provides a comparative analysis of the in vitro cytotoxicity of 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide, a member of the promising 1,3,4-thiadiazole class of compounds, against doxorubicin, a long-standing and potent anthracycline antibiotic used in chemotherapy.[] This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical experimental frameworks.
Introduction: The Compounds
Doxorubicin , an FDA-approved chemotherapeutic agent since 1974, is a cornerstone in the treatment of a broad spectrum of cancers, including breast, lung, and bladder cancers, as well as various sarcomas and leukemias.[][2] Its potent cytotoxic effects, however, are accompanied by significant side effects, most notably cardiotoxicity, which can limit its clinical application.[3]
4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide belongs to the 1,3,4-thiadiazole family of heterocyclic compounds. This class of molecules has garnered considerable attention in medicinal chemistry due to its diverse pharmacological activities, including anticancer properties.[4][5] While direct cytotoxic data for this specific butane derivative is not extensively documented in publicly available literature, the 1,3,4-thiadiazole scaffold is a recognized pharmacophore in the development of novel anticancer agents.[5] This guide, therefore, uses this compound as a representative to illustrate the process of evaluating the cytotoxic potential of a novel chemical entity against an established standard.
Principles of Cytotoxicity Assessment
In vitro cytotoxicity assays are fundamental tools in the early stages of drug discovery.[6][7] They provide crucial data on a compound's ability to induce cell death, helping to identify promising candidates for further preclinical development.[8][9] A variety of assays exist, each with its own mechanism of action, to quantify cell viability and cytotoxicity. These methods often measure cellular parameters such as membrane integrity, metabolic activity, or enzymatic activity.[9]
For the purpose of this comparative guide, we will focus on the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay , a widely used colorimetric method for assessing cell metabolic activity as an indicator of cell viability.[10][11]
Experimental Design for Comparative Cytotoxicity Analysis
A robust comparison of the cytotoxic effects of 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide and doxorubicin necessitates a well-controlled experimental design. The following protocol outlines the key steps using the MTT assay.
Cell Line Selection
The choice of cell line is critical and should be relevant to the intended therapeutic target. For this guide, we will consider two common human cancer cell lines:
-
MCF-7: A human breast adenocarcinoma cell line, often used in breast cancer research.
-
A549: A human lung carcinoma cell line, a standard model for lung cancer studies.
Step-by-Step MTT Assay Protocol
This protocol is a generalized guideline and may require optimization based on the specific cell lines and laboratory conditions.
Materials:
-
Selected cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
96-well plates
-
4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide
-
Doxorubicin hydrochloride
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.[10]
-
-
Compound Treatment:
-
Prepare a series of dilutions for both 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide and doxorubicin in complete medium. A typical concentration range for doxorubicin would be from 0.01 µM to 20 µM.[2][12] The concentration range for the novel compound may need to be determined empirically.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).
-
After 24 hours of incubation, carefully aspirate the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.[15]
-
Data Analysis and Interpretation
The primary endpoint of this assay is the IC50 value , which is the concentration of a drug that inhibits cell growth by 50%. This is a standard measure of a compound's potency.
-
Calculate Percent Viability:
-
Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
-
Determine IC50:
-
Plot the percent viability against the logarithm of the compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.
-
Comparative Data Presentation
The following table provides a hypothetical comparison of the cytotoxic activity of 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide and doxorubicin, with literature-derived IC50 values for doxorubicin for context.
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) |
| Doxorubicin | MCF-7 | 48 | ~0.1 - 2.5[12][16] |
| A549 | 48 | ~1.5[17] | |
| 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide | MCF-7 | 48 | To be determined |
| A549 | 48 | To be determined |
Interpretation of Results: A lower IC50 value indicates greater cytotoxic potency. By comparing the experimentally determined IC50 value of 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide to that of doxorubicin under identical conditions, a direct assessment of its relative potency can be made.
Visualizing the Experimental Workflow
Caption: Workflow of the MTT assay for cytotoxicity assessment.
Mechanistic Insights: Doxorubicin's Mode of Action
Doxorubicin exerts its cytotoxic effects through multiple mechanisms, making it a highly effective but also toxic agent.[18][19] Understanding these mechanisms provides a basis for comparing and potentially elucidating the mode of action of novel compounds like 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide.
The primary mechanisms of doxorubicin's cytotoxicity include:
-
DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, which inhibits DNA replication and transcription.[][3]
-
Topoisomerase II Poisoning: It stabilizes the complex between topoisomerase II and DNA, leading to DNA double-strand breaks.[19][20]
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, producing free radicals that cause oxidative damage to cellular components, including DNA, proteins, and lipids.[20]
Visualizing Doxorubicin's Cytotoxic Mechanisms
Sources
- 2. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 3. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity [mdpi.com]
- 4. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 7. kosheeka.com [kosheeka.com]
- 8. scielo.br [scielo.br]
- 9. scielo.br [scielo.br]
- 10. clyte.tech [clyte.tech]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. tis.wu.ac.th [tis.wu.ac.th]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. ijcc.chemoprev.org [ijcc.chemoprev.org]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. Cytotoxic mechanisms of doxorubicin at clinically relevant concentrations in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. An oxidative stress-based mechanism of doxorubicin cytotoxicity suggests new therapeutic strategies in ABC-DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vivo Validation Guide for the Novel Anticancer Candidate: 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide
This guide provides a comprehensive framework for the in vivo validation of 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide, a novel investigational compound featuring the promising 1,3,4-thiadiazole scaffold. For the purposes of this guide, we will refer to this compound as "Thiadiazole-B4." The 1,3,4-thiadiazole ring is a versatile pharmacophore known to interfere with critical cellular processes in cancer, such as DNA replication and protein interactions, due to its unique structural and electronic properties.[1] This document is designed for researchers, scientists, and drug development professionals, offering a narrative built on scientific integrity and field-proven insights to objectively compare Thiadiazole-B4's performance against a standard-of-care agent.
The transition from promising in vitro data to a robust in vivo therapeutic candidate is a critical and often challenging phase in drug discovery.[2][3] An effective in vivo validation strategy not only assesses therapeutic efficacy but also establishes a preliminary safety and pharmacokinetic profile, which are essential for any further clinical development.[4][5] This guide will detail the necessary experimental workflows, explain the causality behind methodological choices, and present illustrative data to contextualize the evaluation of Thiadiazole-B4.
The Strategic Framework for In Vivo Validation
A successful in vivo study is more than a simple efficacy test; it is a multi-faceted investigation into how a compound behaves within a complex biological system. Our approach is structured to de-risk subsequent development by integrating efficacy, toxicity, and pharmacokinetic/pharmacodynamic (PK/PD) assessments. Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, remain a cornerstone for preclinical assessment of anticancer agents.[6][7] They provide a vital bridge between cell culture studies and human clinical trials.[8]
For this comparative guide, we will evaluate Thiadiazole-B4 in a well-established cell line-derived xenograft (CDX) model of triple-negative breast cancer (MDA-MB-231). This aggressive cancer subtype presents a significant clinical challenge, making it a relevant and impactful model for novel drug testing.[9] We will compare the performance of Thiadiazole-B4 against Doxorubicin, a widely used chemotherapeutic agent and a standard-of-care in various cancer regimens.[10]
Caption: Overall workflow for the in vivo validation of a novel anticancer compound.
Part 1: Determining the Maximum Tolerated Dose (MTD)
Causality: Before assessing efficacy, it is imperative to establish a safe and tolerable dose. The Maximum Tolerated Dose (MTD) is defined as the highest dose of a drug that can be administered without causing unacceptable toxicity or mortality.[10] This step is critical because administering a dose that is too low may not reveal the compound's therapeutic potential, while a dose that is too high can lead to confounding toxicity, masking the true anti-tumor effect. The MTD study informs the dose selection for the subsequent, more extensive efficacy studies.
Experimental Protocol: MTD Study
-
Animal Model: Utilize healthy, non-tumor-bearing immunodeficient mice (e.g., female athymic nude mice, 6-8 weeks old).
-
Group Allocation: Randomly assign mice to several groups (n=3-5 per group), including a vehicle control group and at least 3-4 escalating dose groups of Thiadiazole-B4.
-
Dosing Regimen: Administer Thiadiazole-B4 via the intended clinical route (e.g., intraperitoneal injection) daily for 5 consecutive days (a common initial schedule).
-
Monitoring: Observe the animals daily for clinical signs of toxicity, including changes in posture, activity, breathing, and grooming.
-
Body Weight Measurement: Record the body weight of each animal daily. A body weight loss exceeding 20% is a common endpoint for euthanasia.
-
Study Duration: Continue monitoring for at least 14 days to observe any delayed toxicity.
-
MTD Determination: The MTD is typically defined as the highest dose that results in no more than 10% mean body weight loss and no drug-related deaths or severe clinical signs.[10]
Illustrative Data: MTD of Thiadiazole-B4
| Group | Dose (mg/kg/day) | Mean Body Weight Change (%) | Mortality | Clinical Signs of Toxicity | Conclusion |
| 1. Vehicle | 0 | +2.5% | 0/5 | None | Well tolerated |
| 2. Thiadiazole-B4 | 25 | -1.8% | 0/5 | None | Well tolerated |
| 3. Thiadiazole-B4 | 50 | -7.2% | 0/5 | Mild, transient lethargy | Well tolerated |
| 4. Thiadiazole-B4 | 100 | -18.5% | 1/5 | Significant lethargy, ruffled fur | Exceeds MTD |
| 5. Thiadiazole-B4 | 200 | -25.0% | 3/5 | Severe distress | Frankly toxic |
Interpretation: Based on this illustrative data, the MTD for Thiadiazole-B4 under this specific regimen would be established at 50 mg/kg/day . This dose will be carried forward into the efficacy study.
Part 2: Comparative Efficacy in a Xenograft Model
Causality: The core of the in vivo validation is the efficacy study in a tumor-bearing animal model.[11] By comparing the tumor growth in animals treated with Thiadiazole-B4 to those receiving a vehicle control or a standard-of-care drug like Doxorubicin, we can quantify its anti-tumor activity.[12] This head-to-head comparison provides a clear benchmark for the compound's potential.[13]
Experimental Protocol: MDA-MB-231 Xenograft Study
-
Cell Culture: Culture MDA-MB-231 human breast cancer cells under standard conditions.
-
Tumor Implantation: Subcutaneously inject a suspension of MDA-MB-231 cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of female athymic nude mice.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Group Randomization: Once tumors reach the target size, randomize mice into treatment groups (n=8-10 per group) with similar mean tumor volumes.
-
Group 1: Vehicle Control
-
Group 2: Thiadiazole-B4 (at its MTD, e.g., 50 mg/kg)
-
Group 3: Doxorubicin (at a clinically relevant dose, e.g., 4 mg/kg)
-
-
Treatment Administration: Administer treatments according to a predefined schedule (e.g., Thiadiazole-B4 daily for 14 days; Doxorubicin once weekly for 2 weeks).
-
Data Collection: Measure tumor volumes and body weights 2-3 times per week throughout the study.
-
Efficacy Endpoint: The study concludes when tumors in the control group reach a predetermined size (e.g., ~1500 mm³) or after a fixed duration.
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control. TGI (%) = [1 - (Mean tumor volume of treated group at end / Mean tumor volume of control group at end)] x 100.
Illustrative Data: Comparative Efficacy
| Treatment Group | Dose Regimen | Final Mean Tumor Volume (mm³) | Tumor Growth Inhibition (TGI) (%) | Mean Body Weight Change (%) |
| 1. Vehicle | Daily, 14 days | 1450 ± 210 | - | +3.1% |
| 2. Thiadiazole-B4 | 50 mg/kg, Daily, 14 days | 580 ± 95 | 60.0% | -6.5% |
| 3. Doxorubicin | 4 mg/kg, Weekly, 2 doses | 493 ± 88 | 66.0% | -12.8% |
Interpretation: In this hypothetical scenario, Thiadiazole-B4 demonstrates significant anti-tumor activity, achieving a TGI of 60.0%. Its efficacy is comparable to that of the standard-of-care agent, Doxorubicin. Notably, Thiadiazole-B4 appears to be better tolerated, as indicated by the lower mean body weight loss compared to the Doxorubicin group. This favorable therapeutic index is a highly desirable characteristic for a novel anticancer agent.
Part 3: Pharmacokinetic (PK) and Pharmacodynamic (PD) Profiling
Causality: Efficacy data alone is insufficient; we must understand how the drug is absorbed, distributed, metabolized, and excreted (ADME) – its pharmacokinetics.[5][14] The relationship between drug concentration at the site of action and the magnitude of the effect is known as pharmacodynamics.[15] A basic PK study is essential to ensure that the compound achieves adequate systemic exposure to elicit a biological effect.[9][16]
Experimental Protocol: Basic Pharmacokinetic Study
-
Animal Model: Use non-tumor-bearing mice to avoid confounding factors related to tumor physiology.
-
Dosing: Administer a single dose of Thiadiazole-B4 at the therapeutic dose (50 mg/kg) via the same route as the efficacy study.
-
Sample Collection: Collect blood samples from a sparse sampling cohort of mice at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Bioanalysis: Process the blood to plasma and analyze the concentration of Thiadiazole-B4 using a validated analytical method (e.g., LC-MS/MS).
-
Parameter Calculation: Use the plasma concentration-time data to calculate key PK parameters.
Illustrative Data: Pharmacokinetic Parameters of Thiadiazole-B4
| Parameter | Description | Value |
| Cmax | Maximum plasma concentration | 2.5 µg/mL |
| Tmax | Time to reach Cmax | 1.0 hour |
| T1/2 | Elimination half-life | 4.5 hours |
| AUC(0-∞) | Area under the plasma concentration-time curve | 12.8 µg*h/mL |
Interpretation: These PK parameters suggest that Thiadiazole-B4 is readily absorbed, reaching a peak concentration within an hour, and has a reasonable half-life, indicating that a daily dosing regimen is appropriate to maintain therapeutic concentrations.[9] This provides a causal link between drug administration and the observed anti-tumor effect.
Potential Mechanism and Pharmacodynamic Markers
Derivatives of 1,3,4-thiadiazole have been shown to induce apoptosis (programmed cell death) in cancer cells.[1][17] A potential mechanism involves the activation of caspases, which are key executioners of the apoptotic pathway.
Caption: Plausible apoptotic pathway induced by Thiadiazole-B4.
To validate this mechanism in vivo (a pharmacodynamic study), tumors could be harvested from a satellite group of mice at the end of the efficacy study. The levels of cleaved (active) Caspase-3 could then be measured via techniques like immunohistochemistry or Western blot, providing a direct link between drug exposure and target engagement.
Conclusion
This guide outlines a rigorous, multi-pronged approach to the in vivo validation of the novel anticancer candidate, 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide (Thiadiazole-B4). By systematically determining its maximum tolerated dose, comparing its efficacy against a standard-of-care agent in a relevant xenograft model, and characterizing its pharmacokinetic profile, we can build a comprehensive and trustworthy data package. The illustrative results present Thiadiazole-B4 as a promising candidate with efficacy comparable to Doxorubicin but with a potentially superior safety profile. This self-validating system, which integrates toxicity, efficacy, and exposure data, provides the authoritative grounding necessary to make a confident "Go/No-Go" decision for advancing this compound toward clinical trials.
References
-
In vivo Pharmacokinetic and Anticancer Studies of HH-N25, a Selective Inhibitor of Topoisomerase I, and Hormonal Signaling for Treating Breast Cancer. (2021-09-22). National Institutes of Health. [Link]
-
In Vitro and in Vivo Antitumoral Effects of Combinations of Polyphenols, or Polyphenols and Anticancer Drugs: Perspectives on Cancer Treatment. MDPI. [Link]
-
Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. (2026-01-17). ACS Publications. [Link]
-
Filamentous phage for therapeutic applications in non-small cell lung. (2026-01-20). Dove Medical Press. [Link]
-
Therapy-Related Cardio-Oncology in Hepatocellular Carcinoma: Mechanistic Insights and Strategies for Enhancing Efficacy While Reducing Toxicity. MDPI. [Link]
-
Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PubMed Central. [Link]
-
Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2025-04-16). PubMed Central. [Link]
-
Clinical pharmacokinetics and pharmacodynamics of anticancer drugs in children. PubMed. [Link]
-
Novel Anti-Cancer Agents and Cellular Targets and Their Mechanism(s) of Action. (2022-07-22). National Institutes of Health. [Link]
-
In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2. MDPI. [Link]
-
Pharmacokinetics and Pharmacodynamics of Anticancer Drugs. (2016-08-27). Oncohema Key. [Link]
-
Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. (2025-07-21). Crown Bioscience. [Link]
-
PHARMACOKINETICS AND PHARMACODYNAMICS OF NOVEL ANTICANCER AGENTS IN CLINICAL TRIALS. (2024-11-25). ResearchGate. [Link]
-
In Vitro and In Vivo Anticancer Activity of Gimatecan against Hepatocellular Carcinoma. ResearchGate. [Link]
-
Xenograft Models For Drug Discovery. Reaction Biology. [Link]
-
New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. MDPI. [Link]
-
Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. MDPI. [Link]
-
Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. PLOS ONE. [Link]
-
Discovery and Anticancer Activity of Novel 1,3,4-Thiadiazole- and Aziridine-Based Indolin-2-ones via In Silico Design Followed by Supramolecular Green Synthesis. PubMed Central. [Link]
-
Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology. American Society of Clinical Oncology. [Link]
-
The Role of Pharmacokinetics and Pharmacodynamics in Early Drug Development with reference to the Cyclin-dependent Kinase (Cdk) Inhibitor - Roscovitine. PubMed Central. [Link]
-
Xenograft Models. Altogen Labs. [Link]
-
A review on the 1,3,4-Thiadiazole as Anticancer Activity. Bulletin of Environment, Pharmacology and Life Sciences. [Link]
-
The activity of a new 2-amino-1,3,4-thiadiazole derivative 4CIABT in cancer and normal cells. ResearchGate. [Link]
Sources
- 1. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Anti-Cancer Agents and Cellular Targets and Their Mechanism(s) of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. The Role of Pharmacokinetics and Pharmacodynamics in Early Drug Development with reference to the Cyclin-dependent Kinase (Cdk) Inhibitor - Roscovitine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Xenograft Models - Altogen Labs [altogenlabs.com]
- 8. blog.crownbio.com [blog.crownbio.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. In vivo Pharmacokinetic and Anticancer Studies of HH-N25, a Selective Inhibitor of Topoisomerase I, and Hormonal Signaling for Treating Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories | PLOS One [journals.plos.org]
- 12. journal.waocp.org [journal.waocp.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Pharmacokinetics and Pharmacodynamics of Anticancer Drugs | Oncohema Key [oncohemakey.com]
- 16. Clinical pharmacokinetics and pharmacodynamics of anticancer drugs in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
A Comparative Guide to 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide and Other Thiadiazole Derivatives for Drug Discovery
This guide provides an in-depth comparison of 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide against a landscape of other biologically active 1,3,4-thiadiazole derivatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes structural analysis, comparative biological data, and validated experimental protocols to inform future research and development in this promising area of medicinal chemistry.
The 1,3,4-Thiadiazole Scaffold: A Privileged Structure in Medicinal Chemistry
The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle that has garnered immense interest in drug discovery. Its significance stems from several key properties. It is a well-established bioisostere of the pyrimidine ring, a core component of nucleobases, allowing thiadiazole derivatives to potentially interfere with DNA replication and other fundamental cellular processes[1]. Furthermore, the mesoionic character of the ring system enhances its ability to cross biological membranes, a crucial attribute for bioavailability[1][2].
This versatile scaffold is the foundation for a multitude of compounds demonstrating a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and enzyme inhibitory effects[2][3][4]. The stability of the ring and its capacity for substitution at the C2 and C5 positions allow for extensive structural modifications to fine-tune potency, selectivity, and pharmacokinetic profiles.
Profiling the Target Compound: 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide
While extensive biological data for 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide (CAS 544700-56-3) is not widely published, a structural analysis allows for informed hypotheses regarding its potential activities when compared to well-characterized analogs[5].
Structural Features and Potential Implications:
-
2-Amido-1,3,4-thiadiazole Core: The molecule is built upon a 2-amino-1,3,4-thiadiazole core, a common starting point for many bioactive derivatives[6][7][8]. The amide linkage at the C2 position is a critical feature, capable of forming key hydrogen bond interactions within the binding sites of target proteins.
-
Flexible Butyl Linker: The four-carbon chain provides significant conformational flexibility. This allows the molecule to adapt its shape to fit optimally into a target's active site, a principle often exploited in rational drug design to enhance binding affinity.
-
Terminal Alkyl Halide: The terminal chlorine atom is the most distinctive feature. It acts as a weak electrophile and can participate in specific halogen bonding or dipole-dipole interactions. This functional group could potentially enable covalent binding to a nucleophilic residue (e.g., cysteine) in a protein target, leading to irreversible inhibition—a mechanism that can confer high potency and prolonged duration of action.
Based on these features, the compound warrants investigation as a potential enzyme inhibitor or a modulator of protein-protein interactions, with possible applications in oncology or infectious diseases.
Comparative Analysis: Biological Activities of Thiadiazole Derivatives
To contextualize the potential of 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide, we compare it to other derivatives, categorized by their primary biological activities. The following sections highlight key structure-activity relationships (SAR) that govern their efficacy.
Anticancer Activity
Thiadiazole derivatives represent a significant class of anticancer agents, often acting through the inhibition of critical cellular enzymes.
Structure-Activity Relationship (SAR) Insights: It has been consistently observed that introducing an aromatic ring at the C5 position of the thiadiazole core enhances anticancer activity[6]. The efficacy is further influenced by the nature and position of substituents on this aryl ring. For instance, derivatives bearing a 4-chlorophenyl group at C5 have shown potent cytotoxicity against MCF-7 and HepG2 cancer cells[1]. Similarly, N-benzyl substitution on the C2-amino group has demonstrated higher inhibitory activity against breast cancer cell lines than the reference drug cisplatin[9]. This suggests that a combination of specific aryl substitutions at C5 and larger hydrophobic groups at C2 is a favorable strategy for developing potent anticancer agents. The target compound's aliphatic side chain at C2 presents a departure from this trend, highlighting a different area of chemical space for exploration.
Table 1: Anticancer Activity of Representative 1,3,4-Thiadiazole Derivatives
| Compound/Derivative Class | Target/Mechanism | Cancer Cell Line | IC50 (µM) | Reference |
| 5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (Compound 2g) | Anti-proliferative | LoVo (Colon) | 2.44 | [6] |
| 5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (Compound 2g) | Anti-proliferative | MCF-7 (Breast) | 23.29 | [6] |
| 5-(4-chlorophenyl)-1,3,4-thiadiazole-piperazine derivatives (14a-c) | Cytotoxic | MCF-7 (Breast) | 2.32 - 8.35 | [1] |
| 5-(4-chlorophenyl)-1,3,4-thiadiazole-piperazine derivatives (14a-c) | Cytotoxic | HepG2 (Liver) | 2.32 - 8.35 | [1] |
| N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamide (21) | Cytotoxic | SK-MEL-2 (Skin) | 4.27 µg/mL | [9] |
| Bromo-substituted N-(1,3,4-thiadiazol-2-yl)benzamides (29i-k) | Cytotoxic | MCF-7, SK-BR-3, A549, H1975 | 0.77 - 3.43 | [1] |
Antimicrobial Activity
The thiadiazole scaffold is present in numerous compounds with potent antibacterial and antifungal properties. The mechanism often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
Structure-Activity Relationship (SAR) Insights: The antimicrobial activity is highly dependent on the substitution pattern. For example, 2-amino-5-substituted-1,3,4-thiadiazoles are a common starting point for developing new antimicrobial agents[10]. Studies have shown that certain N-aryl substitutions on the C2-amino group can confer significant activity against S. aureus[10]. Furthermore, complexing thiadiazole ligands with metal ions like Cu(II) or Zn(II) can lead to a synergistic antibacterial effect, significantly lowering the minimum inhibitory concentration (MIC) required to inhibit bacterial growth[11].
Table 2: Antimicrobial Activity of Representative 1,3,4-Thiadiazole Derivatives
| Compound/Derivative Class | Microbial Strain | MIC (µg/mL) | Reference |
| N-(p-chlorophenyl)-2-amino-5-(3-hydroxy-2-naphthyl)-1,3,4-thiadiazole (19) | Staphylococcus aureus | 62.5 | [10] |
| 2-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (1) | Staphylococcus aureus | 500 | [11] |
| Compound 1 + Kanamycin | Staphylococcus aureus | 125 | [11] |
| Various 1,3,4-Thiadiazoles (1, 3, 4) | Klebsiella pneumoniae | Inhibitory | [12] |
| Various 1,3,4-Thiadiazoles (1, 3, 4) | Staphylococcus hominis | Inhibitory | [12] |
Experimental Design & Protocols
To ensure scientific integrity and reproducibility, this section provides validated, step-by-step protocols for the synthesis and biological evaluation of thiadiazole derivatives.
Synthesis Protocol: Acylation of 2-Amino-1,3,4-thiadiazole
This protocol describes a plausible and general method for synthesizing N-acylated thiadiazoles, including the target compound, 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide. The reaction involves the nucleophilic attack of the C2-amino group on an acyl chloride.
Step-by-Step Methodology:
-
Dissolution: Dissolve 2-amino-5-substituted-1,3,4-thiadiazole (1.0 equivalent) in a suitable anhydrous aprotic solvent (e.g., tetrahydrofuran (THF) or dichloromethane (DCM)) containing a non-nucleophilic base like triethylamine (TEA) or pyridine (1.2 equivalents).
-
Causality: Anhydrous conditions are critical to prevent hydrolysis of the highly reactive acyl chloride. The base neutralizes the HCl byproduct generated during the reaction, driving it to completion.
-
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Causality: This step controls the exothermicity of the acylation reaction, minimizing side product formation.
-
-
Acyl Chloride Addition: Add the corresponding acyl chloride (e.g., 4-chlorobutyryl chloride) (1.1 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, filter the mixture to remove the triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure N-acylated thiadiazole derivative.
-
Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Caption: Proposed synthesis workflow for the target compound.
Biological Assay Protocol: In Vitro Anticancer Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of mitochondrial reductase enzymes in living cells.[13]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, LoVo) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.1 to 100 µM) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37 °C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Causality: Living cells with active mitochondria will reduce the yellow MTT tetrazolium salt into purple formazan crystals.
-
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Biological Assay Protocol: Antimicrobial Susceptibility (Broth Microdilution)
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism[14][15][16][17].
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 2x stock solution of the highest desired concentration of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Serial Dilution: Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate. Add 100 µL of the 2x compound stock solution to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. Discard 100 µL from the last dilution column.
-
Inoculum Preparation: Prepare a standardized microbial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 100 µL of the diluted inoculum to each well, resulting in a final volume of 200 µL and the desired final compound concentrations. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).
-
Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring the optical density (OD) at 600 nm with a plate reader.
Sources
- 1. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemmethod.com [chemmethod.com]
- 3. researchgate.net [researchgate.net]
- 4. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 9. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. protocols.io [protocols.io]
- 15. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 16. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Cross-Validation of 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide Bioactivity in Diverse Cancer Cell Lines: A Comparative Guide
In the landscape of oncology drug discovery, the 1,3,4-thiadiazole scaffold has emerged as a privileged structure, with derivatives exhibiting a wide array of pharmacological activities, including potent anticancer effects.[1][2][3] The mesoionic nature of the thiadiazole ring is thought to facilitate crossing of cellular membranes, enabling strong interactions with various biological targets.[1][4] This guide provides a comprehensive framework for the cross-validation of the bioactivity of a specific novel derivative, 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide, across a panel of distinct cancer cell lines. Our objective is to present a robust, self-validating experimental workflow that not only quantifies the compound's efficacy but also provides insights into its potential mechanisms of action.
The rationale for selecting a multi-cell line approach stems from the inherent heterogeneity of cancer. A compound's efficacy can vary significantly depending on the genetic and phenotypic landscape of the cancer cells. Therefore, testing against cell lines from different tumor origins, such as breast (MCF-7), lung (A549), and cervical (HeLa) cancer, provides a more comprehensive and clinically relevant assessment of its therapeutic potential.[5][6][7][8]
Experimental Rationale and Design
The cornerstone of this validation workflow is a multi-tiered approach, beginning with a broad assessment of cytotoxicity, followed by more focused investigations into the mechanisms of cell death and cell cycle perturbation. This logical progression ensures that resources are directed toward the most promising avenues of inquiry.
Caption: Experimental workflow for the cross-validation of bioactivity.
Methodologies
Cell Lines and Culture
-
MCF-7 (Human Breast Adenocarcinoma): An estrogen-receptor positive cell line, widely used as a model for hormone-responsive breast cancer.
-
A549 (Human Lung Carcinoma): A common model for non-small cell lung cancer.[6]
-
HeLa (Human Cervical Adenocarcinoma): An aggressive and widely used cancer cell line.
All cell lines are to be maintained in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, incubated at 37°C in a humidified atmosphere with 5% CO2.
Cytotoxicity Assessment: MTT and SRB Assays
To ensure the robustness of our cytotoxicity data, we will employ two distinct colorimetric assays: the MTT and the Sulforhodamine B (SRB) assay. The MTT assay measures metabolic activity, which is indicative of cell viability, while the SRB assay quantifies cellular protein content.[9][10] Comparing the results from both assays provides a more comprehensive picture of the compound's effect on cell proliferation and survival.[11]
Protocol:
-
Seed cells in 96-well plates at a density of 5x10³ cells/well and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours.
-
For the MTT assay, add MTT solution to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
-
For the SRB assay, fix the cells with trichloroacetic acid, stain with SRB solution, and wash with acetic acid. Solubilize the bound dye with Tris base and measure the absorbance at 510 nm.
-
Calculate the percentage of cell viability relative to untreated controls and determine the half-maximal inhibitory concentration (IC50) values.
Apoptosis Induction: Caspase-3/7 Activity Assay
A key mechanism by which many anticancer compounds exert their effect is through the induction of apoptosis, or programmed cell death.[12] Caspases-3 and -7 are key executioner caspases in the apoptotic cascade.[13][14][15]
Protocol:
-
Treat cells with the test compound at concentrations around their respective IC50 values for 24 hours.
-
Utilize a commercially available Caspase-3/7 activity assay kit that employs a fluorogenic substrate.[16][17]
-
Following the manufacturer's protocol, incubate the cells with the substrate and measure the fluorescence intensity using a plate reader or flow cytometer.
-
An increase in fluorescence indicates the activation of caspase-3/7 and the induction of apoptosis.
Cell Cycle Analysis: Flow Cytometry
Perturbations in the cell cycle are another hallmark of anticancer drug activity.[18][19] Flow cytometry with propidium iodide (PI) staining allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[20][21]
Protocol:
-
Treat cells with the test compound at their IC50 concentrations for 24 hours.
-
Harvest and fix the cells in cold 70% ethanol.
-
Treat the cells with RNase A and stain with propidium iodide.
-
Analyze the DNA content of the cells using a flow cytometer.[22]
-
The distribution of cells in the G0/G1, S, and G2/M phases will be determined using appropriate software.
Comparative Bioactivity Data
The following tables summarize the hypothetical, yet plausible, data obtained from the cross-validation of 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide across the selected cell lines.
Table 1: Comparative Cytotoxicity (IC50 Values in µM)
| Cell Line | MTT Assay IC50 (µM) | SRB Assay IC50 (µM) |
| MCF-7 | 45.8 ± 3.2 | 42.1 ± 2.9 |
| A549 | 62.3 ± 4.5 | 58.9 ± 4.1 |
| HeLa | 38.5 ± 2.7 | 35.2 ± 2.5 |
Table 2: Apoptosis Induction (Fold Increase in Caspase-3/7 Activity)
| Cell Line | Fold Increase vs. Control |
| MCF-7 | 4.2 ± 0.5 |
| A549 | 2.8 ± 0.3 |
| HeLa | 5.1 ± 0.6 |
Table 3: Cell Cycle Analysis (% of Cells in Each Phase)
| Cell Line | Treatment | % G0/G1 | % S | % G2/M |
| MCF-7 | Control | 65.2 | 22.1 | 12.7 |
| Compound | 58.3 | 15.8 | 25.9 | |
| A549 | Control | 58.9 | 28.4 | 12.7 |
| Compound | 55.1 | 20.2 | 24.7 | |
| HeLa | Control | 55.4 | 30.1 | 14.5 |
| Compound | 45.2 | 18.9 | 35.9 |
Mechanistic Interpretation and Discussion
The collective data suggests that 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide exhibits broad-spectrum anticancer activity, with the most pronounced effects observed in the HeLa cell line. The consistency between the MTT and SRB assay results strengthens the validity of the cytotoxicity findings.
The significant increase in caspase-3/7 activity across all cell lines, particularly in HeLa and MCF-7 cells, strongly indicates that the compound's cytotoxic effects are mediated, at least in part, by the induction of apoptosis. This is a common mechanism for 1,3,4-thiadiazole derivatives.[12][23]
Furthermore, the cell cycle analysis reveals a notable accumulation of cells in the G2/M phase upon treatment with the compound. This suggests that 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide may interfere with the mitotic spindle or other crucial components of cell division, leading to cell cycle arrest and subsequent apoptosis. The pronounced G2/M arrest in HeLa cells correlates with the highest observed cytotoxicity and apoptosis induction in this cell line.
Caption: Postulated mechanism of action based on experimental data.
Conclusion
This comparative guide outlines a systematic and robust approach to the cross-validation of the bioactivity of 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide. The presented multi-faceted experimental design, encompassing cytotoxicity, apoptosis, and cell cycle analysis, provides a comprehensive initial assessment of the compound's anticancer potential. The findings from such a study would strongly support further preclinical development, including in vivo efficacy studies and more in-depth mechanistic investigations to identify its precise molecular targets. The observed differential sensitivity across the cell lines underscores the importance of a broad screening approach in early-stage drug discovery.
References
-
Obakachi, V. A., Kushwaha, B., Kushwaha, N. D., Mokoena, S., Ganai, A. M., Pathan, T. K., van Zyl, W. E., & Karpoormatha, R. (2021). Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. Journal of Sulfur Chemistry, 42(6), 714-747. [Link]
-
A review on the 1,3,4-Thiadiazole as Anticancer Activity. (2023). Bio-express Letters. [Link]
-
Saeed, S., Rashid, N., Jones, P. G., Ali, M., & Hussain, R. (2010). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 15(11), 8314-8324. [Link]
-
Keepers, Y. P., Pizao, P. E., Peters, G. J., van Ark-Otte, J., Winograd, B., & Pinedo, H. M. (1991). Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. European Journal of Cancer, 27(7), 897-900. [Link]
-
Wikipedia. (2023, December 27). Cell cycle analysis. [Link]
-
Molecular Cell Biology. (2021, November 29). Cell cycle analysis by flow cytometry [Video]. YouTube. [Link]
-
NanoCellect. (2020, February 24). How to Complete Cell Cycle Analysis via Flow Cytometry. [Link]
-
Matysiak, J., Skrzypek, A., Niewiadomy, A., & Sanna, G. (2020). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. Molecules, 25(21), 5006. [Link]
-
Shah, P. J., Desai, S. K., Patel, D. H., Lakum, H. P., Trivedi, A. R., & Shah, V. H. (2020). Synthesis and Anticancer Activity of Thiadiazole Containing Thiourea, Benzothiazole and Imidazo[2,1-b][1][20][23]thiadiazole Scaffolds. Letters in Drug Design & Discovery, 17(8), 999-1011. [Link]
-
Plescia, S., D'Anneo, A., & Lauricella, M. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules, 28(24), 8031. [Link]
-
G., S., S., P., & S., R. (2021). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules, 26(18), 5649. [Link]
-
Głowacka, E., & Wujec, M. (2016). Thiadiazole derivatives as anticancer agents. Postepy higieny i medycyny doswiadczalnej, 70, 648-662. [Link]
-
Chen, C. H., Lin, Y. W., & Chen, Y. H. (2003). Investigation of anticancer mechanism of thiadiazole-based compound in human non-small cell lung cancer A549 cells. Biochemical pharmacology, 66(1), 137-145. [Link]
-
Scilit. (2020). Thiadiazole derivatives as anticancer agents. [Link]
-
ResearchGate. (n.d.). SRB and MTT assay for the cell lines DA3, MCF-7 and HeLa incorporated.... [Link]
-
ResearchGate. (n.d.). Cell viability study by MTT (a) and SRB (b) assays using cancer cell.... [Link]
-
Gniazdowska, E., & Gralak, M. A. (2018). The Connection between the Toxicity of Anthracyclines and Their Ability to Modulate the P-Glycoprotein-Mediated Transport in A549, HepG2, and MCF-7 Cells. Oxidative medicine and cellular longevity, 2018, 9283921. [Link]
-
Chen, H., Li, Z., & Han, Y. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9046-9056. [Link]
-
Al-Musayeib, N. M., Al-Massarani, S. M., El-Gamal, A. A., & Al-Oqail, M. M. (2022). Human Lung Cancer (A549) Cell Line Cytotoxicity and Anti-Leishmania major Activity of Carissa macrocarpa Leaves: A Study Supported by UPLC-ESI-MS/MS Metabolites Profiling and Molecular Docking. Molecules, 27(24), 8904. [Link]
-
ResearchGate. (n.d.). (A) Viability of five cell lines (A549, HeLa, HepG2, MCF10A, and.... [Link]
-
Wójcik, M., & Jabłońska-Wawrzycka, A. (2023). Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. International Journal of Molecular Sciences, 24(15), 12213. [Link]
-
Sun, N. B., Jin, J. Z., Lei, C., & He, F. Y. (2013). Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry, 25(14), 8153-8155. [Link]
-
Li, Y., Liu, X., & Wang, Q. (2021). Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Derivatives of Glucosides. Frontiers in Chemistry, 9, 643293. [Link]
-
Wujec, M., & Głowacka, E. (2013). Biological and pharmacological activities of 1,3,4-thiadiazole based compounds. Current topics in medicinal chemistry, 13(22), 2911-2926. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Connection between the Toxicity of Anthracyclines and Their Ability to Modulate the P-Glycoprotein-Mediated Transport in A549, HepG2, and MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atcc.org [atcc.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. bepls.com [bepls.com]
- 13. Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit *Green Fluorescence Optimized for Flow Cytometry* | AAT Bioquest [aatbio.com]
- 14. stemcell.com [stemcell.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. CellEvent™ Caspase-3/7 Green Flow Cytometry Assay Kit 100 Assays | Buy Online [thermofisher.com]
- 17. active/cleaved Caspase-3 Assay Kit (Fluorometric) (NBP2-54869): Novus Biologicals [novusbio.com]
- 18. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 19. nanocellect.com [nanocellect.com]
- 20. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - UK [thermofisher.com]
- 21. Flow cytometry with PI staining | Abcam [abcam.com]
- 22. youtube.com [youtube.com]
- 23. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis of 1,3,4-Thiadiazoles: A Comparative Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
The 1,3,4-thiadiazole nucleus is a cornerstone in medicinal chemistry and materials science. This five-membered heterocyclic ring, containing two nitrogen atoms and one sulfur atom, is a privileged scaffold found in a multitude of pharmacologically active compounds.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][3] The high aromaticity of the 1,3,4-thiadiazole ring imparts significant in vivo stability, while its mesoionic character allows it to readily cross cellular membranes and interact with biological targets, often with minimal toxicity.[3]
This guide provides a comparative analysis of the most prevalent and effective methods for synthesizing the 1,3,4-thiadiazole core. As Senior Application Scientists, we move beyond simple protocols to explain the causality behind experimental choices, offering insights to help you select and optimize the ideal synthetic route for your target molecules. Each method is presented with a mechanistic overview, a detailed experimental protocol, and a discussion of its advantages and limitations.
Method 1: Acid-Catalyzed Cyclization of Thiosemicarbazides
This is arguably the most versatile and widely employed method for preparing 2,5-disubstituted and 2-amino-5-substituted 1,3,4-thiadiazoles. The reaction involves the condensation and subsequent cyclodehydration of a thiosemicarbazide or its derivative with a carboxylic acid or its functional equivalent.
Mechanistic Rationale
The choice of a strong dehydrating agent, such as phosphorus oxychloride (POCl₃) or concentrated sulfuric acid (H₂SO₄), is critical.[1][4][5] The reaction proceeds via several key steps:
-
Acid Activation: The dehydrating agent activates the carboxylic acid, making it more susceptible to nucleophilic attack. In the case of POCl₃, a highly reactive acyl phosphate intermediate is formed.
-
Nucleophilic Attack: The terminal amino group of the thiosemicarbazide acts as the nucleophile, attacking the activated carbonyl carbon.[4]
-
Intramolecular Cyclization: An intermediate is formed which then undergoes intramolecular cyclization. The sulfur atom attacks the carbonyl carbon, initiating the formation of the five-membered ring.[4]
-
Dehydration: The final step is the elimination of water, driven by the strong dehydrating agent, to yield the aromatic 1,3,4-thiadiazole ring.[4]
This mechanism explains the necessity of anhydrous conditions and strong acid catalysis to drive the reaction to completion.
Caption: General workflow for the synthesis of 1,3,4-thiadiazoles via acid-catalyzed cyclization.
Experimental Protocol: Synthesis of 5-Aryl-1,3,4-thiadiazol-2-amine
This protocol is adapted from established procedures and serves as a robust starting point.[3][5]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the desired aromatic carboxylic acid (1.0 eq).
-
Activation: Carefully add phosphorus oxychloride (POCl₃, ~3-4 mL per mmol of acid) under stirring at room temperature in a fume hood. Stir the mixture for 20 minutes. The POCl₃ acts as both the solvent and the dehydrating agent.
-
Addition: Add thiosemicarbazide (1.0 eq) portion-wise to the mixture.
-
Heating: Heat the resulting mixture to 80-90 °C and maintain for 1-2 hours with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching & Hydrolysis: Cool the reaction mixture in an ice bath. Very carefully and slowly, add crushed ice or cold water (~15 mL) to quench the excess POCl₃. This is a highly exothermic reaction and must be done with caution.
-
Hydrolysis of Intermediate: Reflux the resulting aqueous suspension for 4 hours to ensure complete hydrolysis of any intermediates.
-
Work-up: Cool the mixture to room temperature. Neutralize the acidic solution to a pH of ~8 by the slow addition of a concentrated base solution (e.g., 50% NaOH). This will precipitate the product.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
Method 2: Synthesis from Thiosemicarbazide and Carbon Disulfide
This method is the premier route for synthesizing 2-amino-5-mercapto-1,3,4-thiadiazole, a highly valuable and versatile intermediate for further functionalization.
Mechanistic Rationale
The reaction proceeds in a basic medium, where thiosemicarbazide is converted into a dithiocarbazate salt. This salt then undergoes intramolecular cyclization with the elimination of hydrogen sulfide to form the thiadiazole ring.
-
Deprotonation & Addition: A base (e.g., sodium carbonate) facilitates the nucleophilic attack of the thiosemicarbazide onto the carbon disulfide (CS₂).
-
Cyclization: The resulting dithiocarbazate intermediate cyclizes, with the terminal nitrogen attacking the thiocarbonyl group.
-
Aromatization: The ring closure is followed by the elimination of H₂S, leading to the formation of the stable, aromatic 2-amino-5-mercapto-1,3,4-thiadiazole.
Caption: Key steps in the synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole.
Experimental Protocol: Synthesis of 2-Amino-5-mercapto-1,3,4-thiadiazole
This procedure is based on a well-established method.
-
Setup: Suspend thiosemicarbazide (1.0 eq) and anhydrous sodium carbonate (1.0 eq) in absolute ethanol in a round-bottom flask fitted with a reflux condenser.
-
Addition: Add carbon disulfide (CS₂, ~1.2 eq) to the suspension.
-
Reflux: Heat the reaction mixture under reflux for 6-8 hours. The mixture will typically turn yellow.
-
Isolation: After cooling, the solvent can be removed under reduced pressure. The remaining solid is dissolved in a small amount of water.
-
Precipitation: Acidify the aqueous solution with a dilute acid (e.g., acetic acid or dilute HCl) to precipitate the product.
-
Purification: Collect the solid by filtration, wash with water, and recrystallize from ethanol to yield the pure product.
Method 3: Thionation of Acylhydrazines with Lawesson's Reagent
This approach is particularly useful for synthesizing 2,5-disubstituted 1,3,4-thiadiazoles from N,N'-diacylhydrazines (hydrazine dicarboxamides). Lawesson's reagent is a powerful thionating agent that efficiently replaces carbonyl oxygens with sulfur.
Mechanistic Rationale
-
Thionation: Lawesson's reagent reacts with the two carbonyl groups of the N,N'-diacylhydrazine, converting them into thiocarbonyls.[6]
-
Cyclization/Dehydration: The resulting dithio-intermediate readily undergoes intramolecular cyclization and desulfurization/dehydration to form the stable thiadiazole ring. The exact mechanism can be complex but the overall transformation is robust.
This method's success hinges on the efficacy of Lawesson's reagent to perform the double thionation required for cyclization.
Experimental Protocol: General Procedure using Lawesson's Reagent
-
Setup: Dissolve the N,N'-diacylhydrazine (1.0 eq) in an anhydrous, high-boiling point solvent like toluene or xylene in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).
-
Addition: Add Lawesson's reagent (0.5 - 1.0 eq) to the solution.
-
Heating: Heat the mixture to reflux for 2-6 hours, monitoring the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature. The solvent can be removed under reduced pressure.
-
Purification: The crude residue is typically purified by column chromatography on silica gel to isolate the desired 2,5-disubstituted-1,3,4-thiadiazole.[5]
Comparative Analysis of Synthesis Methods
| Method | Starting Materials | Key Reagents/Conditions | Typical Yields | Advantages | Disadvantages/Limitations |
| Acid-Catalyzed Cyclization | Thiosemicarbazide, Carboxylic Acid | POCl₃ or conc. H₂SO₄, Heat | Good to Excellent (65-95%)[5] | Widely applicable, high yields, readily available starting materials. | Harsh acidic conditions, limited tolerance for acid-sensitive functional groups, vigorous work-up. |
| CS₂ Cyclization | Thiosemicarbazide, Carbon Disulfide | Base (Na₂CO₃), Ethanol, Reflux | Good (up to 85%)[5] | Excellent route for the key 2-amino-5-mercapto intermediate, relatively mild conditions. | Limited to the synthesis of the 5-mercapto derivative, use of volatile and flammable CS₂. |
| Lawesson's Reagent | N,N'-Diacylhydrazine | Lawesson's Reagent, Toluene, Reflux | Moderate to Good | Good for symmetrical 2,5-disubstituted thiadiazoles, avoids harsh acids. | Requires pre-synthesis of the diacylhydrazine, Lawesson's reagent can be odorous, chromatography often needed. |
| Modern Methods (e.g., I₂-mediated) | Thiosemicarbazide, Aldehyde | Iodine (I₂), Oxidative Cyclization | Good to Excellent | Often transition-metal-free, scalable, efficient.[6] | May have a more limited substrate scope compared to classical methods. |
Conclusion and Future Outlook
The synthesis of the 1,3,4-thiadiazole ring is well-established, with the acid-catalyzed cyclization of thiosemicarbazides remaining the most dominant and versatile strategy due to its efficiency and the accessibility of starting materials.[4] However, for specific substitution patterns, such as the crucial 2-amino-5-mercapto derivative, the carbon disulfide method is unparalleled.
As the demand for novel chemical entities in drug discovery grows, so does the need for more efficient, greener, and diverse synthetic methodologies. The development of transition-metal-free reactions, such as iodine-mediated cyclizations, and the application of enabling technologies like microwave-assisted synthesis, represent the forward trajectory in this field.[6][7] These modern approaches promise shorter reaction times, milder conditions, and potentially broader functional group tolerance, paving the way for the rapid generation of diverse 1,3,4-thiadiazole libraries for biological screening. For the practicing scientist, a thorough understanding of these classical and emerging methods is essential for the strategic design and synthesis of next-generation therapeutics and advanced materials.
References
- Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Publishing.
- Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. Chemical Methodologies.
- Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. PubMed Central.
- Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. National Institutes of Health (NIH).
- Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity. PMC, National Institutes of Health (NIH).
- Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Unknown Source.
- Synthesis of 1,3,4-thiadiazoles. Organic Chemistry Portal.
- Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. MDPI.
- Synthesis of Some New 1,3,4-Thiadiazole Derivatives and studying their Biological Activities. Unknown Source.
- Minireview of Synthesis Process of 1,3,4-Thiadiazole Derivatives. ResearchGate.
- Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. JOCPR.
Sources
- 1. chemmethod.com [chemmethod.com]
- 2. jocpr.com [jocpr.com]
- 3. mdpi.com [mdpi.com]
- 4. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 5. researchgate.net [researchgate.net]
- 6. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]
- 7. Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
evaluating the selectivity of 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide for cancer cells
An objective, data-driven evaluation of a compound's selectivity for cancer cells is a cornerstone of preclinical drug discovery. This guide provides a comprehensive framework for assessing the selective cytotoxicity of 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide, a novel thiadiazole derivative. While specific data on this compound is not extensively published, the methodologies outlined herein represent the gold standard for characterizing the therapeutic potential of new chemical entities in oncology.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond simple protocol recitation to explain the scientific rationale behind experimental choices, ensuring a robust and self-validating approach to the evaluation of cancer cell selectivity.
Foundational Principles: Designing a Selectivity Study
The primary goal is to determine if 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide can induce cancer cell death at concentrations that have minimal effect on normal, healthy cells. A well-designed study hinges on the appropriate selection of cell lines and a tiered experimental approach, moving from broad cytotoxicity screening to more focused mechanistic investigations.
The Importance of a Diverse Cell Line Panel
To establish selectivity, it is crucial to compare the compound's effect on cancer cells versus normal cells. The choice of cell lines should ideally reflect the intended therapeutic application. For a broad-spectrum anticancer agent, a panel like the NCI-60, which represents various cancer types, is a powerful tool. For this guide, we will focus on a more targeted, yet representative, panel.
Table 1: Recommended Cell Line Panel for Initial Selectivity Screening
| Cell Line | Type | Origin | Rationale for Inclusion |
| MCF-7 | Cancer | Breast Adenocarcinoma | Represents a common epithelial-derived cancer. |
| A549 | Cancer | Lung Carcinoma | Represents a cancer type with significant clinical need. |
| HCT116 | Cancer | Colon Carcinoma | Represents a gastrointestinal cancer. |
| IMR-90 | Normal | Fetal Lung Fibroblast | A well-characterized normal fibroblast cell line. |
| MCF-10A | Normal | Non-tumorigenic Breast Epithelial | A non-cancerous counterpart to the MCF-7 cell line. |
This panel allows for the direct comparison of the compound's effects on cancerous and non-cancerous cells from similar tissues (MCF-7 vs. MCF-10A), as well as a broader assessment of its activity against other cancer types.
Tier 1: Primary Cytotoxicity Screening
The initial step is to determine the concentration-dependent cytotoxic effects of the compound across the selected cell line panel. The half-maximal inhibitory concentration (IC50) is a key metric derived from this analysis.
Experimental Workflow: Cytotoxicity Assessment
The Sulforhodamine B (SRB) assay is a reliable and widely used method for determining cell density based on the measurement of cellular protein content.
Caption: Workflow for determining IC50 values using the SRB assay.
Protocol: Sulforhodamine B (SRB) Assay
-
Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere for 24 hours.
-
Compound Addition: Treat the cells with a range of concentrations of 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide (e.g., from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
Cell Fixation: Gently remove the media and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: Wash the plates five times with slow-running tap water and air dry. Stain the cells with 0.4% (w/v) SRB in 1% acetic acid for 10 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: Air dry the plates until no moisture is visible. Add 10 mM Tris base solution (pH 10.5) to each well and shake on a plate shaker for 5 minutes to solubilize the protein-bound dye.
-
Data Acquisition: Read the absorbance at 510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curves to determine the IC50 values.
Interpreting the Data: The Selectivity Index
The selectivity index (SI) is a critical parameter for quantifying the cancer-selective cytotoxicity of a compound. It is calculated as the ratio of the IC50 value in a normal cell line to the IC50 value in a cancer cell line.
SI = IC50 (Normal Cells) / IC50 (Cancer Cells)
A higher SI value indicates greater selectivity for cancer cells. Generally, an SI value greater than 3 is considered significant, while an SI greater than 10 is considered highly selective.
Table 2: Hypothetical IC50 and Selectivity Index Data for 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide
| Cell Line | Type | IC50 (µM) | Selectivity Index (SI) vs. IMR-90 | Selectivity Index (SI) vs. MCF-10A |
| MCF-7 | Cancer | 5.2 | 8.6 | 11.5 |
| A549 | Cancer | 8.1 | 5.5 | 7.4 |
| HCT116 | Cancer | 4.5 | 9.9 | 13.3 |
| IMR-90 | Normal | 44.8 | - | - |
| MCF-10A | Normal | 60.0 | - | - |
In this hypothetical example, the compound shows promising selectivity, particularly against HCT116 and MCF-7 cells when compared to the normal cell lines.
Tier 2: Mechanistic Investigations
Once selectivity has been established, the next step is to understand how the compound induces cell death. This provides deeper insight into its mechanism of action and potential for therapeutic development.
Apoptosis vs. Necrosis: A Key Distinction
Apoptosis, or programmed cell death, is generally the preferred mode of cell death for anticancer agents as it is less likely to induce an inflammatory response compared to necrosis. The Annexin V/Propidium Iodide (PI) assay is a standard method to differentiate between these two pathways.
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
Protocol: Annexin V/PI Staining
-
Cell Treatment: Seed cells in 6-well plates and treat with 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide at its IC50 concentration for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The different cell populations (live, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.
Cell Cycle Analysis
Many anticancer compounds exert their effects by arresting the cell cycle at a specific phase, which can then lead to apoptosis. Propidium iodide staining of DNA allows for the analysis of cell cycle distribution.
Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the Annexin V/PI assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes.
-
Analysis: Analyze the DNA content by flow cytometry. The relative number of cells in the G0/G1, S, and G2/M phases can be quantified.
Table 3: Hypothetical Cell Cycle Distribution Data in HCT116 Cells
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 55.4 | 25.1 | 19.5 |
| Compound (IC50) | 20.3 | 15.2 | 64.5 |
This hypothetical data suggests that the compound induces a G2/M phase cell cycle arrest in HCT116 cells, a common mechanism for anticancer drugs.
Comparative Analysis with Alternative Compounds
To contextualize the performance of 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide, it is essential to compare it to established chemotherapeutic agents or other relevant compounds.
Table 4: Comparative Selectivity of 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide and Doxorubicin
| Compound | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) |
| 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide | HCT116 | 4.5 | IMR-90 | 44.8 | 9.9 |
| Doxorubicin | HCT116 | 0.8 | IMR-90 | 2.1 | 2.6 |
This comparison highlights the potentially superior selectivity of the novel compound over a standard chemotherapeutic like Doxorubicin, which is known for its off-target toxicity.
Conclusion and Future Directions
The methodologies described in this guide provide a robust framework for the initial evaluation of 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide's selectivity for cancer cells. Based on the hypothetical data, the compound demonstrates promising cancer-selective cytotoxicity, potentially through the induction of G2/M cell cycle arrest and apoptosis.
Future studies should aim to:
-
Elucidate the specific molecular target(s) of the compound through techniques like thermal shift assays or proteomics.
-
Validate the findings in more complex models , such as 3D spheroids or in vivo animal models.
-
Perform structure-activity relationship (SAR) studies to optimize the compound for improved potency and selectivity.
By following this structured, data-driven approach, researchers can confidently assess the therapeutic potential of novel compounds and make informed decisions about their advancement in the drug discovery pipeline.
References
A Comparative Guide to the In Vivo Efficacy of 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide in Preclinical Mouse Models of Cancer
This guide provides a comprehensive overview of the potential in vivo anti-tumor efficacy of the novel investigational compound, 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide. Given the nascent stage of research on this specific molecule, this document synthesizes data from studies on structurally related 1,3,4-thiadiazole derivatives to construct a predictive comparative analysis. The guide is intended for researchers, scientists, and drug development professionals actively engaged in oncology research.
The 1,3,4-thiadiazole scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties.[1][2][3][4] The anticancer effects of these compounds are often attributed to their ability to interfere with DNA replication and inhibit key signaling pathways involved in cancer cell proliferation and survival.[5][6] This guide will delineate a robust preclinical experimental design to evaluate the in vivo efficacy of 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide in a human tumor xenograft mouse model, comparing its performance against a standard-of-care chemotherapeutic agent.
Rationale for In Vivo Efficacy Evaluation
The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine, a fundamental component of nucleic acids. This structural mimicry allows 1,3,4-thiadiazole derivatives to potentially disrupt DNA synthesis and repair processes within cancer cells, leading to cell cycle arrest and apoptosis.[5] Furthermore, various derivatives have been shown to inhibit protein kinases, which are crucial for the signal transduction pathways that regulate cell growth and proliferation.[6] The subject of this guide, 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide, combines the 1,3,4-thiadiazole core with a reactive chloro-butanamide side chain, which may enhance its cytotoxic potential.
To translate promising in vitro cytotoxicity into a viable therapeutic strategy, in vivo efficacy studies in animal models are essential. These studies provide critical information on a compound's pharmacokinetics, tolerability, and its ability to inhibit tumor growth in a complex biological system.
Comparative Experimental Design: Human Tumor Xenograft Model
The following section details a comprehensive, albeit predictive, experimental workflow for assessing the in vivo anti-tumor activity of 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide.
The experimental workflow is designed to provide a clear and logical progression from animal model selection to data analysis.
Caption: Experimental workflow for in vivo efficacy testing.
2.2.1. Animal Model and Cell Line
-
Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old. These mice lack a thymus and are unable to mount an effective T-cell mediated immune response, thus preventing the rejection of human tumor xenografts.
-
Cell Line: MCF-7 human breast adenocarcinoma cell line. This is a well-characterized, estrogen-dependent cell line commonly used in breast cancer research. Many 1,3,4-thiadiazole derivatives have shown potent activity against MCF-7 cells.[7][8]
2.2.2. Tumor Implantation and Growth Monitoring
-
MCF-7 cells are cultured in appropriate media until they reach 80-90% confluency.
-
Cells are harvested, washed, and resuspended in a sterile phosphate-buffered saline (PBS) and Matrigel mixture (1:1 ratio) at a concentration of 1x10^7 cells/mL.
-
Each mouse is subcutaneously injected with 0.1 mL of the cell suspension (1x10^6 cells) into the right flank.
-
Tumors are allowed to grow, and their dimensions are measured bi-weekly using digital calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
2.2.3. Treatment Regimen
-
Once tumors reach an average volume of approximately 100 mm³, mice are randomized into four treatment groups (n=8 per group).
-
Group 1 (Vehicle Control): Administered with the vehicle solution (e.g., 5% DMSO in saline) via intraperitoneal (i.p.) injection daily.
-
Group 2 (Investigational Compound): Administered with 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide at a dose of 25 mg/kg body weight, i.p., daily. The dose is determined from prior maximum tolerated dose (MTD) studies.
-
Group 3 (Positive Control): Administered with Doxorubicin at a dose of 5 mg/kg body weight, i.p., once a week. Doxorubicin is a standard-of-care chemotherapeutic for breast cancer.
-
Group 4 (Combination Therapy): Administered with both the investigational compound and Doxorubicin at their respective doses and schedules.
-
Treatment continues for a predefined period (e.g., 21 days), or until tumors in the control group reach a predetermined endpoint size.
2.2.4. Efficacy and Toxicity Assessment
-
Tumor Volume: Measured bi-weekly throughout the study.
-
Body Weight: Measured bi-weekly as a general indicator of toxicity.
-
Survival: Monitored daily. A Kaplan-Meier survival curve will be generated.
-
Terminal Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for histopathological and immunohistochemical analysis.
Predicted Comparative Efficacy Data
The following table presents hypothetical but realistic data based on the known activities of similar 1,3,4-thiadiazole derivatives.
| Treatment Group | Average Tumor Volume at Day 21 (mm³) | % Tumor Growth Inhibition (TGI) | Change in Body Weight (%) |
| Vehicle Control | 1250 ± 150 | - | +2.5 ± 1.0 |
| 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide (25 mg/kg) | 625 ± 90 | 50 | -3.0 ± 1.5 |
| Doxorubicin (5 mg/kg) | 450 ± 75 | 64 | -8.5 ± 2.0 |
| Combination Therapy | 250 ± 50 | 80 | -10.0 ± 2.5 |
Note: Data are presented as mean ± standard error of the mean (SEM). TGI is calculated relative to the vehicle control group.
Potential Mechanism of Action and Signaling Pathway
Many anticancer agents, including derivatives of 1,3,4-thiadiazole, exert their effects by inducing apoptosis. A key pathway involved in this process is the intrinsic or mitochondrial pathway, which is regulated by the Bcl-2 family of proteins.
Caption: Proposed apoptotic signaling pathway.
Conclusion and Future Directions
This guide outlines a comprehensive framework for the in vivo evaluation of 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide. Based on the extensive literature on the 1,3,4-thiadiazole scaffold, it is reasonable to hypothesize that this compound will exhibit significant anti-tumor activity in preclinical mouse models. The proposed comparative study against Doxorubicin will provide a crucial benchmark for its potential therapeutic efficacy.
Future studies should focus on elucidating the precise molecular mechanisms of action, conducting detailed pharmacokinetic and pharmacodynamic analyses, and exploring its efficacy in a broader range of cancer models, including patient-derived xenografts (PDXs). The promising anticancer potential of the 1,3,4-thiadiazole class of compounds warrants further investigation of novel derivatives like 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide.[9]
References
-
Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
-
Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
-
A review on the 1,3,4-Thiadiazole as Anticancer Activity. (n.d.). bepls. Retrieved January 21, 2026, from [Link]
-
Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC. (2025, April 16). NCBI. Retrieved January 21, 2026, from [Link]
-
New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. (2022, March 10). PubMed. Retrieved January 21, 2026, from [Link]
-
Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. (2022, December 6). MDPI. Retrieved January 21, 2026, from [Link]
-
The activity of a new 2-amino-1,3,4-thiadiazole derivative 4ClABT in cancer and normal cells. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]
-
In Vivo Efficacy of Selected Analogues on Plasmodium Mouse Malaria Models a. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. (n.d.). Asian Journal of Chemistry. Retrieved January 21, 2026, from [Link]
-
In Vitro and In Vivo Activities of 1,3,4-Thiadiazole-2-Arylhydrazone Derivatives of Megazol against Trypanosoma cruzi. (n.d.). NCBI. Retrieved January 21, 2026, from [Link]
-
Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Derivatives of Glucosides - PMC. (n.d.). NCBI. Retrieved January 21, 2026, from [Link]
-
Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Derivatives of Glucosides. (2021, March 25). Frontiers. Retrieved January 21, 2026, from [Link]
-
Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. (2021, December 4). ResearchGate. Retrieved January 21, 2026, from [Link]
-
The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. (2021, October 26). MDPI. Retrieved January 21, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Derivatives of Glucosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Derivatives of Glucosides [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. bepls.com [bepls.com]
- 7. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The activity of a new 2-amino-1,3,4-thiadiazole derivative 4ClABT in cancer and normal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide: A Comparative Guide for Novel Kinase Inhibitors
Introduction: The Quest for Precision in Cancer Therapy
The landscape of oncology is continually reshaped by the development of targeted therapies, with protein kinase inhibitors at the forefront of this revolution. Protein kinases, enzymes that regulate a vast array of cellular processes, are frequently dysregulated in cancer, driving tumor growth, proliferation, and survival. Consequently, the identification and validation of novel kinase inhibitors are of paramount importance. This guide provides a comprehensive framework for benchmarking a novel investigational compound, 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide , against established kinase inhibitors.
The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties. Our focus is to delineate a rigorous, multi-faceted approach to characterize the potency, selectivity, and cellular effects of 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide, a compound of interest due to its structural motifs that suggest potential kinase inhibitory action. This guide is intended for researchers, scientists, and drug development professionals to not only understand the "how" but also the "why" behind each experimental step.
Comparative Framework: Selecting the Right Benchmarks
To contextualize the activity of our investigational compound, it is crucial to compare it against well-characterized inhibitors of a relevant signaling pathway. The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a critical, frequently activated signaling cascade in many cancers, making its components excellent targets for therapeutic intervention. Therefore, we have selected a panel of established inhibitors targeting key nodes in this pathway:
-
Pictilisib (GDC-0941): A potent pan-Class I PI3K inhibitor.
-
Capivasertib (AZD5363): A selective pan-Akt inhibitor.
-
Everolimus (RAD001): An allosteric inhibitor of mTORC1, a rapamycin analog (rapalog).
These benchmarks will provide a robust basis for comparison, allowing for a nuanced understanding of the potential mechanism and efficacy of 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide.
Experimental Roadmap for Comprehensive Benchmarking
The following sections outline a step-by-step experimental workflow designed to provide a holistic evaluation of our investigational compound.
Phase 1: In Vitro Kinase Inhibition Assays
The initial step is to ascertain the direct inhibitory effect of 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide on the activity of purified kinases. This is fundamental to confirming the compound's mechanism of action and determining its potency.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the investigational compound against key kinases in the PI3K/Akt/mTOR pathway.
Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Enzyme and Substrate Preparation: Recombinant human PI3K, Akt, and mTOR kinases and their respective substrates are prepared in a kinase reaction buffer.
-
Inhibitor Preparation: 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide and the benchmark inhibitors are serially diluted to a range of concentrations.
-
Kinase Reaction: The kinase, substrate, and ATP are incubated with the various concentrations of the inhibitors in a 96- or 384-well plate format.
-
Detection: The amount of phosphorylated substrate is quantified. Time-resolved fluorescence resonance energy transfer (TR-FRET) or luminescence-based assays that measure the amount of ATP remaining are common methods.
-
Data Analysis: The percentage of kinase inhibition is plotted against the inhibitor concentration, and the IC50 value is calculated using a non-linear regression model.
Hypothetical Data Summary:
| Compound | PI3Kα (IC50, nM) | Akt1 (IC50, nM) | mTOR (IC50, nM) |
| 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Pictilisib (GDC-0941) | 3.3 | >1000 | 18 |
| Capivasertib (AZD5363) | >1000 | 8 | >1000 |
| Everolimus (RAD001) | >1000 | >1000 | 1.8 |
Note: Values for benchmark compounds are representative and may vary based on assay conditions.
Phase 2: Cell-Based Assays for Biological Efficacy
While in vitro assays are crucial for determining direct enzymatic inhibition, cell-based assays provide a more physiologically relevant context to evaluate a compound's efficacy. These assays assess the ability of the inhibitor to penetrate cells and exert its effects in a complex cellular environment.
Objective: To assess the anti-proliferative effect of the investigational compound on cancer cell lines with known PI3K/Akt/mTOR pathway dysregulation (e.g., MCF-7, a breast cancer cell line with a PIK3CA mutation).
Experimental Protocol: MTT Proliferation Assay
-
Cell Culture: Cancer cell lines are cultured under standard conditions.
-
Inhibitor Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the test and reference inhibitors for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the GI50 (concentration for 50% growth inhibition) is determined.
Hypothetical Data Summary:
| Compound | MCF-7 (GI50, µM) |
| 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide | [Experimental Value] |
| Pictilisib (GDC-0941) | 0.5 |
| Capivasertib (AZD5363) | 0.4 |
| Everolimus (RAD001) | 0.02 |
Objective: To determine if the observed anti-proliferative effects are due to the induction of programmed cell death (apoptosis).
Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Cells are treated with the investigational compound and benchmarks at their respective GI50 concentrations for a defined period (e.g., 48 hours).
-
Staining: Cells are harvested and stained with FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive cells are undergoing apoptosis, while PI staining indicates loss of membrane integrity (necrosis or late apoptosis).
-
Data Analysis: The percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+) is quantified.
Phase 3: Target Engagement and Pathway Modulation
To confirm that the cellular effects of 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide are a direct result of its intended kinase inhibitory activity, it is essential to measure the phosphorylation status of downstream pathway components.
Objective: To verify that the investigational compound inhibits the PI3K/Akt/mTOR signaling pathway in cells.
Experimental Protocol: Western Blot Analysis
-
Cell Lysis: Cancer cells are treated with the inhibitors for a short period (e.g., 2-4 hours) and then lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is probed with primary antibodies specific for phosphorylated and total forms of key pathway proteins (e.g., p-Akt, Akt, p-S6, S6).
-
Detection: Horseradish peroxidase (HRP)-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate are used for detection.
-
Analysis: The band intensities are quantified to determine the ratio of phosphorylated to total protein.
Hypothetical Result Interpretation: A potent inhibitor of the PI3K/Akt/mTOR pathway would be expected to decrease the levels of p-Akt and p-S6 in a dose-dependent manner.
Visualizing the Experimental and Biological Frameworks
To aid in the conceptualization of the benchmarking process and the targeted biological pathway, the following diagrams are provided.
Caption: A generalized workflow for the comprehensive benchmarking of a novel kinase inhibitor.
Caption: The PI3K/Akt/mTOR signaling pathway with points of intervention for the benchmark inhibitors.
Future Directions: In Vivo Validation
Upon successful in vitro and cell-based characterization, the next logical step is to evaluate the in vivo efficacy and safety of 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide. This typically involves xenograft models where human cancer cells are implanted into immunocompromised mice. Key endpoints of such studies include tumor growth inhibition, pharmacokinetic and pharmacodynamic (PK/PD) analysis, and assessment of toxicity.
Conclusion
The benchmarking of a novel kinase inhibitor is a meticulous process that requires a systematic and comparative approach. This guide has outlined a robust framework for the evaluation of 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide against established inhibitors of the PI3K/Akt/mTOR pathway. By following these detailed protocols and understanding the rationale behind each experiment, researchers can generate a comprehensive data package to support the further development of this and other promising therapeutic candidates. The ultimate goal is to translate these preclinical findings into novel, effective, and safe cancer therapies.
References
-
Reaction Biology. In Vivo Kinase Activity Models. [Link]
-
Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. [Link]
-
Wikipedia. Phosphoinositide 3-kinase inhibitor. [Link]
-
Zheng, B., & Jiang, Y. (2016). mTOR Inhibitors at a Glance. Molecular and Cellular Pharmacology, 8(1), 15–22. [Link]
-
Creative Diagnostics. Kinase Activity Assay. [Link]
-
Wikipedia. mTOR inhibitors. [Link]
-
Patsnap Synapse. What are mTOR inhibitors and how do they work?. [Link]
-
ResearchGate. mTOR Inhibitors at a Glance. [Link]
-
National Center for Biotechnology Information. Inhibitors of phosphoinositide 3-kinase (PI3K) and phosphoinositide 3-kinase-related protein kinase family (PIKK). [Link]
-
RxList. How Do AKT Inhibitors Work. [Link]
-
Drugs.com. List of PI3K Inhibitors. [Link]
-
Drugs.com. List of MTOR inhibitors. [Link]
-
PLOS One. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. [Link]
-
RxList. Antineoplastic PI3K Inhibitors. [Link]
-
PubMed. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. [Link]
-
ResearchGate. Selected PI3K inhibitors approved or in clinical trials. [Link]
-
Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
PubMed. Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. [Link]
-
PubMed Central. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review). [Link]
-
ACS Publications. High-Quality In Vivo Chemical Probes for Protein Kinases Disclosed in 2024. [Link]
-
PubMed Central. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. [Link]
-
AACR Journals. Development and characterization in vivo of an inhibitor with Aurora kinase A and B specificity. [Link]
-
INiTS. Cell-based test for kinase inhibitors. [Link]
-
International Journal of ChemTech Research. Biological Evaluation of Some Synthesized N-Substituted 1,3,4 Thiadiazole derivatives by using In-Vitro Model. [Link]
-
Sciendo. Efficient Green Synthesis and Biological Evaluation of Thiadiazole Derivatives. [Link]
-
National Center for Biotechnology Information. Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Derivatives of Glucosides. [Link]
-
PubMed. Design, Synthesis, and Biological Evaluation of 1,3,4-Thiadiazole Derivatives as Novel Potent Peptide Deformylase Inhibitors for Combating Drug-Resistant Gram-Positive and -Negative Bacteria. [Link]
-
MDPI. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. [Link]
-
ResearchGate. (PDF) Synthesis and biological evaluation of new 1,3,4-thiadiazole derivatives as potent antimicrobial agents. [Link]
-
PubMed. Mechanism of action of 2-amino-1,3,4-thiadiazole (NSC 4728). [Link]
-
National Center for Biotechnology Information. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. [Link]
-
MDPI. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. [Link]
- PubMed. *Stereochemical basis for activity in thiadiazole anticonvulsants: 1-[5-(biphenyl-2-yl)-1,3,4-thiadiazol-2-yl]methanaminium chloride and two inactive analogues, 2-(biphenyl-4-yl)-5
Validating the Mechanism of Action of 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide: A Comparative Guide to Genetic Knockout Confirmation
For researchers, scientists, and drug development professionals, establishing a definitive mechanism of action is a cornerstone of therapeutic innovation. This guide provides an in-depth, experience-driven comparison of methodologies to confirm the molecular target of a novel compound, 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide. We will navigate the experimental journey from a plausible hypothesis to robust validation using genetic knockout technologies, primarily focusing on the CRISPR-Cas9 system.
The 1,3,4-thiadiazole heterocyclic core is a privileged scaffold in medicinal chemistry, known to interact with a wide array of biological targets, including enzymes like carbonic anhydrases, cyclooxygenases, and various kinases.[1][2] Let us postulate a hypothetical yet scientifically grounded scenario: initial high-throughput screening and computational modeling suggest that 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide exhibits potent inhibitory activity against Carbonic Anhydrase IX (CA9).
CA9 is a transmembrane enzyme highly expressed in many solid tumors in response to hypoxia.[1][2] Its role in maintaining intracellular pH in the acidic tumor microenvironment is crucial for cancer cell survival, proliferation, and migration, making it a compelling therapeutic target.[1][3][4] This guide will detail the rigorous process of using genetic knockout to unequivocally test the hypothesis that CA9 is the direct and functionally relevant target of our compound.
The Rationale for Genetic Knockout in Target Validation
Pharmacological inhibitors can suffer from off-target effects, leading to ambiguous or misleading results. Genetic knockout of the putative target gene offers a highly specific approach to validate a drug's mechanism of action.[5][6] If the compound's efficacy is significantly diminished or altogether abolished in cells lacking the target protein, it provides strong evidence for a direct on-target mechanism.[3]
The logic is straightforward: by removing the suspected target, we can observe if the cellular phenotype induced by the drug disappears. This guide will compare the effects of 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide on wild-type cancer cells versus those with a genetically ablated CA9 gene.
Experimental Workflow: A Step-by-Step Guide
The overall experimental workflow is a multi-stage process designed for clarity and reproducibility.
Caption: Overall experimental workflow for validating the mechanism of action.
Phase 1: Generation of a Stable CA9 Knockout Cancer Cell Line
The choice of cell line is critical. A cancer cell line known to express high levels of CA9 under hypoxic conditions, such as a clear cell renal cell carcinoma line (e.g., SK-RC-52) or a breast cancer line (e.g., MDA-MB-231), would be appropriate.
Protocol 1: CRISPR-Cas9 Mediated Knockout of CA9
-
Guide RNA (gRNA) Design and Cloning:
-
Design two to three unique gRNAs targeting an early exon of the CA9 gene to maximize the likelihood of a frameshift mutation and subsequent nonsense-mediated decay of the mRNA.[7] Utilize online design tools to minimize off-target effects.
-
Synthesize and clone the gRNA sequences into a suitable Cas9 expression vector, such as pX458, which co-expresses Cas9 and a fluorescent marker (e.g., GFP) for selection.[7]
-
-
Transfection:
-
Transfect the chosen cancer cell line with the Cas9-gRNA plasmid using a high-efficiency transfection reagent. Include a control group transfected with a non-targeting gRNA.
-
-
Single-Cell Sorting and Clonal Expansion:
-
48-72 hours post-transfection, use fluorescence-activated cell sorting (FACS) to isolate single GFP-positive cells into individual wells of a 96-well plate.
-
Culture the single cells to allow for the growth of clonal populations.
-
Phase 2: Rigorous Validation of the CA9 Knockout
It is imperative to confirm the successful knockout at both the genomic and protein levels.[8][9]
Protocol 2: Validation of Gene Editing
-
Genomic DNA Analysis:
-
Extract genomic DNA from the expanded clones.
-
Amplify the targeted region of the CA9 gene by PCR.
-
Sequence the PCR products (Sanger sequencing) to identify insertions or deletions (indels) that result in a frameshift mutation.[8]
-
-
Protein Expression Analysis (Western Blot):
-
Culture a subset of wild-type and validated knockout clones under hypoxic conditions (1% O2) to induce CA9 expression.
-
Lyse the cells and perform a Western blot using a validated antibody against CA9. A complete absence of the CA9 protein band in the knockout clones confirms a successful knockout.[9][10]
-
Phase 3: Comparative Analysis of Drug Efficacy
This phase directly tests our hypothesis. We will compare the effects of 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide on the wild-type (WT) and CA9 knockout (KO) cells.
Protocol 3: Cell Viability MTT Assay
-
Seed an equal number of WT and CA9 KO cells into 96-well plates.
-
Treat the cells with a range of concentrations of 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide for 48-72 hours.
-
Add MTT reagent to each well and incubate for 4 hours.[11][12]
-
Add a solubilization solution to dissolve the formazan crystals.[11][13]
-
Measure the absorbance at 570 nm to determine cell viability.[14]
Protocol 4: Apoptosis Annexin V Assay
-
Treat WT and CA9 KO cells with the compound at its determined IC50 concentration.
-
After 24-48 hours, harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI).[15][16][17]
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic and necrotic cells.[15][17]
Interpreting the Data: Expected Outcomes
The data from these comparative assays will provide a clear picture of the compound's reliance on CA9 for its cytotoxic effects.
Table 1: Hypothetical Comparative IC50 Values
| Cell Line | Target | Compound | IC50 (µM) |
| Wild-Type | CA9 | 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide | 5.2 |
| CA9 KO | None | 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide | > 100 |
A significant rightward shift in the IC50 value for the CA9 KO cells would strongly indicate that the compound's primary mechanism of action is through the inhibition of CA9.
Table 2: Hypothetical Apoptosis Induction
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) |
| Wild-Type | Vehicle | 5% |
| Wild-Type | Compound (IC50) | 65% |
| CA9 KO | Vehicle | 6% |
| CA9 KO | Compound (IC50) | 10% |
A dramatic reduction in apoptosis in the CA9 KO cells treated with the compound further corroborates the on-target activity.
The Underlying Signaling Pathway: Connecting CA9 to Cell Fate
CA9 is a key regulator of pH in the tumor microenvironment, a process intricately linked to the HIF-1 signaling pathway.[18][19][20] Under hypoxic conditions, HIF-1α is stabilized and promotes the transcription of genes involved in survival, including CA9.[18][19][21] By catalyzing the hydration of CO2, CA9 helps to maintain a neutral intracellular pH while acidifying the extracellular space, a condition that favors tumor invasion and metastasis.[3][22]
Caption: Simplified signaling pathway of CA9 under hypoxia and its inhibition.
Inhibition of CA9 by our compound would disrupt this pH regulation, leading to intracellular acidosis and ultimately, apoptosis. The knockout of the CA9 gene phenocopies the effect of a highly specific and potent inhibitor, thus validating the proposed mechanism.
Alternative and Complementary Approaches
For a comprehensive validation, orthogonal methods should be considered.
-
CRISPR Interference (CRISPRi): For a more nuanced understanding, CRISPRi can be employed to repress CA9 gene expression rather than causing a complete knockout.[27] This can better mimic the partial inhibition achieved by a pharmacological agent.
Conclusion
The convergence of data from wild-type and CA9 knockout cells provides the highest level of confidence in confirming the mechanism of action of 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide. A significant loss of efficacy in the knockout cells, as demonstrated by increased IC50 values and reduced apoptosis, would provide compelling evidence that CA9 is indeed the primary and functionally relevant target. This rigorous, genetically-defined approach is an indispensable component of modern drug discovery, ensuring that therapeutic candidates advance with a clear and validated molecular mechanism.
References
-
Rana Neama Atiya. (2021). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. ResearchGate. [Link]
-
Guan, P., et al. (Year). Biological and pharmacological activities of 1,3,4-thiadiazole based compounds. PubMed. [Link]
-
Iorio, F., et al. (2020). Drug mechanism-of-action discovery through the integration of pharmacological and CRISPR screens. bioRxiv. [Link]
-
Biognosys. (n.d.). How to Validate a CRISPR Knockout. Biognosys. [Link]
-
Biocompare. (2022). Target Validation with CRISPR. Biocompare. [Link]
-
Pastorek, J., & Pastorekova, S. (2015). Carbonic anhydrase IX: regulation and role in cancer. PubMed. [Link]
-
Semenza, G. L. (2003). Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia. PMC - NIH. [Link]
-
National Institutes of Health. (n.d.). Measuring carbonic anhydrase IX as a hypoxia biomarker: differences in concentrations in serum and plasma using a commercial enzyme-linked immunosorbent assay due to influences of metal ions. NIH. [Link]
-
ResearchGate. (n.d.). Figure 4: Generation of CA9-ko cells using CRISPR-cas9 to create single... ResearchGate. [Link]
-
Chan, K., et al. (2022). The Art of Finding the Right Drug Target: Emerging Methods and Strategies. PMC - NIH. [Link]
-
Norris, A. D., et al. (2015). CRISPR/Cas9 Methodology for the Generation of Knockout Deletions in Caenorhabditis elegans. PMC - NIH. [Link]
-
Biocompare. (2022). Cutting-Edge Approaches to Target Identification and Validation. Biocompare. [Link]
-
MDPI. (n.d.). Computational Discovery of Selective Carbonic Anhydrase IX (CA IX) Inhibitors via Pharmacophore Modeling and Molecular Simulations for Cancer Therapy. MDPI. [Link]
-
Synthego. (2025). Validate Targeted Gene Editing Knockout Cell Lines. Synthego. [Link]
-
MDPI. (n.d.). Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy. MDPI. [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]
-
ResearchGate. (n.d.). Carbonic anhydrase IX (CAIX)‐based cell selection model and... ResearchGate. [Link]
-
PMC - NIH. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC - NIH. [Link]
-
Wikipedia. (n.d.). Hypoxia-inducible factor. Wikipedia. [Link]
-
ResearchGate. (n.d.). (PDF) RNA interference: from target validation to therapeutics. ResearchGate. [Link]
-
Sygnature Discovery. (n.d.). Target Validation. Sygnature Discovery. [Link]
-
protocols.io. (2024). Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells. protocols.io. [Link]
-
PLOS One. (n.d.). Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. PLOS One. [Link]
-
Karginov, A. V., & Zou, Y. (2016). Immunoblot screening of CRISPR/Cas9-mediated gene knockouts without selection. BMC Molecular and Cell Biology, 17(1), 1-8. [Link]
-
QIAGEN GeneGlobe. (n.d.). HIF1α Signaling. QIAGEN GeneGlobe. [Link]
-
PMC - NIH. (n.d.). Targeting Carbonic Anhydrase IX Activity and Expression. PMC - NIH. [Link]
-
NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
-
Journal of Young Investigators. (2014). Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening. Journal of Young Investigators. [Link]
-
PMC - PubMed Central. (n.d.). Signaling pathway involved in hypoxia-inducible factor-1α regulation in hypoxic-ischemic cortical neurons in vitro. PMC - PubMed Central. [Link]
-
Nuvisan. (n.d.). Expert target identification & validation services for drug discovery. Nuvisan. [Link]
-
Horizon Discovery. (2023). Overcoming the pitfalls of validating knockout cell lines by western blot. Horizon Discovery. [Link]
-
Novoprolabs. (2024). Innovative Applications of RNA Interference Technology in Drug Development. Novoprolabs. [Link]
-
Harris, A. L., et al. (2004). Role of Carbonic Anhydrase IX in Human Tumor Cell Growth, Survival, and Invasion. Cancer Research, 64(17), 6002-6007. [Link]
-
Wikipedia. (n.d.). Carbonic anhydrase 9. Wikipedia. [Link]
-
University of Rochester Medical Center. (n.d.). The Annexin V Apoptosis Assay. University of Rochester Medical Center. [Link]
Sources
- 1. Carbonic anhydrase IX: regulation and role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carbonic anhydrase IX: A hypoxia-controlled “catalyst” of cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interplay of Carbonic Anhydrase IX With Amino Acid and Acid/Base Transporters in the Hypoxic Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. origene.com [origene.com]
- 6. Webinar: How to use CRISPR-Cas9 for knockout, knock-in, and gene activation [horizondiscovery.com]
- 7. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 8. How to Validate a CRISPR Knockout [biognosys.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. Immunoblot screening of CRISPR/Cas9-mediated gene knockouts without selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 20. Signaling pathway involved in hypoxia-inducible factor-1α regulation in hypoxic-ischemic cortical neurons in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Hypoxia-inducible factor - Wikipedia [en.wikipedia.org]
- 22. Targeting Carbonic Anhydrase IX Activity and Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. RNAi in drug development: Practical considerations (Chapter 27) - RNA Interference Technology [cambridge.org]
- 25. Innovative Applications of RNA Interference Technology in Drug Development [synapse.patsnap.com]
- 26. RNAi-Based Therapeutics and Novel RNA Bioengineering Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 27. The Art of Finding the Right Drug Target: Emerging Methods and Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of In Vitro Reproducibility: A Comparative Guide for 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide and its Analogs
For researchers and drug development professionals, the quest for novel therapeutic agents is often paved with the meticulous execution of in vitro experiments. The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, lauded for its versatile pharmacological profile, which spans anticancer, antimicrobial, and anti-inflammatory activities[1][2]. Within this promising class of compounds lies 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide, a molecule representative of the N-acyl-substituted 2-amino-1,3,4-thiadiazoles. While the therapeutic potential of such compounds is significant, the path from initial screening to a validated lead is critically dependent on one foundational principle: reproducibility.
This guide provides an in-depth analysis of the factors governing the reproducibility of in vitro experiments using 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide as a central case study. We will dissect a standard cytotoxicity assay protocol, illuminate common pitfalls, and compare alternative methodologies to ensure that your experimental data is not only accurate but also robust and repeatable.
The Compound in Context: Physicochemical Properties and Their Impact
Before delving into experimental protocols, it is crucial to understand the inherent properties of the compound . 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide, like many of its thiadiazole counterparts, possesses a heterocyclic ring system that can influence its behavior in aqueous assay environments. The structural characteristics of thiadiazole derivatives can affect their solubility, potential for aggregation, and interaction with assay components, all of which are critical variables for experimental reproducibility[3][4]. For instance, poor solubility can lead to compound precipitation, resulting in inconsistent concentrations and, consequently, variable biological effects. Researchers should, therefore, initiate their studies with a thorough characterization of the compound's solubility in the chosen culture medium and vehicle solvent (commonly DMSO).
Core Experimental Workflow: A Cytotoxicity Case Study
Given the well-documented anticancer properties of many 1,3,4-thiadiazole derivatives, a common initial in vitro experiment is the assessment of cytotoxicity against a cancer cell line[2][5]. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose. Below is a detailed protocol, annotated with insights into potential sources of variability.
Detailed Protocol: MTT Assay for Cytotoxicity Screening
Objective: To determine the half-maximal inhibitory concentration (IC50) of 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide on a selected cancer cell line.
Principle: The MTT assay measures the metabolic activity of cells. Viable cells possess mitochondrial dehydrogenases that convert the yellow, water-soluble MTT into a purple, insoluble formazan. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.
Methodology:
-
Cell Seeding:
-
Culture a chosen cancer cell line (e.g., MCF-7, LoVo) under standard conditions (37°C, 5% CO2).
-
Trypsinize and count the cells, ensuring high viability (>95%) via Trypan Blue exclusion.
-
Seed the cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Causality and Reproducibility Note: Inconsistent cell seeding is a major source of variability. Use of an automated cell counter and ensuring a homogenous cell suspension are critical. The "edge effect," where wells on the periphery of the plate evaporate more quickly, can be mitigated by filling outer wells with sterile PBS and not using them for experimental data.
-
-
Compound Preparation and Treatment:
-
Prepare a concentrated stock solution of 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all wells and ideally below 0.5% to avoid solvent-induced toxicity[6].
-
After 24 hours of cell attachment, remove the old medium and add 100 µL of the medium containing the various compound concentrations (including a vehicle control).
-
-
Incubation:
-
Incubate the plate for a predetermined period (e.g., 48 or 72 hours) under standard culture conditions.
-
Causality and Reproducibility Note: The incubation time should be consistent across experiments and long enough to observe a biological effect.
-
-
MTT Addition and Formazan Formation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL) and incubate for 2-4 hours.
-
Causality and Reproducibility Note: MTT itself can be toxic to some cells, so the incubation time should be optimized. Also, ensure the MTT solution is fresh and protected from light.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the MTT-containing medium.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in buffered DMF) to each well to dissolve the formazan crystals.
-
Mix thoroughly on an orbital shaker to ensure complete solubilization.
-
Read the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Causality and Reproducibility Note: Incomplete solubilization of formazan crystals is a common error, leading to artificially low absorbance readings. Visual inspection under a microscope can confirm complete dissolution.
-
Visualizing the Workflow
Caption: Standard workflow for an MTT-based cytotoxicity assay.
A Deeper Dive into Reproducibility: Key Influencing Factors
Achieving reproducible results extends beyond a well-written protocol. It requires a holistic understanding of the variables that can introduce systematic or random errors.
Caption: Key factors influencing in vitro assay reproducibility.
-
Compound-Specific Factors: As mentioned, the physicochemical properties of 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide are paramount. Additionally, the compound's purity must be confirmed, as impurities can have their own biological effects. Some compounds can also directly interfere with the assay chemistry; for example, by reducing MTT non-enzymatically, leading to false-positive results[6].
-
Biological Factors: The use of misidentified or cross-contaminated cell lines is a well-documented cause of irreproducible research[7]. Regular cell line authentication using methods like Short Tandem Repeat (STR) profiling is essential. Furthermore, using cells at a high passage number can lead to phenotypic drift, altering their response to the compound. Mycoplasma contamination is another insidious problem that can profoundly affect cellular metabolism and drug sensitivity[7].
-
Technical Factors: Seemingly minor details can have a significant impact. Batch-to-batch variability in serum and other reagents can alter cell growth and response[8]. Inaccurate pipetting, uncalibrated instruments, and fluctuations in incubator temperature or CO2 levels can all introduce significant error[9].
Comparative Analysis of Alternative Viability Assays
While the MTT assay is a workhorse, it is not without its limitations. Recognizing these can guide the selection of more appropriate or orthogonal assays to validate findings. An orthogonal assay measures the same biological endpoint (in this case, cell viability) through a different mechanism, providing a more robust confirmation of the initial results[10].
| Assay | Principle | Advantages | Disadvantages |
| MTT | Mitochondrial dehydrogenase activity reduces tetrazolium salt to formazan. | Inexpensive, well-established. | Requires a solubilization step; potential for interference from reducing compounds; endpoint assay. |
| WST-1 / CCK-8 | Similar to MTT, but produces a water-soluble formazan. | No solubilization step; higher sensitivity than MTT. | Can be affected by culture medium pH and phenol red[11]. |
| Resazurin (AlamarBlue) | Reduction of non-fluorescent resazurin to fluorescent resorufin by viable cells. | Homogeneous (no-wash) format; non-toxic, allowing for kinetic monitoring; highly sensitive[12][13]. | Potential for interference from compounds that affect cellular redox state. |
| ATP-Based (e.g., CellTiter-Glo®) | Measures ATP levels, which correlate with the number of metabolically active cells, via a luciferase reaction. | Very high sensitivity; rapid protocol; less prone to interference from colored compounds[12]. | More expensive; requires a luminometer; endpoint assay. |
| LDH Release | Measures the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity (a marker of cytotoxicity). | Measures cell death directly rather than metabolic activity. | Less sensitive for early-stage cytotoxicity; can be affected by serum LDH[14]. |
Recommendation: For initial high-throughput screening, the simplicity and cost-effectiveness of a WST-1 or CCK-8 assay may be preferable to MTT due to the elimination of the solubilization step[1][15]. For more detailed mechanistic studies or to confirm hits, a highly sensitive ATP-based assay is an excellent orthogonal choice, as it relies on a different cellular marker (ATP) than the tetrazolium-based assays (mitochondrial activity)[12].
A Self-Validating System for Trustworthy Data
To ensure the trustworthiness of your findings with 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide or any other test compound, your experimental design should be a self-validating system. This involves:
-
Rigorous Controls: Always include positive (a compound with known cytotoxicity) and negative (vehicle only) controls.
-
Orthogonal Validation: Confirm hits from a primary screen with a secondary assay that has a different mechanism of action (e.g., validate an MTT hit with an ATP-based assay)[10].
-
Dose-Response Curves: Do not rely on single-concentration screening. Generating a full dose-response curve provides more comprehensive information about a compound's potency and potential off-target effects[1].
-
Meticulous Documentation: Adhere to Good Cell Culture Practice (GCCP) principles, which emphasize thorough documentation of all reagents, cell line sources, passage numbers, and protocol details to ensure the experiment can be repeated by others[16].
By embracing these principles and understanding the interplay between the compound, the biological system, and the assay technology, researchers can significantly enhance the reproducibility of their in vitro experiments. This diligence ensures that promising scaffolds like the 1,3,4-thiadiazoles are evaluated with the scientific rigor required to translate them into the next generation of therapeutics.
References
- Gambacurta, A. (2025). In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening. In Springer Protocols.
-
Alojamiento Web UVa. (2023, July 5). Alternatives to MTT Assay in Cell Viability Assessments. 4B. Retrieved from [Link]
- Abd Al-ameer, A. S., & Merdas, S. M. (2022). Chemical properties of thiadiazole compounds. Journal of Education for Pure Science-University of Thi-Qar, 12(2).
- Schmuck, M. R., et al. (2022). In Vitro Research Reproducibility: Keeping Up High Standards. PMC.
- Shaygan, M., et al. (2021).
- Sorger, P. K., et al. (2017). A multi-center study on factors influencing the reproducibility of in vitro drug-response studies. bioRxiv.
- Journal of Education for Pure Science. (2022). Chemical properties of thiadiazole compounds. 12(2).
-
International Biopharmaceutical Industry. (n.d.). How to Develop a Successful in vitro Screening Strategy. Retrieved from [Link]
-
Barnabe, M. (2017, May 2). Cell viability assays: Alternatives to the MTT assay. Retrieved from [Link]
- MDPI. (2021).
- National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. In Assay Guidance Manual.
- Anastassova, V., et al. (2023).
-
Boster Bio. (2023, July 7). What Is Compound Screening? Methods & Applications Guide. Retrieved from [Link]
-
ResearchGate. (2015, December 17). What is a good alternative for MTT assay to determine cell viability?. Retrieved from [Link]
- Matysiak, J., et al. (2025). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules.
- ACS Publications. (n.d.).
- ISRES. (n.d.). 174 Thiadiazoles and Their Properties.
- Bologa, C. (2025). Strategies for Compound Selection.
-
ResearchGate. (n.d.). Technical reproducibility of in vitro cell viability assays across all.... Retrieved from [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Bohrium. (2021, August 25). a-novel-approach-to-the-synthesis-of-1-3-4-thiadiazole-2-amine-derivatives. Retrieved from [Link]
- Plant, N. (2004). Strategies for using in vitro screens in drug metabolism. Drug Discovery Today, 9(7), 328-36.
-
American Laboratory. (2008, December 5). Achieving Consistency and Reproducibility in Cell-Based Research. Retrieved from [Link]
- Surov, A. O., et al. (2015). The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes. Physical Chemistry Chemical Physics, 17(32), 21083-21093.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. isres.org [isres.org]
- 4. The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation | MDPI [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. atcc.org [atcc.org]
- 8. americanlaboratory.com [americanlaboratory.com]
- 9. clyte.tech [clyte.tech]
- 10. international-biopharma.com [international-biopharma.com]
- 11. researchgate.net [researchgate.net]
- 12. Alternatives to MTT Assay in Cell Viability Assessments - 4B [albergueweb1.uva.es]
- 13. blog.quartzy.com [blog.quartzy.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. bosterbio.com [bosterbio.com]
- 16. In Vitro Research Reproducibility: Keeping Up High Standards - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Proper Disposal of 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide
As a Senior Application Scientist, it is understood that innovative research and laboratory safety are two sides of the same coin. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide, a compound whose structural features—specifically its chlorinated nature and thiadiazole core—necessitate a rigorous and informed approach to waste management. The procedures outlined here are designed to ensure the safety of laboratory personnel, protect the environment, and maintain full regulatory compliance.
Hazard Profile and Waste Classification
A thorough understanding of a compound's hazard profile is the cornerstone of its safe management. While a specific Safety Data Sheet (SDS) for 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide is not always readily available, a reliable hazard assessment can be constructed by analyzing its structural motifs and data from analogous compounds.
-
Primary Hazard Driver: Chlorinated Organic Compound : The presence of a covalent chlorine-carbon bond classifies this molecule as a halogenated organic compound. Such substances are of particular concern because they can be persistent in the environment and may form toxic byproducts, such as dioxins, if incinerated improperly. Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), many halogenated organic wastes are specifically listed or are considered hazardous due to their characteristics.[1][2][3] Therefore, all waste containing this compound must be treated as Regulated Hazardous Waste .
-
Secondary Hazards: Thiadiazole Moiety : The 1,3,4-thiadiazole ring system and its derivatives are known to possess biological activity.[4][5] Analogous chemical structures are documented as causing skin, eye, and respiratory irritation.[6][7][8] Furthermore, many sulfur- and nitrogen-containing heterocyclic compounds are toxic to aquatic life with long-lasting effects.[7][9] Upon combustion, this compound will generate highly toxic and corrosive gases, including hydrogen chloride (HCl), nitrogen oxides (NOx), and sulfur oxides (SOx).[10]
Based on this profile, all waste streams contaminated with 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide must be designated as Halogenated Organic Hazardous Waste . Disposal into sanitary sewers or general trash is strictly forbidden.[9][11]
Immediate Safety Protocols & Personal Protective Equipment (PPE)
Before handling the compound for disposal, it is imperative to establish a safe working environment and utilize the correct PPE. All handling of waste should occur within a certified chemical fume hood to minimize inhalation exposure.[9]
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes of liquid waste and airborne solid particles. Required by OSHA regulations.[12] |
| Hand Protection | Chemical-resistant nitrile gloves. | Prevents direct skin contact. Check glove manufacturer's data for compatibility.[13] |
| Body Protection | A buttoned lab coat and closed-toe shoes. | Protects skin and personal clothing from contamination.[9] |
| Safety Equipment | Certified Chemical Fume Hood. | Essential for containing volatile vapors and fine powders, preventing inhalation.[9] |
| Emergency Access | Eyewash station and safety shower. | Must be readily accessible and unobstructed in case of accidental exposure.[6] |
Step-by-Step Disposal Workflow
The fundamental principle for managing this waste is strict segregation to prevent dangerous reactions and to ensure compliant disposal.[14] Never mix this waste stream with non-halogenated, acidic, or reactive wastes.
Step 1: Waste Characterization and Segregation At the point of generation, all materials contaminated with 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide must be identified and segregated as "Halogenated Organic Waste."[13] This includes the pure compound, reaction mixtures, solutions, contaminated labware, and used PPE.
Step 2: Collection of Solid Waste
-
Procedure : Carefully transfer residual solid 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide, contaminated weigh boats, or absorbent materials used for spill cleanup into a designated solid hazardous waste container.
-
Container : Use a wide-mouth, sealable container made of a compatible material (e.g., high-density polyethylene, HDPE) clearly labeled for halogenated solid waste.
Step 3: Collection of Liquid Waste
-
Procedure : Collect all solutions containing the compound, including mother liquors, chromatography fractions, and solvent rinsates, into a dedicated liquid hazardous waste container.
-
Container : Use a sealable, chemical-resistant bottle (glass or HDPE is preferred for organic solvents). A funnel should be used to prevent spills and removed immediately after use. The container must remain closed when not actively being filled.[15][16]
Step 4: Decontamination of Empty Containers and Labware
-
Procedure : Empty containers that held the pure compound must be decontaminated via triple-rinsing.[9]
-
Rinse the container three times with a suitable solvent (e.g., acetone or ethanol) that can dissolve the residue.
-
Crucially, collect all three rinsate portions as hazardous liquid waste in your "Halogenated Organic Waste" container.[9]
-
After rinsing, deface the original label on the container to prevent misuse.
-
-
Glassware : Reusable glassware should be similarly triple-rinsed with an appropriate solvent before proceeding to standard washing procedures. The rinsate must be collected as hazardous waste.
Step 5: Storage and Final Disposal
-
Labeling : All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and an indication of the hazards (e.g., "Toxic," "Irritant").
-
Storage : Store the sealed waste containers in a designated Satellite Accumulation Area (SAA).[9] This area should be at or near the point of generation, under the control of the laboratory personnel.
-
Pickup : Once the container is full or you are ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup. Do not attempt to transport or dispose of the waste yourself.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from working with 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide.
Caption: Waste disposal workflow for 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide.
References
-
Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]
-
University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Management of Waste - Prudent Practices in the Laboratory. Retrieved from [Link]
-
Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
-
CSIR IIP. (n.d.). Laboratory Chemical Waste Management. Retrieved from [Link]
-
Water Corporation. (n.d.). Laboratory chemical waste. Retrieved from [Link]
-
Dow Chemical U.S.A. (1971). Process for Disposal of Chlorinated Organic Residues. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
-
HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]
-
OC-Praktikum. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from [Link]
-
University of Georgia Environmental Safety Division. (n.d.). RCRA Compliance. Retrieved from [Link]
-
Missouri Department of Natural Resources. (n.d.). Hazardous Waste Compliance and Assistance. Retrieved from [Link]
-
Lion Technology Inc. (2025). 4 Hazardous Waste Characteristics Under RCRA. Retrieved from [Link]
-
MDPI. (2024). Eco-Friendly Synthesis of Thiazole Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Intermolecular 1,2,4-Thiadiazole Synthesis Enabled by Enzymatic Halide Recycling. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives. Retrieved from [Link]
-
MDPI. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole PubChem Entry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). 2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives. Retrieved from [Link]
Sources
- 1. epa.gov [epa.gov]
- 2. epa.gov [epa.gov]
- 3. dnr.mo.gov [dnr.mo.gov]
- 4. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. combi-blocks.com [combi-blocks.com]
- 11. Laboratory chemical waste [watercorporation.com.au]
- 12. fishersci.com [fishersci.com]
- 13. hscprep.com.au [hscprep.com.au]
- 14. acewaste.com.au [acewaste.com.au]
- 15. ehrs.upenn.edu [ehrs.upenn.edu]
- 16. iip.res.in [iip.res.in]
Navigating the Unseen: A Guide to Safely Handling 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental to discovery. 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide, a compound of interest for its potential biological activities, requires a meticulous approach to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, grounded in established safety principles and data from analogous chemical structures.
Hazard Identification: An Evidence-Based Assessment
Assumed Hazard Profile:
| Hazard Class | Category | GHS Hazard Statement |
| Skin Irritation | Category 2 | H315: Causes skin irritation[2] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation[2] |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation[2] |
| Hazardous to the aquatic environment, long-term hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects[2] |
This table is constructed based on the hazard profile of analogous compounds and represents a precautionary assessment.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is essential to mitigate the risks associated with handling 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide. The selection of appropriate PPE is contingent on the specific laboratory operation being performed.
Core PPE Requirements (for all handling operations):
-
Eye and Face Protection: Tightly fitting safety goggles with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards, are mandatory to protect against splashes and airborne particles[1]. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.
-
Skin Protection:
-
Gloves: Chemical-impermeable gloves, such as nitrile rubber, must be worn. Always inspect gloves for any signs of degradation or perforation before use[1]. For prolonged contact or when handling larger quantities, consider double-gloving.
-
Laboratory Coat: A clean, buttoned laboratory coat is required to prevent skin contact[1].
-
-
Respiratory Protection: For operations that may generate dust or aerosols, such as weighing or preparing solutions, a full-face respirator with an appropriate filter cartridge should be used, especially if engineering controls are not sufficient to maintain exposure below acceptable limits[1].
PPE Selection Workflow:
Caption: PPE selection based on the laboratory operation.
Operational Handling Plan: A Step-by-Step Guide
Adherence to a strict operational plan minimizes the risk of exposure and ensures the safe handling of 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide from receipt to use.
Receiving and Storage:
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Label: Ensure the container is clearly labeled with the chemical name, CAS number (if available), and appropriate hazard warnings.
-
Store: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[7]. The container should be kept tightly closed[1][7].
Weighing and Solution Preparation:
-
Engineering Controls: All weighing of the solid compound and preparation of solutions must be conducted within a certified chemical fume hood to control for potential dust and vapors[1].
-
Containment: Use a disposable weighing boat or paper. For solution preparation, add the solid to the solvent slowly to avoid splashing.
-
Cleaning: After weighing, carefully clean the balance and surrounding area with a damp cloth to remove any residual particles. Dispose of the cleaning materials as hazardous waste.
Reaction and Work-up:
-
Closed System: Whenever possible, conduct reactions in a closed system to minimize the release of the compound or its byproducts.
-
Ventilation: All reaction setups and work-up procedures should be performed in a chemical fume hood.
-
Quenching: Be cautious when quenching reactions, as this can sometimes be exothermic and lead to splashing.
Disposal Plan: Responsible Stewardship
As a halogenated organic compound, 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide and any materials contaminated with it require specific disposal procedures to comply with environmental regulations and ensure safety.
Waste Segregation and Collection:
-
Halogenated Organic Waste: All waste containing this compound, including unused solid, solutions, and reaction residues, must be collected in a designated, clearly labeled "Halogenated Organic Waste" container[3][4][6].
-
Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weighing papers, and pipette tips, must be collected in a separate, sealed, and labeled bag for hazardous waste disposal[6].
-
Labeling: Waste containers must be labeled with "Hazardous Waste," the full chemical name of all components, and their approximate concentrations[4][6].
Disposal Workflow:
Caption: Workflow for the proper disposal of waste.
By implementing these comprehensive safety and handling procedures, researchers can confidently work with 4-chloro-N-(1,3,4-thiadiazol-2-yl)butanamide, ensuring personal safety and advancing scientific discovery in a responsible manner.
References
-
U.S. Environmental Protection Agency. (1987). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
- BenchChem. (2025). Personal protective equipment for handling 2,5-Bis(4-pyridyl)-1,3,4-thiadiazole.
- Unknown Source.
- Braun Research Group.
-
Temple University. Halogenated Solvents in Laboratories. Retrieved from [Link]
- Sigma-Aldrich. (2025).
- Sigma-Aldrich. (2025).
- Biosynth. (2024).
- American Chemical Society. (2020). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. ACS Omega.
- Clark, J. (2023).
- TCI Chemicals. (2023).
- Combi-Blocks. (2023).
-
Chemistry Steps. Amides Preparation and Reactions Summary. Retrieved from [Link]
- National Center for Biotechnology Information. 4-Amino-5-chloro-2,1,3-benzothiadiazole. PubChem.
- Reiss, J. (2018).
- National Center for Biotechnology Information. 3-Chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole. PubChem.
-
Organic Chemistry Portal. Substituted amide synthesis by amidation. Retrieved from [Link]
- Khakpash, M., et al. (2024). Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. Iranian Journal of Pharmaceutical Research.
- Göksu, S., et al. (2018). Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities. Molecules.
- Mureșan, S., et al. (2020). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. Molecules.
- Google Patents. Thiadiazole derivatives, their preparation and pharmaceutical compositions containing them.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. bucknell.edu [bucknell.edu]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. 7.2 Organic Solvents [ehs.cornell.edu]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
